Fumonisin b2

Catalog No.
S528547
CAS No.
116355-84-1
M.F
C34H59NO14
M. Wt
705.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumonisin b2

CAS Number

116355-84-1

Product Name

Fumonisin b2

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9R,16S,18S,19R)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Molecular Formula

C34H59NO14

Molecular Weight

705.8 g/mol

InChI

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21-,22-,23-,24-,25+,26+,27+,32-/m1/s1

InChI Key

UXDPXZQHTDAXOZ-RICXGBSCSA-N

SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

Fumonisin B2; CCRIS 4434; CCRIS4434; CCRIS-4434

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@H](C)CCCCCC[C@@H](C[C@@H]([C@@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O

The exact mass of the compound Fumonisin b2 is 705.3936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Fumonisins - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Fumonisin B2 Production by Aspergillus niger

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Significance of Fumonisin B2 Production by A. niger

Fumonisins represent a group of mycotoxins initially discovered in Fusarium verticillioides in 1988, with This compound (FB2) emerging as a significant contaminant produced not only by Fusarium species but also by certain strains of Aspergillus niger [1]. This discovery has substantial implications for food safety globally, particularly because A. niger holds "Generally Recognized As Safe" (GRAS) status from the US FDA and is extensively employed in industrial fermentation processes for producing organic acids, extracellular enzymes, and various food additives [2] [3]. The dual nature of A. niger—as both an industrial workhorse and a potential mycotoxin producer—underscores the critical need for comprehensive understanding and monitoring of FB2 production across different strains and applications.

FB2 belongs to the B-series fumonisins, characterized by their polyketide-derived structures featuring two tricarballylic acid side chains and multiple hydroxyl groups [4]. The International Agency for Research on Cancer (IARC) has classified fumonisin B1 as a Group 2B possible human carcinogen, and while FB2 has not been separately classified, its structural similarity and frequent co-occurrence with FB1 raise significant health concerns [1] [5]. Exposure to fumonisins has been linked to serious health conditions in both animals and humans, including equine leukoencephalomalacia, porcine pulmonary edema, and a high incidence of esophageal cancer in regions where contaminated maize is a dietary staple [1]. The discovery that A. niger can produce FB2 at levels comparable to, or sometimes exceeding, those produced by Fusarium species has fundamentally altered the understanding of potential contamination sources in various agricultural commodities and fermented products [2] [3].

Genetic Regulation and Biosynthetic Pathways

The genetic foundation for this compound biosynthesis in A. niger resides in the fumonisin biosynthetic gene (fum) cluster. This cluster exhibits both similarities and distinct differences compared to the fum cluster in Fusarium species. The cluster in A. niger comprises homologs of 10 core genes previously characterized in Fusarium, along with an additional gene, sdr1, which encodes a dehydrogenase not present in the Fusarium cluster [6]. The organization of this cluster and the functions of its constituent genes are illustrated in Figure 1, which provides a systematic visualization of the FB2 biosynthetic pathway.

Table 1: Key Genes in the Aspergillus niger Fumonisin Biosynthetic Cluster

Gene Name Predicted Function Role in FB2 Biosynthesis
fum1 Polyketide synthase Core backbone synthesis
fum6 Cytochrome P450 monooxygenase Hydroxylation at C-5
fum7 2-oxoglutarate-dependent dioxygenase Oxygenation at C-5
fum8 C-3 carbonyl reductase Ketoreduction at C-3
fum3 C-2 hydroxylase Hydroxylation at C-2
fum10 Tricarballylic ester synthase Esterification with tricarballylic acid
fum14 Cytochrome P450 monooxygenase Oxygenation at C-4, C-5
fum19 Major facilitator superfamily transporter Toxin transport
sdr1 Dehydrogenase Specific to A. niger cluster

The regulation of FB2 biosynthesis involves a complex hierarchical network that includes pathway-specific regulators, global regulators, and epigenetic modifications [4]. Unlike some other mycotoxin clusters, the fum cluster in A. niger does not appear to contain a dedicated pathway-specific transcription factor within the cluster itself. Instead, FB2 biosynthesis is influenced by global regulatory mechanisms that respond to various environmental cues, including nutrient availability, temperature, and water activity (a~w~) [1]. Research has demonstrated that gene content variations within the fum cluster directly correlate with FB2 production capabilities among different A. niger strains [7] [8] [6].

The genetic diversity observed among A. niger strains reveals distinct patterns concerning FB2 production. Studies utilizing multiplex PCR analysis of fum genes have identified that FB2-nonproducing strains of the closely related species A. welwitschiae often exhibit partial deletions within the fum cluster, while FB2-nonproducing A. niger strains typically maintain an intact fum cluster [6]. This fundamental genetic difference suggests that non-production in A. niger may result from mutations in regulatory elements outside the cluster or from epigenetic silencing mechanisms, rather than from the physical loss of biosynthetic genes [7]. This finding has significant practical implications for strain selection in industrial applications, as strains with intact but silent clusters potentially pose a risk of reactivating FB2 production under certain environmental conditions.

f FB2 Biosynthetic Pathway in A. niger AcetylCoA AcetylCoA Polyketide Polyketide AcetylCoA->Polyketide fum1(PKS) Intermediate1 Intermediate1 Polyketide->Intermediate1 fum8 Reduction MalonylCoA MalonylCoA MalonylCoA->Polyketide fum1(PKS) Intermediate2 Intermediate2 Intermediate1->Intermediate2 fum3 Hydroxylation Intermediate3 Intermediate3 Intermediate2->Intermediate3 fum6/fum7 Oxygenation FB2 FB2 Intermediate3->FB2 fum10 Esterification Extracellular Extracellular FB2->Extracellular fum19 Transport fum1 fum1 Polyketide Synthase fum8 fum8 Carbonyl Reductase fum3 fum3 C-2 Hydroxylase fum6 fum6 Cytochrome P450 fum7 fum7 Dioxygenase fum10 fum10 Ester Synthase fum19 fum19 Transporter sdr1 sdr1 Dehydrogenase

Figure 1: The this compound biosynthetic pathway in A. niger, showing key enzymatic steps and corresponding fum genes. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA by the polyketide synthase Fum1, followed by sequential modifications including reduction, hydroxylation, oxygenation, and esterification to form the complete FB2 molecule, which is then transported extracellularly.

Production Quantification and Influencing Factors

This compound production by A. niger exhibits strain-dependent variability and is significantly influenced by environmental factors and growth substrates. Comprehensive studies examining 27 strains of A. niger used in the Chinese food industry have revealed substantial differences in FB2 production capabilities based on the intended industrial function of the strains [2] [3]. The data presented in Table 2 provides a detailed overview of FB2 production levels across different categories of A. niger strains when cultivated on various agricultural substrates.

Table 2: FB2 Production by A. niger Strains of Different Industrial Applications (μg/kg)

Strain Function Number of Strains Corn Rice Wheat Bran
Saccharifying Enzyme Producers 13 3,553-10,270 5,455-9,241 5,959-7,709
Organic Acid Producers 6 1,059-12,036 559-2,190 9,491-17,339
Tannase Producers 7 3-7 4-9 8-14
β-galactosidase Producer 1 2-4 6-10 120-222

The temporal dynamics of FB2 production present a complex pattern that varies with both strain type and growth substrate. For saccharifying enzyme producers, FB2 accumulation on corn typically peaks around day 14 (mean level of 10,270 μg/kg), followed by a gradual decline through day 28 [3]. In contrast, organic acid producers exhibit a different pattern, with FB2 levels on wheat bran reaching their maximum as early as day 7 (mean level of 17,339 μg/kg) and remaining elevated throughout the incubation period [2]. These production dynamics underscore the importance of monitoring multiple time points when assessing the FB2 production potential of industrial strains, as single-timepoint measurements may substantially underestimate or overestimate risk.

The substrate composition profoundly influences FB2 biosynthesis, with wheat bran consistently supporting higher FB2 production for certain strain categories, particularly organic acid producers [3]. This substrate effect may be attributed to the nutritional composition of wheat bran, including its rich vitamin, mineral, and fiber content, which may either directly stimulate the biosynthetic pathway or indirectly influence it through altered fungal metabolism. Furthermore, environmental parameters such as temperature and water activity (a~w~) serve as critical determinants of FB2 production. Research has demonstrated that specific temperature and a~w~ ranges can optimize or suppress the biosynthetic pathway, highlighting the importance of stringent environmental control in industrial settings where FB2 contamination poses a concern [1].

Analytical Methods and Detection Protocols

The accurate detection and quantification of this compound in various food matrices requires robust analytical methods with high sensitivity and specificity. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has emerged as one of the most widely employed techniques for FB2 determination, particularly when coupled with an appropriate derivatization strategy to enhance detection sensitivity [5]. The following section details a validated protocol for FB2 analysis using HPLC-FLD with automated online derivatization.

Sample Preparation and Cleanup

The initial sample preparation stage is critical for obtaining accurate and reproducible results. Approximately 50 g of homogenized sample (e.g., dried figs, raisins, dates, corn, cornmeal, wheat flour, or rice) should be extracted with 100 mL of acetonitrile:water (50:50, v/v) using high-speed blending for 3 minutes. The extract must then be filtered through Whatman No. 4 filter paper, and 10 mL of the filtrate diluted with 40 mL of phosphate-buffered saline (PBS) [5]. For sample cleanup, immunoaffinity columns (IACs) specific for fumonisins (e.g., FumoniStar) have demonstrated superior performance across multiple food matrices, consistently yielding recoveries of 70-120% [5]. Alternative clean-up approaches including C18 cartridges or MultiSep 211 columns may be considered for specific matrices where they have shown acceptable recovery rates.

Automated Online Derivatization and HPLC-FLD Analysis

A significant advancement in FB2 analysis involves the implementation of automated online derivatization, which substantially improves reproducibility by standardizing the critical derivatization reaction time. The optimized protocol employs o-phthaldialdehyde (OPA) as the derivatizing agent in a sandwich injection pattern (derivatizing agent + sample + derivatizing agent) to enhance mixing efficiency [5]. The chromatographic separation is achieved using a C18 column (e.g., 150 × 4.6 mm, 5 μm) maintained at 32°C, with a mobile phase consisting of 1.5 mM formic acid (pH 3.3) and methanol under gradient elution. The optimized gradient program is detailed in Table 3.

Table 3: Optimized HPLC Gradient Program for FB2 Separation

Time (min) Formic Acid (1.5 mM, pH 3.3) Methanol Flow Rate (mL/min)
0 50% 50% 1.0
5 50% 50% 1.0
15 40% 60% 1.0
20 40% 60% 1.0
21 50% 50% 1.0
25 50% 50% 1.0

This method achieves baseline separation of FB1 and FB2 in less than 20 minutes, with limits of detection of 0.006 μg/mL for FB1 and 0.012 μg/mL for FB2, and excellent repeatability (intraday RSD values of 0.85% and 0.83%, respectively) [5]. The replacement of traditional potassium phosphate buffers with formic acid in the mobile phase eliminates the risk of salt precipitation in the HPLC system, thereby enhancing method robustness and instrument longevity.

Control Strategies and Future Perspectives

Effectively controlling A. niger growth and FB2 production in food products requires a multi-faceted approach that integrates physical, chemical, and novel intervention strategies. Recent research has explored the efficacy of bioactive packaging materials incorporating essential oils (EOs) and their components (EOCs) as natural antifungal agents. These approaches are particularly valuable for organic food production where conventional chemical fungicides are prohibited [1].

Essential Oil-Based Intervention Strategies

Ethylene-vinyl alcohol (EVOH) copolymer films incorporating oregano essential oil (containing 86% carvacrol) or cinnamon bark essential oil (containing 66.5% trans-cinnamaldehyde) have demonstrated significant efficacy in controlling A. niger growth and FB2 production [1]. Additional EOCs showing promising antifungal activity include carvacrol (CAR), trans-cinnamaldehyde (CINHO), citral (CIT), isoeugenol (IEG), and linalool (LIN). The antimicrobial activity of these compounds derives from their ability to disrupt fungal cell membrane integrity, interfere with enzymatic systems, and modulate gene expression related to secondary metabolite biosynthesis [1]. The application of these bioactive films in food packaging systems offers the advantage of controlled release of active compounds throughout the storage period, potentially extending protection beyond initial treatment.

Advanced Predictive Modeling Using Machine Learning

The complex relationships between environmental factors (temperature, water activity), antifungal treatments, and FB2 production make machine learning (ML) algorithms particularly valuable for prediction and risk assessment. Studies have evaluated multiple ML methods including extreme gradient boosting trees (XGBoost), random forest (RF), multi-layer perceptron neural network (MLP), and support vector machine (SVM) for predicting A. niger growth rates and FB2 production under varying environmental conditions [1]. These computational approaches can significantly enhance our ability to identify critical control points in food production chains and optimize intervention strategies to minimize FB2 contamination risk.

Genetic Selection for Industrial Strains

Given the strain-dependent nature of FB2 production, particularly the minimal production observed in tannase and β-galactosidase producers compared to saccharifying enzyme and organic acid producers [2] [3], strategic selection of non-toxigenic strains for industrial applications represents a fundamental control approach. Multiplex PCR assays targeting key fum genes (fum1, fum6, fum7, fum8, fum13, fum14, fum19) provide a reliable method for rapid screening of industrial A. niger strains for their FB2 production potential [7] [8]. Implementation of such genetic screening protocols as part of Hazard Analysis and Critical Control Point (HACCP) systems enables proactive identification and selection of safe strains for food and beverage fermentation processes [8].

f FB2 Control Strategy Framework Prevention Prevention Strain_Selection Strain Selection (non-toxigenic strains) Prevention->Strain_Selection Environmental_Control Environmental Control (temperature, aw) Prevention->Environmental_Control Packaging_Intervention Bioactive Packaging (essential oils) Prevention->Packaging_Intervention Detection Detection Genetic_Screening Genetic Screening (fum gene detection) Detection->Genetic_Screening Analytical_Monitoring Analytical Monitoring (HPLC-FLD) Detection->Analytical_Monitoring ML_Prediction Machine Learning Prediction Models Detection->ML_Prediction Intervention Intervention Bioactive_Films Bioactive Films (EVOH with EOs) Intervention->Bioactive_Films Essential_Oils Essential Oil Components (carvacrol, cinnamaldehyde) Intervention->Essential_Oils Process_Optimization Process Optimization (time/temperature) Intervention->Process_Optimization

Figure 2: Integrated control strategy framework for managing FB2 contamination risk, encompassing prevention, detection, and intervention approaches. This multi-layered strategy addresses the problem at various stages, from initial strain selection to final product protection.

Conclusion

The production of this compound by certain strains of Aspergillus niger represents a significant challenge to food safety, particularly given the widespread use of this fungus in industrial food processing and fermentation. The strain-specific nature of FB2 production, coupled with the substantial influence of environmental factors and growth substrates, necessitates comprehensive strain evaluation before their application in food industry processes. Current analytical methods, particularly HPLC-FLD with automated online derivatization, provide sensitive and reliable means for FB2 detection and quantification across diverse food matrices.

Future directions in managing FB2 risk should focus on the integration of advanced detection technologies with predictive modeling approaches to enable proactive intervention. Additionally, the development of novel antimicrobial packaging systems incorporating generally recognized as safe (GRAS) essential oils offers promising strategies for controlling A. niger growth and FB2 production in susceptible food products. Ultimately, a comprehensive understanding of the genetic regulation of the fumonisin biosynthetic cluster in A. niger will facilitate the development of targeted strategies to suppress FB2 production while maintaining the beneficial industrial applications of this economically important fungus.

References

Regulation of Fumonisin B2 Production by Acetyl-CoA: Mechanisms, Methodologies, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Fumonisin B2 (FB2) represents a significant concern in food safety and public health as a mycotoxin produced by specific strains of Aspergillus niger and various Fusarium species. Unlike the more widely studied fumonisin B1 (FB1), which is primarily produced by Fusarium verticillioides, FB2 production in A. niger presents unique regulatory challenges and opportunities for scientific investigation. The discovery of FB2 production in A. niger is relatively recent, dating back to 2007, when genome sequencing projects of A. niger ATCC 1015 and CBS 513.88 revealed the genetic capacity for fumonisin biosynthesis [1] [2]. This discovery raised important questions about the safety of A. niger strains used in industrial fermentation processes, particularly since this fungus has generally been regarded as safe (GRAS) by the U.S. Food and Drug Administration for production of organic acids, enzymes, and various food additives [3] [4].

The regulation of FB2 biosynthesis by acetyl-CoA represents a fascinating metabolic control mechanism that intersects primary and secondary metabolism in fungi. Acetyl-CoA serves as the fundamental building block for polyketide-derived mycotoxins like fumonisins, positioning it as a potential metabolic regulator of secondary metabolite production. Recent proteomic studies have demonstrated that the intracellular acetyl-CoA pool significantly influences FB2 production levels, creating a direct link between the fungal cell's metabolic status and its production of this potentially hazardous secondary metabolite [1] [2]. Understanding this regulatory relationship provides not only fundamental insights into fungal metabolism but also practical applications for controlling FB2 contamination in food and feed products and for optimizing industrial processes that utilize A. niger strains.

Mechanistic Insights: Acetyl-CoA-Mediated Regulation

The regulation of this compound production by acetyl-CoA represents a sophisticated metabolic control system that connects central carbon metabolism with secondary metabolite biosynthesis. The core mechanism centers on acetyl-CoA's dual role as a key intermediate in energy metabolism and as an essential precursor for polyketide synthesis, the biochemical pathway responsible for fumonisin production [1]. Proteome analysis of A. niger has revealed that the combination of starch and lactate in the growth medium creates metabolic conditions that significantly increase FB2 production by redirecting carbon flow through acetyl-CoA [1] [2]. This metabolic rerouting results in an expanded acetyl-CoA pool that provides increased substrates for the polyketide synthase enzyme (Fum1) responsible for the first committed step in fumonisin biosynthesis.

The metabolic pathway diagram below illustrates how acetyl-CoA metabolism regulates this compound production in A. niger:

Starch + Lactate Starch + Lactate Pyruvate Metabolism Pyruvate Metabolism Starch + Lactate->Pyruvate Metabolism Carbon Source Carbon Source Glycolysis/Pentose Phosphate Pathway Glycolysis/Pentose Phosphate Pathway Carbon Source->Glycolysis/Pentose Phosphate Pathway Glycolysis/Pentose Phosphate Pathway->Pyruvate Metabolism Acetyl-CoA Acetyl-CoA Pyruvate Metabolism->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle This compound Biosynthesis This compound Biosynthesis Acetyl-CoA->this compound Biosynthesis Fatty Acid Biosynthesis Fatty Acid Biosynthesis Acetyl-CoA->Fatty Acid Biosynthesis NADPH Regeneration NADPH Regeneration NADPH Regeneration->this compound Biosynthesis Pentose Phosphate Pathway Pentose Phosphate Pathway Pentose Phosphate Pathway->NADPH Regeneration

The diagram above illustrates the metabolic reprogramming that occurs when A. niger is cultivated on media containing both starch and lactate. The combination of these carbon sources creates a synergistic effect on FB2 production by modifying the intracellular balance of acetyl-CoA and reducing equivalents [1]. Proteomic analyses have identified that 59 protein spots show significantly different expression levels when A. niger is grown on starch-lactate media compared to either carbon source alone [2]. These proteins include enzymes involved in the pentose phosphate pathway, which generates NADPH required for reductive biosynthesis, pyruvate metabolism, the tricarboxylic acid (TCA) cycle, ammonium assimilation, fatty acid biosynthesis, and oxidative stress protection [1] [2].

The coordinated regulation of these metabolic pathways creates optimal conditions for FB2 production by ensuring adequate supplies of both acetyl-CoA and NADPH. The former serves as the foundational building block for the fumonisin polyketide chain, while the latter provides the reducing power necessary for the biosynthesis process [1]. This regulatory mechanism explains the experimental observation that FB2 production increases by 2-3 times when lactate is added to starch-containing medium compared to starch alone [2]. The proposed hypothesis from these findings is that fumonisin production in A. niger is ultimately regulated by acetyl-CoA availability, creating a direct molecular link between the fungus's metabolic state and its production of this mycotoxin [1] [2].

Production Quantification and Growth Conditions

The production of this compound by A. niger exhibits significant strain-dependent variability and is strongly influenced by growth conditions, particularly the composition of the culture medium. Substantial quantitative differences in FB2 production have been documented across various A. niger strains used in industrial applications, with production levels varying by several orders of magnitude depending on the strain's intended function in food processing [3] [4]. These differences highlight the importance of careful strain selection for industrial applications and the necessity of comprehensive testing to assess the mycotoxin production potential of A. niger strains used in food production.

Table 1: FB2 Production by A. niger Strains with Different Industrial Functions on Various Growth Media

Strain Function Number of Strains Corn (μg/kg) Rice (μg/kg) Wheat Bran (μg/kg)
Saccharifying Enzyme Producers 13 3,553–10,270 5,455–9,241 5,959–7,709
Organic Acid Producers 6 1,059–12,036 559–2,190 9,491–17,339
Tannase Producers 7 3–7 4–9 8–14
β-Galactosidase Producer 1 2–4 6–10 120–222

The data presented in Table 1 reveals clear functional dependence in FB2 production capabilities among A. niger strains. Strains used for saccharifying enzyme production consistently yielded high levels of FB2 across all media tested, while organic acid producers showed particularly high production on wheat bran [3] [4]. In contrast, tannase and β-galactosidase producers demonstrated significantly lower production capacities, with many strains producing minimal amounts of the mycotoxin. This functional classification provides valuable guidance for selecting appropriate strains for specific industrial applications to minimize mycotoxin contamination risks.

The temporal dynamics of FB2 production further complicate the production profile, with significant variations observed over the course of fungal growth. A comprehensive study tracking FB2 production over 28 days revealed that maximum production occurs at different time points depending on the growth medium and specific strain [4]. For saccharifying enzyme producers, the highest average FB2 concentrations on corn were observed at day 14 (10,270 μg/kg), followed by a gradual decrease, while production on rice and wheat bran continued to increase throughout the 28-day incubation period, reaching 9,241 μg/kg and 7,709 μg/kg respectively [3]. Organic acid producers showed a different pattern, with FB2 production on wheat bran peaking early (17,339 μg/kg at day 7) while production on corn increased gradually throughout the incubation period [3] [4]. These temporal patterns underscore the dynamic nature of FB2 production and highlight the importance of considering both incubation time and growth medium when assessing mycotoxin production risks.

Table 2: Maximum FB2 Production Levels by A. niger Compared to Fusarium verticillioides

Fungal Species FB1 Production FB2 Production FB3 Production Typical Production Substrates
Aspergillus niger Not produced 2–70,488 μg/kg Not produced Corn, rice, wheat bran, grapes, coffee
Fusarium verticillioides High production Lower production than A. niger Moderate production Maize and other cereal grains

The comparative data in Table 2 highlights the distinct production profiles of these two fumonisin-producing fungi. While F. verticillioides produces a broader spectrum of fumonisins (FB1, FB2, and FB3), certain strains of A. niger can produce FB2 at significantly higher concentrations than those typically observed in Fusarium species [3] [4]. This finding is particularly noteworthy from a food safety perspective, as A. niger is commonly used in industrial food processing and can contaminate a wide range of agricultural products, including grapes, coffee beans, and nuts [5] [6]. The substrate versatility of A. niger, combined with its potential for high-level FB2 production, underscores the importance of comprehensive monitoring and regulation of this mycotoxin across diverse food commodities.

Experimental Methods and Protocols

Proteome Analysis for Metabolic Insights

The investigation of acetyl-CoA's role in regulating FB2 production employed comprehensive proteomic approaches to identify metabolic changes associated with enhanced mycotoxin production. The foundational protocol involved cultivating A. niger IBT 28144 on solid media containing different carbon sources: 3% starch, 3% starch + 3% lactate, or 3% lactate alone [1] [2]. The cultivation system used Czapek Yeast Autolysate agar with saccharose replaced by the experimental carbon sources, providing a moderately rich substrate containing amino acids, nitrate, vitamins, minerals, and trace metals to support robust fungal growth [2]. Mycelial samples were collected at various time points during growth for proteomic analysis.

The proteomic workflow commenced with protein extraction from harvested mycelia, followed by two-dimensional gel electrophoresis (2D-GE) to separate complex protein mixtures based on both isoelectric point and molecular weight [1]. The resulting protein spots were visualized using appropriate staining techniques, and image analysis software was employed to identify spots showing significant differential expression across the different growth conditions. Protein identification was performed through tryptic digestion of excised spots followed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The resulting mass spectrometric data were searched against fungal protein databases to identify the differentially expressed proteins, with a focus on enzymes involved in primary metabolic pathways that influence intracellular acetyl-CoA and NADPH levels.

This proteomic approach successfully identified 59 protein spots with significantly altered expression levels when A. niger was grown on starch-lactate medium compared to either carbon source alone [1] [2]. The identified proteins provided the evidentiary basis for the proposed mechanism of acetyl-CoA-mediated regulation of FB2 production, revealing coordinated changes in the pentose phosphate pathway, pyruvate metabolism, the tricarboxylic acid cycle, ammonium assimilation, fatty acid biosynthesis, and oxidative stress protection [1]. This multiplexed protein analysis offered systems-level insights into the metabolic reprogramming that enhances FB2 production under specific nutritional conditions.

Culture Conditions and Secondary Metabolite Profiling

Standardized cultivation protocols are essential for reproducible investigation of FB2 production dynamics. The recommended method involves cultivating A. niger strains on solid media such as Czapek Yeast Autolysate agar with carefully controlled carbon sources [2] [3]. For investigating the acetyl-CoA-related enhancement effect, the medium should contain 3% starch supplemented with 3% lactate, which has been shown to significantly increase FB2 production compared to starch or lactate alone [1] [2]. The incubation conditions should be maintained at appropriate temperatures for A. niger growth (typically 25-30°C) for extended periods up to 28 days to capture the full dynamics of secondary metabolite production [3] [4].

The analytical workflow for FB2 quantification involves a modified micro-scale extraction procedure suitable for detecting a wide array of secondary metabolites [2]. This method uses plug sampling from solid cultures, with the extracted metabolites representing both intracellular compounds and those diffused into the medium. The extraction typically employs solvent systems such as chloroform-methanol (2:1, v/v) with 1% NaCl, followed by evaporation and reconstitution in appropriate solvents for analysis [2]. For comprehensive secondary metabolite profiling, liquid chromatography coupled with mass spectrometry (LC-MS) provides the necessary sensitivity and selectivity to detect and quantify FB2 alongside other metabolites such as fumonisin B4, ochratoxin A, orlandin, desmethylkotanin, pyranonigrin A, and other species-specific secondary metabolites [2] [3].

This methodological approach enabled the key discovery that lactate added to a starch-containing medium can increase FB2 production by A. niger as well as production of some other secondary metabolites, while not affecting others [2]. The selective enhancement of specific metabolites supports the hypothesis that the metabolic effect is targeted rather than a general upregulation of secondary metabolism, consistent with the proposed acetyl-CoA-mediated regulation mechanism.

Detection and Analytical Protocols

Sample Preparation and Cleanup Methods

Robust sample preparation is critical for accurate detection and quantification of this compound in both fungal cultures and food matrices. The recommended protocol begins with thorough homogenization of the sample, followed by extraction using solvents with high extraction efficiency for fumonisins, typically acetonitrile-water (50:50, v/v) or methanol-water mixtures [7]. The extraction process should include adequate shaking or blending to ensure complete extraction, followed by centrifugation or filtration to remove particulate matter. For complex matrices, comprehensive cleanup procedures are essential to remove interfering compounds while maintaining high recovery of the target analyte.

Several cleanup approaches have been systematically evaluated for FB2 analysis:

  • Immunoaffinity columns (IACs) such as FumoniStar columns have demonstrated optimal recoveries (70-120%) across diverse food matrices including dried figs, raisins, dates, corn, cornmeal, wheat flour, and rice [7]. These columns offer superior selectivity by leveraging antibody-antigen interactions specifically targeting fumonisins.

  • MultiSep 211 columns provide a reliable alternative, yielding good recoveries for both FB1 and FB2 in dried figs and raisins, though with somewhat narrower matrix applicability compared to IACs [7].

  • C18 solid-phase extraction (SPE) cartridges represent a more accessible option, achieving acceptable recoveries for both fumonisins in dried figs and wheat flour, though with potentially variable performance across different matrices [7].

The choice of cleanup method should consider the specific food matrix, required sensitivity, and available resources. For regulatory testing where maximum accuracy is required, immunoaffinity columns are generally recommended despite their higher cost. For routine screening of less complex matrices, C18 SPE cartridges may provide sufficient cleanup at lower expense [7].

HPLC-FLD Analysis with Automated Derivatization

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) represents one of the most widely used and robust methodologies for precise quantification of FB2. The critical consideration for this analysis is that fumonisins lack inherent chromophores or fluorophores, necessitating derivatization prior to fluorescence detection [7]. The optimized protocol employs automated online precolumn derivatization with o-phthaldialdehyde (OPA) in the presence of 2-mercaptoethanol, which produces highly fluorescent isoindole derivatives that enable sensitive detection [7].

The chromatographic conditions should be carefully controlled to achieve optimal separation and detection:

  • Mobile phase: Utilize formic acid (1.5 mM) instead of conventional phosphate buffers to prevent salt precipitation and ensure system stability. The aqueous component should be maintained at pH 3.3 for optimal separation [7].

  • Gradient program: Implement a gradient elution with increasing methanol concentration (starting from 50:50 v/v aqueous to organic phase) to achieve baseline resolution of FB1 and FB2 derivatives in less than 20 minutes [7].

  • Column temperature: Maintain at 32°C for optimal retention time consistency and detection sensitivity [7].

  • Derivatization protocol: Employ a sandwich injection approach (derivatizing agent + sample + derivatizing agent) rather than simple mixing, as this configuration yields higher analytical response due to improved mixing efficiency [7].

This optimized HPLC-FLD method has demonstrated excellent sensitivity with limits of detection of 0.006 µg/mL for FB1 and 0.012 µg/mL for FB2, and outstanding repeatability (intraday RSD values of 0.85% and 0.83%, respectively) [7]. The method's robustness across various food matrices, combined with its relative accessibility compared to LC-MS instrumentation, makes it particularly valuable for routine monitoring and regulatory compliance testing.

Research Implications and Future Directions

The elucidation of acetyl-CoA's regulatory role in this compound production opens several promising avenues for both basic research and applied biotechnology. From a fundamental perspective, deeper investigation into the transcriptional and post-translational mechanisms that link acetyl-CoA flux to the regulation of the fumonisin biosynthetic gene cluster would provide greater understanding of this metabolic control system [1] [2]. Particularly valuable would be research examining how acetyl-CoA sensing mechanisms translate metabolic status into coordinated regulation of primary and secondary metabolism in filamentous fungi. Such investigations could employ modern functional genomics approaches including CRISPR-based gene editing, transcriptomics, and metabolomics to build comprehensive models of this regulatory network.

From an applied perspective, this knowledge enables multiple strategies for controlling FB2 contamination in food and feed products. For industrial applications utilizing A. niger strains, metabolic engineering approaches could be employed to create production strains with minimized mycotoxin production while maintaining high yields of desired products [3] [4]. This might involve targeted modifications to redirect acetyl-CoA flux away from fumonisin biosynthesis or to disrupt regulatory elements controlling the expression of the fumonisin gene cluster. For agricultural and food storage applications, the identification of specific metabolic cues that trigger FB2 production could inform development of intervention strategies that prevent fumonisin accumulation by manipulating the storage environment to create conditions unfavorable for FB2 biosynthesis [1].

The regulatory landscape surrounding fumonisins continues to evolve as understanding of their health impacts deepens. The European Union has established maximum levels for the sum of fumonisins B1 and B2 in various food products, ranging from 200 μg/kg in maize-based foods for young children to 4,000 μg/kg in unprocessed maize (other than maize intended for wet milling) [8]. These regulatory limits underscore the importance of sensitive and reliable detection methods, particularly for products destined for vulnerable populations. The methodological advances in detection technology, including the optimized HPLC-FLD protocols and emerging immunosensor-based approaches, will play a crucial role in ensuring compliance with these regulatory standards and protecting public health [6] [7].

References

fumonisin B6 isolation and NMR characterization from Aspergillus niger

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Findings

The following table summarizes the key information from the isolation and characterization of Fumonisin B6.

Aspect Details from the Study
Producing Fungus Aspergillus niger (strain NRRL 326) from stationary cultures [1] [2].
Isolation Method Sequential use of cation-exchange chromatography and reverse-phase chromatography [1] [2].
Structural Elucidation Combined analysis of Mass Spectrometric and NMR data [1] [2].
FB6 Structure Positional isomer of FB1 and iso-FB1 with hydroxyl functions at C3, C4, and C5 [1] [2].

Detailed Experimental Workflow

The workflow below outlines the key stages for the isolation and characterization of FB6.

fb6_workflow Fungal Cultivation\n(A. niger NRRL 326) Fungal Cultivation (A. niger NRRL 326) Crude Extract Crude Extract Fungal Cultivation\n(A. niger NRRL 326)->Crude Extract Cation-Exchange\nChromatography Cation-Exchange Chromatography Crude Extract->Cation-Exchange\nChromatography Partially Purified\nFraction Partially Purified Fraction Cation-Exchange\nChromatography->Partially Purified\nFraction Reverse-Phase\nChromatography Reverse-Phase Chromatography Partially Purified\nFraction->Reverse-Phase\nChromatography Purified FB6 & FB2 Purified FB6 & FB2 Reverse-Phase\nChromatography->Purified FB6 & FB2 Structure Elucidation Structure Elucidation Purified FB6 & FB2->Structure Elucidation NMR Analysis\n(Chemical Shift Data) NMR Analysis (Chemical Shift Data) Structure Elucidation->NMR Analysis\n(Chemical Shift Data) Mass Spectrometry\n(Molecular Mass & Fragmentation) Mass Spectrometry (Molecular Mass & Fragmentation) Structure Elucidation->Mass Spectrometry\n(Molecular Mass & Fragmentation) FB6: Hydroxyls at C3, C4, C5 FB6: Hydroxyls at C3, C4, C5 NMR Analysis\n(Chemical Shift Data)->FB6: Hydroxyls at C3, C4, C5 Mass Spectrometry\n(Molecular Mass & Fragmentation)->FB6: Hydroxyls at C3, C4, C5

Experimental workflow for FB6 isolation and characterization

Research Context and Significance

  • Co-isolation with FB2: In the source study, FB6 was isolated alongside the more commonly known fumonisin B2 (FB2) from the same cultures of A. niger [1]. The NMR data for the isolated FB2 showed very similar chemical shift values compared to an authentic FB2 standard from Fusarium, strongly indicating they are identical molecules [1] [2].
  • Broader Significance: This discovery is significant because fumonisins are potent mycotoxins [3] [4]. While Fusarium species are the primary producers, the finding that Aspergillus niger can also produce these toxins has important implications for food safety, particularly for commodities like grapes, wine, and dried fruits not traditionally associated with fumonisin risk [5] [6].

References

Comprehensive Technical Guide: Fumonisin B2 Biosynthesis Gene Cluster in Aspergillus niger

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction and Significance

Fumonisin B2 (FB2) is a structurally complex mycotoxin belonging to the fumonisin family, which was first isolated from Fusarium verticillioides in 1988. The discovery that certain strains of *Aspergillus niger* could produce FB2 came much later, following genomic sequencing projects that revealed the presence of a fumonisin-like biosynthetic gene cluster in this industrially and medically important fungus [1]. Aspergillus niger is a ubiquitous filamentous fungus with dual significance in biotechnology and food safety. While it serves as a versatile cell factory for producing organic acids (e.g., citric acid) and enzymes (e.g., saccharifying enzymes, tannase, β-galactosidase) with generally recognized as safe (GRAS) status, certain wild-type and industrial strains can produce FB2, creating substantial concerns for food and feed safety [2]. This paradoxical nature underscores the importance of understanding the genetic and regulatory basis of FB2 production.

The public health implications of FB2 are significant. Like other B-series fumonisins, FB2 has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) [3]. Chronic exposure has been associated with esophageal cancer and neural tube defects in humans, while in animals it can cause equine leukoencephalomalacia and porcine pulmonary edema [4]. Unlike Fusarium species that produce a broader profile of fumonisins (including FB1, FB2, and FB3), A. niger predominantly produces FB2 as the main fumonisin analog, with some strains also producing FB4 and FB6, but consistently lacking FB1 and FB3 production capabilities [2]. The prevalence of toxigenic strains varies geographically and by substrate, with studies reporting that approximately 54% of A. niger strains isolated from Japanese food and environmental samples were FB2 producers [5], while other studies found 11% of A. niger isolates from onion bulbs in Nigeria carried key fumonisin biosynthetic genes [6].

The this compound Gene Cluster in A. niger

Genomic Organization and Locus

The this compound biosynthetic gene cluster in A. niger is genomically conserved yet shows distinct differences compared to the well-characterized cluster in Fusarium verticillioides. The cluster in A. niger CBS 513.88 comprises 14 open reading frames with significant homology to genes in the Fusarium fumonisin cluster [1]. Comparative genomic analyses reveal that while the core biosynthetic machinery is evolutionarily related, the A. niger cluster has undergone species-specific genetic rearrangements and modifications that account for its distinct fumonisin profile, particularly the exclusive production of FB2 rather than the FB1 dominant profile of Fusarium species.

The genomic context of the FB2 cluster in A. niger has been elucidated through whole-genome sequencing efforts. A recent genome-based study of Aspergillus niger aggregate species from China utilized average nucleotide identity (ANI) analysis and whole-genome single-nucleotide polymorphism (SNP) analyses to reconfirm the taxonomic status of FB2-producing strains, revealing that ANI values could distinguish A. niger from the closely related A. welwitschiae, with an ANI value of <98% serving as the cutoff [7]. This study also demonstrated that phylogenetic analysis based on whole-genome SNPs provided higher resolution for differentiating FB2-producing and non-producing strains compared to traditional multigene phylogenetics.

Core Biosynthetic Genes and Functions

The FB2 biosynthetic gene cluster in A. niger contains several key enzymatic components that catalyze the sequential modifications required to convert primary metabolic precursors into the complex polyketide-derived structure of FB2. The table below summarizes the confirmed and putative functions of core genes within the cluster:

Table 1: Core Genes in the this compound Biosynthetic Cluster of A. niger

Gene Putative Function Role in FB2 Biosynthesis Experimental Validation
fum1 Polyketide synthase Backbone formation; catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the polyketide chain Detected in FB2-producing strains from onion bulbs [6]
fum8 Aminotransferase Catalyzes the transamination reaction that introduces the amino group at C2 Presence correlated with FB2 production in grape isolates [8]
fum6, fum12, fum15 Cytochrome P450 monooxygenases Hydroxylation at various positions of the fumonisin backbone Differential expression affects hydroxylation pattern (FB2 vs FB4)
fum9 Dioxygenase Oxidative reactions in tricarballylic acid side chain formation Homology to Fusarium Fum9 suggests similar function
fum10, fum16 Fatty acyl-CoA synthetases Activation of fatty acids for incorporation into the skeleton Proposed based on homology modeling
fum13 Short-chain dehydrogenase/reductase Reductive modifications during chain elongation Detected in multiplex PCR assays [6]
fum19 Unknown Putative regulatory or transport function Conserved presence in FB2-producing strains [6]

The functional characterization of these genes has been partially achieved through correlative studies comparing the presence of genes with FB2 production capability. For instance, a study on A. niger isolates from grapes demonstrated that the presence of fum8* was strongly correlated with FB2 production, with 9 of 11 *fum8-positive strains producing detectable FB2 levels [8]. Similarly, analysis of onion bulb isolates revealed that all FB2-producing strains were positive for fum1 and fum19, suggesting these may be the most conserved genes in the cluster [6].

The core biosynthetic pathway can be visualized as a sequential process where primary metabolites are progressively modified through the coordinated action of these enzymes:

f AcCoA Acetyl-CoA PKS Polyketide Synthase (fum1) AcCoA->PKS MalCoA Malonyl-CoA MalCoA->PKS Backbone Polyketide Backbone PKS->Backbone AT Aminotransferase (fum8) Backbone->AT Aminated Aminated Intermediate AT->Aminated Oxygenases Oxygenases (fum6/fum12/fum15) Aminated->Oxygenases Hydroxylated Hydroxylated Intermediate Oxygenases->Hydroxylated DOS Dioxygenase (fum9) Hydroxylated->DOS SideChains Tricarballylic Acid Side Chains DOS->SideChains FB2 This compound SideChains->FB2

Figure 1: The FB2 biosynthetic pathway in A. niger, showing the sequential enzymatic transformations from primary metabolites to the mature mycotoxin. Key enzymes are highlighted in red, while metabolic intermediates are shown in green.

Biosynthesis Pathway and Biochemical Transformations

Metabolic Precursors and Cofactors

The biosynthesis of FB2 in A. niger requires multiple primary metabolic precursors and essential cofactors. The initial steps utilize acetyl-CoA and malonyl-CoA as the fundamental building blocks for the polyketide backbone assembly [1]. Additional precursors include methionine for methyl group donations, alanine as the amino group source for the characteristic amine at C2, and 2-ketoglutarate as a substrate for the aminotransferase reaction catalyzed by Fum8 [1]. The process also depends on redox cofactors, with NADPH serving as the crucial reducing agent for reductive steps during chain elongation, and molecular oxygen (O₂) being essential for the hydroxylation reactions catalyzed by cytochrome P450 monooxygenases [1].

The intracellular pool of acetyl-CoA represents a critical metabolic node that directly influences FB2 production levels. Proteomic studies have revealed that when A. niger is cultivated on starch and lactate combination media, the metabolic flux through acetyl-CoA significantly increases, creating favorable conditions for FB2 biosynthesis [1]. This phenomenon is attributed to the synergistic effect of lactate and starch on central carbon metabolism, particularly through modifications in the tricarboxylic acid (TCA) cycle, pyruvate metabolism, and fatty acid biosynthesis that collectively increase acetyl-CoA availability.

Sequential Enzymatic Transformations

The conversion of primary metabolites to FB2 follows a coordinated multi-step process catalyzed by the enzymes encoded in the fumonisin gene cluster:

  • Polyketide Backbone Formation: The Fum1 polyketide synthase catalyzes the sequential condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form the long-chain polyketide backbone. This process involves repeated cycles of condensation, reduction, and dehydration typical of type I iterative PKS systems.

  • Amination at C2 Position: Fum8, a putative aminotransferase, catalyzes the transamination reaction that introduces the primary amine group at the C2 position of the polyketide backbone. This step is essential for the toxicity of fumonisins, as the free amine is required for interaction with cellular targets.

  • Oxygenation Reactions: Multiple cytochrome P450 monooxygenases (Fum6, Fum12, Fum15) introduce hydroxyl groups at specific positions along the carbon chain. The distinct hydroxylation pattern of FB2 (specifically the absence of the C10 hydroxyl group present in FB1) results from the substrate specificity and expression profile of these oxygenases in A. niger compared to Fusarium species.

  • Esterification with Tricarballylic Acid: The dioxygenase Fum9 and additional modifying enzymes are responsible for the esterification of the hydroxyl groups at C14 and C15 with tricarballylic acid moieties. These side chains are essential for the toxicity of fumonisins, as they mimic sphingoid bases and disrupt sphingolipid metabolism.

The completed FB2 molecule is then presumably transported out of the cell by putative transporters encoded within or near the gene cluster, though the exact mechanisms of transport and regulation of secretion in A. niger remain to be fully elucidated.

Regulation of FB2 Biosynthesis

Genetic and Phylogenetic Regulation

The ability to produce FB2 in A. niger is strain-dependent and shows interesting phylogenetic patterns. Molecular phylogenetic analysis based on calmodulin gene sequences indicates that the presence or absence of the fumonisin cluster does not strictly correlate with the phylogenetic relationship of isolates, suggesting potential horizontal gene transfer or multiple independent loss events throughout evolution [8]. Comprehensive studies of Aspergillus section Nigri isolates have revealed that fumonisin-producing strains predominantly cluster within the A. niger clade, while closely related species such as A. luchuensis, A. piperis, and A. tubingensis typically lack the complete biosynthetic cluster [5].

The genomic integrity of the fumonisin cluster varies significantly among strains. Some A. niger isolates contain the full complement of genes but produce little to no FB2, indicating the importance of point mutations and epigenetic regulation in cluster functionality [7]. Interestingly, comparative genomics between FB2-producing and non-producing strains has revealed no significant differences in gene cluster composition, suggesting that presence of the cluster alone is insufficient to predict toxin production [7]. This highlights the complexity of FB2 regulation and the potential involvement of global regulators located outside the core biosynthetic cluster.

Environmental and Nutritional Regulation

Environmental factors exert profound influences on FB2 biosynthesis in A. niger, often overriding genetic potential. The carbon source has been identified as a particularly critical factor, with starch in combination with lactate resulting in a 2-3 fold increase in FB2 production compared to starch alone [1]. This synergistic effect appears to be mediated through metabolic reorganization that increases carbon flux through acetyl-CoA while simultaneously enhancing NADPH regeneration capacity [1].

Table 2: Environmental and Nutritional Factors Regulating FB2 Production in A. niger

Factor Condition for Maximum FB2 Production Proposed Mechanism Experimental Evidence
Carbon Source Starch (3%) + Lactate (3%) Increased acetyl-CoA flux; Enhanced NADPH regeneration Proteome analysis showed modified central metabolism [1]
Water Activity (a_w) Low a_w (high osmolarity) Osmotic stress response activation CYBS medium (+5% NaCl) optimal for screening [5]
Nitrogen Source Nitrate-containing media Favorability of nitrogen metabolic pathway Czapek-based media supported higher production [1]
Incubation Time 7-28 days (media-dependent) Secondary metabolism activation period Peak production varies by substrate [2]
Temperature 28°C Optimal for growth and secondary metabolism Standardized screening condition [5]

Other significant environmental regulators include water activity, with high osmolarity conditions (such as Czapek yeast extract broth +5% NaCl) inducing maximal FB2 production [5], and the physical state of the substrate, with solid or semi-solid media typically supporting higher production than liquid cultures. The interaction between temperature and water activity further modulates FB2 biosynthesis, creating a complex regulatory network that responds to multiple environmental cues simultaneously.

Metabolic and Physiological Regulation

FB2 production is intrinsically linked to the physiological state of A. niger and is typically associated with the stationary phase of growth, consistent with its classification as a secondary metabolite. The intracellular redox balance, particularly the NADPH/NADP+ ratio, serves as a critical metabolic regulator of FB2 production [1]. Proteomic analyses have revealed that cultures producing high levels of FB2 show increased abundance of enzymes in the pentose phosphate pathway, the primary cellular source of NADPH [1].

The regulatory cross-talk between FB2 biosynthesis and other secondary metabolite pathways is complex. Studies have shown that lactate and starch combination media increase production of not only FB2 but also several other secondary metabolites including fumonisin B4, orlandin, desmethylkotanin, and pyranonigrin A, while leaving production of ochratoxin A, ochratoxin alpha, and other metabolites unaffected [1]. This differential regulation suggests the existence of both specific regulators for individual clusters and broader regulators that coordinate segments of the secondary metabolome in response to environmental and physiological cues.

Detection Methods and Predictive Genomics

Analytical Methods for FB2 Quantification

Accurate detection and quantification of FB2 requires sensitive analytical methods capable of measuring this mycotoxin in complex matrices. The most widely employed techniques include:

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) provides a robust and sensitive approach for FB2 quantification. Recent methodological improvements include the replacement of traditional potassium phosphate buffers with formic acid-based mobile phases to prevent salt precipitation and enhance compatibility with liquid chromatography systems [9]. The method typically involves automated online pre-column derivatization with o-phthaldialdehyde (OPA) to generate highly fluorescent derivatives that can be detected at limits of detection as low as 0.012 µg/mL for FB2 [9]. The optimized chromatographic conditions enable baseline separation of FB1 and FB2 derivatives in less than 20 minutes, making it suitable for high-throughput analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity for FB2 detection, particularly in complex food matrices. This method allows for confirmatory identification based on mass fragmentation patterns and can simultaneously quantify multiple mycotoxins. The technique has been successfully applied in surveys of A. niger isolates from various geographical and food sources [5].

Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid screening alternative that is particularly useful for analyzing large sample sets. While slightly less specific than chromatographic methods due to potential cross-reactivity, ELISA is valuable for initial screening of fungal isolates or food samples [5]. The tip culture method combined with ELISA has been validated as an efficient approach for high-throughput screening of FB2-producing A. niger strains [5].

The sample preparation and clean-up procedures significantly impact method performance. Comparative evaluations have demonstrated that immunoaffinity columns (e.g., FumoniStar) provide optimal recoveries (70-120%) across diverse food matrices including dried figs, raisins, dates, corn, cornmeal, wheat flour, and rice [9]. Alternative clean-up strategies such as C18 cartridges and MultiSep 211 columns may offer acceptable performance for specific matrices but lack universal applicability [9].

Molecular Detection of Biosynthetic Potential

Predicting the FB2 production potential of A. niger strains through genetic markers provides a rapid alternative to chemical analysis. Multiplex PCR has emerged as a powerful tool for simultaneously detecting multiple genes within the fumonisin biosynthetic cluster. Two multiplex systems (Multiplex A and B) have been developed to target key fum genes:

Table 3: Multiplex PCR Systems for Detection of FB2 Biosynthetic Genes

Multiplex System Target Genes Amplicon Sizes Utility
Multiplex A fum6 (374 bp), fum8 (272 bp), fum13 (168 bp), fum19 (479 bp) 374 bp, 272 bp, 168 bp, 479 bp Detection of core structural genes
Multiplex B fum1 (452 bp), fum7 (238 bp), fum3 (173 bp), fum14 (321 bp) 452 bp, 238 bp, 173 bp, 321 bp Detection of additional biosynthetic and regulatory genes

The experimental workflow for molecular prediction of FB2 potential involves genomic DNA extraction from pure cultures, followed by multiplex PCR amplification with specifically designed primer sets, and finally gel electrophoresis to visualize the amplification pattern [6]. This approach has been successfully applied to screen A. niger isolates from various substrates, including onion bulbs, where 11% of isolates carried at least two fum genes, with fum1 and fum19 being the most consistently detected [6].

The following diagram illustrates the integrated approach for detecting and predicting FB2 production in A. niger:

f Sample Fungal Isolate or Food Sample DNA Genomic DNA Extraction Sample->DNA Extraction Metabolite Extraction Sample->Extraction PCR Multiplex PCR (fum genes) DNA->PCR Gel Gel Electrophoresis & Analysis PCR->Gel Prediction Production Potential Gel->Prediction Cleanup Sample Clean-up (IAC, C18, MultiSep) Extraction->Cleanup Analysis HPLC-FLD/LC-MS/MS Analysis Cleanup->Analysis Quantification FB2 Quantification Analysis->Quantification

Figure 2: Integrated workflow for FB2 detection and production potential prediction, combining molecular screening of biosynthetic genes with analytical quantification of the mycotoxin.

Conclusion and Future Perspectives

The This compound biosynthetic gene cluster in A. niger represents a sophisticated genetic system that has evolved to produce this structurally complex mycotoxin in response to specific environmental and physiological cues. The differential distribution of this cluster among A. niger strains, coupled with its complex regulation by nutritional and environmental factors, presents both challenges and opportunities for controlling FB2 contamination in food and feed products. The functional specialization of the cluster in A. niger, resulting in exclusive production of FB2 rather than the broader fumonisin profile of Fusarium species, highlights the unique evolutionary trajectory of secondary metabolism in this industrially important fungus.

Future research directions should focus on several key areas. First, the precise biochemical functions of several genes within the cluster remain to be experimentally verified through heterologous expression and in vitro enzyme assays. Second, the transcriptional regulatory network controlling cluster expression needs elucidation, including identification of pathway-specific transcription factors and their interaction with global regulatory systems. Third, the ecological role of FB2 production in A. niger remains speculative and warrants investigation to understand the evolutionary pressures that have maintained this cluster in certain strains but not others. Finally, the development of robust predictive models that integrate genetic markers with environmental parameters to forecast FB2 production risks in different food production scenarios would represent a significant advance in food safety management.

References

fumonisin B2 cytotoxicity and carcinogenicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Toxicology of Fumonisin B2

Table 1: Basic Toxicological Profile of this compound

Toxicological Aspect Description
IARC Classification Group 2B (Possible human carcinogen) [1] [2]
Provisional Maximum Tolerable Daily Intake 2 µg/kg body weight (for FB1+FB2+FB3); more recent suggestion: 1.0 µg/kg [1]
Primary Target Organs Kidney, Liver [1] [3]

| Major Toxic Mechanisms | 1. Inhibition of ceramide synthase [4] [3] 2. Induction of oxidative stress [1] 3. Disruption of sphingolipid metabolism [4] [5] 4. Induction of mitochondrial stress and mitophagy [1] |

Cytotoxicity of this compound: Mechanisms & Experimental Data

This compound induces cell damage through several interconnected pathways, with mitochondrial dysfunction being a central theme.

Table 2: Key In Vitro Cytotoxicity Findings for this compound

Cell Line / Model Exposure Details Key Cytotoxicity Findings Citation
Human Kidney (Hek293) 317.4 µM for 24h (IC₅₀) Significant reduction in ATP production; Increased ROS and mitochondrial membrane depolarization. [1]
Human Kidney (Hek293) 317.4 µM for 24h Increased protein expression of mitochondrial stress marker HSP60; Suppressed SIRT3 mRNA and protein. [1]
Human Kidney (Hek293) 317.4 µM for 24h Promoted mitophagy via upregulation of pNrf2, PINK1, and p62 protein expression; Suppressed miR-27b. [1]
Primary Rat Hepatocytes ~1000 µM (CD₅₀ for LDH release) FB2 exhibited a higher cytotoxic effect than FB1. [6]
Broiler Chicks (in vivo) Feed with 14-94 ppm FB2 for 21 days Reduced lymphocyte viability (MTT assay); Induced erythrocytic abnormalities. [7]

The following diagram illustrates the core molecular mechanism of FB2 cytotoxicity, particularly its disruption of sphingolipid metabolism, which initiates a cascade of cellular stress events.

fb2_toxicity_mechanism FB2 FB2 Ceramide_Synthase Ceramide_Synthase FB2->Ceramide_Synthase Inhibits So_Sa_Accumulation So_Sa_Accumulation Oxidative_Stress Oxidative_Stress So_Sa_Accumulation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction So_Sa_Accumulation->Mitochondrial_Dysfunction Apoptosis Apoptosis So_Sa_Accumulation->Apoptosis Ceramide_Synthase->So_Sa_Accumulation Leads to

Core mechanism of FB2 cytotoxicity via sphingolipid disruption

Beyond sphingolipid disruption, FB2 triggers a specific sequence of events leading to mitochondrial degradation (mitophagy), as detailed in the following experimental workflow.

Table 3: Experimental Workflow for Assessing FB2-Induced Mitophagy

Experimental Stage Protocol / Assay Description Key Outcome Measures
1. Cell Culture & Dosing Human Embryonic Kidney (Hek293) cells exposed to FB2 (e.g., IC₅₀ of 317.4 µM) for 24 hours. Cell viability dose-response curve.

| 2. Mitochondrial Function Assessment | - ATP Quantification: Luminometry.

  • ROS Production: H₂DCFDA fluorescence probe.
  • Membrane Depolarization: JC-1 dye (flow cytometry). | Decreased ATP; Increased ROS; Loss of membrane potential. | | 3. Protein Expression Analysis | Western Blot:
  • Mitochondrial Stress: HSP60, SIRT3, LONP1.
  • Mitophagy Activation: pNrf2, PINK1, p62. | Increased HSP60, pNrf2, PINK1, p62; Decreased SIRT3. | | 4. Gene Expression Analysis | Quantitative PCR (qPCR):
  • Transcript levels of SIRT3 and PINK1.
  • microRNA Analysis: miR-27b expression. | Increased PINK1 mRNA; Decreased SIRT3 mRNA and miR-27b. |

fb2_mitophagy_pathway FB2 FB2 Mitochondrial_Stress Mitochondrial_Stress FB2->Mitochondrial_Stress  Induces miR27b_Suppression miR27b_Suppression FB2->miR27b_Suppression pNrf2_Activation pNrf2_Activation Mitochondrial_Stress->pNrf2_Activation PINK1_p62_Upregulation PINK1_p62_Upregulation pNrf2_Activation->PINK1_p62_Upregulation  Transactivates Mitophagy Mitophagy PINK1_p62_Upregulation->Mitophagy miR27b_Suppression->PINK1_p62_Upregulation  Derepresses

FB2-induced mitophagy pathway via Nrf2 activation and miR-27b suppression

Carcinogenicity and In Vivo Toxicity Assessment

While FB2 is less studied than FB1, existing evidence provides insights into its carcinogenic potential.

Table 4: Summary of Carcinogenicity and In Vivo Findings for this compound

Model System Exposure Regimen Key Findings on Carcinogenicity & Toxicity Citation
Rat Liver Model Fed at 1000 mg/kg diet for 21 days Did not initiate cancer under the test conditions. The study confirmed that the parent fumonisin B structure is necessary for cancer-initiating activity. [6]
Broiler Chicks Feed with 14-94 ppm FB2 (with other toxins) for 21 days Induced lymphocyte cytotoxicity and abnormalities in red blood cells (poikilocytes). [7]
Ducks & Turkeys (Toxicokinetics) Intravenous (1 mg/kg BW); Oral (10 mg/kg BW) Rapid elimination (half-life: 12.4 min in turkeys, 32 min in ducks). Very low oral bioavailability. [8]

Key Experimental Protocols for Researchers

1. Protocol for In Vitro Cytotoxicity (MTT) Assay

  • Cell Line: Broiler chick peripheral blood lymphocytes [7] or Hek293 cells [1].
  • Dosing: Prepare serial dilutions of purified FB2 in culture medium.
  • Exposure Time: 24 hours is common for acute assessment [1].
  • Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to wells. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan. Dissolve the formazan crystals and measure the absorbance at 570 nm [7].
  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value using non-linear regression [1].

2. Protocol for this compound Extraction and Analysis by UPLC-MS/MS

  • Extraction: Homogenize sample (e.g., 4 g cultured material) with 20 mL of acetonitrile-water (50:50, v/v). Extract for 60 min on an orbital shaker (200 rpm) followed by sonication for 1 h [9].
  • Centrifugation: Centrifuge at 10,000 rpm for 15 min [9].
  • Dilution & Filtration: Dilute 0.25 mL supernatant with 0.75 mL acetonitrile—0.2% formic acid in water (25:75, v/v). Centrifuge again and filter through 0.45 µm PTFE filters [9].
  • Analysis: Analyze the filtrate by UPLC-MS/MS. This method is suitable for simultaneous detection of FB1, FB2, and FB3 [9].

Current Research Gaps and Future Directions

Despite progress, several knowledge gaps remain in FB2 research [1] [2]:

  • Relative Potency: Detailed comparative studies on the cytotoxic and carcinogenic potency of FB2 versus the more well-characterized FB1 are needed.
  • In Vivo Carcinogenicity: More comprehensive long-term in vivo carcinogenicity studies are required.
  • Mechanistic Details: The precise molecular switches that determine whether FB2 exposure leads to apoptosis, autophagic survival, or neoplastic transformation are not fully understood.

References

fumonisin B2 role in oesophageal cancer epidemiology

Author: Smolecule Technical Support Team. Date: February 2026

Toxic Mechanisms of Fumonisins

Fumonisins' toxicity primarily stems from their structural similarity to sphingoid bases (sphingosine and sphinganine), leading to the disruption of sphingolipid metabolism [1]. The following diagram illustrates this key mechanism:

fumonisin_mechanism FB1_FB2 Fumonisin B1/B2 Exposure CeramideSynthase Inhibition of Ceramide Synthase FB1_FB2->CeramideSynthase Sa_Accumulation Accumulation of Sphinganine (Sa) CeramideSynthase->Sa_Accumulation So_Accumulation Accumulation of Sphingosine (So) CeramideSynthase->So_Accumulation Sa1p_So1p Formation of Sphinganine-1-Phosphate (Sa-1-P) & Sphingosine-1-Phosphate (So-1-P) Sa_Accumulation->Sa1p_So1p Apoptosis Induction of Apoptosis Sa_Accumulation->Apoptosis So_Accumulation->Sa1p_So1p OxidativeStress Oxidative Stress Sa1p_So1p->OxidativeStress DisruptedSignaling Disrupted Cell Signaling (Proliferation, Differentiation) Sa1p_So1p->DisruptedSignaling

Diagram of fumonisin disruption of sphingolipid metabolism and downstream effects.

This disruption has several downstream consequences that contribute to carcinogenesis:

  • Altered Cell Cycle and Reduced Apoptosis: FB1 has been shown to stimulate the proliferation of human normal esophageal epithelial cells (HEECs). This was associated with decreased cell population in the G0/G1 phase, reduced apoptosis, and significant changes in cell cycle regulatory proteins (increased cyclin D1; decreased cyclin E, p21, and p27) [2].
  • Oxidative Stress: The accumulation of sphingoid bases and their phosphates can induce oxidative stress, causing damage to cellular macromolecules like DNA, proteins, and lipids [1].

Epidemiological Evidence Linking Fumonisins to Oesophageal Cancer

Strong geographical correlations exist between high dietary exposure to fumonisins (FB1 and FB2) and the incidence of oesophageal cancer, particularly in regions where maize is a dietary staple.

The table below summarizes key epidemiological evidence:

Region / Study Location Key Findings on Fumonisin Exposure & Oesophageal Cancer (EC) Risk Reference
Huaian, China (High-risk area) A case-control study found urinary FB1 levels were significantly higher in EC cases than controls. Co-exposure to FB1 and aflatoxin B1 (AFB1) was associated with a greater-than-additive risk for oesophageal squamous cell carcinoma (ESCC). [3]
Former Transkei, South Africa (High-risk area) Fumonisin exposure in an area of high EC incidence (Centane) was 8.67 μg/kg body weight/day, significantly higher than in a low-incidence area (Bizana) at 3.43 μg/kg/day. Both exceeded the PMTDI of 2 μg/kg/day. [4]
Ethiopia (High-risk area, Arsi-Bale) A 2025 case-control study found evidence of widespread mycotoxin exposure. EC cases were exposed to a higher number and different profiles of mycotoxins than controls, though the specific role of fumonisins requires further study. [5]
Global Evidence Reviews note associations between FB1 contamination in maize and high EC rates in China, Iran, South Africa, and northern Italy. [1] [6] [3]

Methodologies for Exposure Assessment and Toxicity Studies

Analytical Methods for Quantification

Accurate measurement of fumonisins in food and biological samples is crucial for exposure assessment. The table below outlines common analytical techniques:

| Method Category | Description | Key Details & Applications | | :--- | :--- | :--- | | Sample Preparation | Extraction and Clean-up | Water/methanol extraction of grains, often followed by solid-phase extraction (SPE) clean-up (e.g., mixed-mode or C18 cartridges) to remove interfering substances. | [7] [3] | | Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Quantification of fumonisins after derivatization. | Fumonisins are naturally fluorescent but require derivatization (e.g., with ortho-phthaldialdehyde, OPA) for sensitive detection. Used for analysis in maize, food, and biological fluids like urine. | [7] [6] [3] | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly specific and sensitive multiplexed detection. | Allows for the simultaneous detection and quantification of multiple mycotoxins (e.g., FB1, FB2, FB3) and their metabolites without the need for derivatization. Considered the gold standard for biomonitoring. | [5] [6] |

Key Experimental Protocols for Mechanistic Studies
  • Cell Proliferation Assay: The effect of FB1 on the proliferation of Human Normal Esophageal Epithelial Cells (HEECs) can be assessed using colorimetric assays (e.g., MTT). Cells are treated with varying concentrations of FB1 for set durations, and absorbance is measured to determine cell viability and proliferation rates [2].
  • Cell Cycle and Apoptosis Analysis: Flow cytometry is used to analyze the cell cycle distribution (propidium iodide staining) and apoptosis (Annexin V staining) in HEECs after FB1 exposure. This identifies if the toxin causes cell cycle arrest or programmed cell death [2].
  • Protein Expression Analysis (Western Blotting): This technique detects changes in the expression of cell cycle and apoptosis-related proteins (e.g., cyclin D1, cyclin E, p21, p27) in FB1-treated cells. It helps elucidate the molecular pathways behind the observed phenotypic changes [2].
  • Biomarker-Based Exposure Assessment in Epidemiological Studies:
    • For FB1: Urinary FB1 is a validated biomarker of recent exposure. Spot urine samples are collected, cleaned up via SPE, and analyzed using HPLC-FLD (after OPA derivatization) or LC-MS/MS [3].
    • For Aflatoxin B1 (a common co-contaminant): Serum AFB1-lysine adduct is a biomarker of chronic exposure. Serum albumin is isolated, digested with pronase to release the AFB1-lysine adduct, which is then purified and quantified using HPLC-FLD [3].

Research Gaps and Future Directions

  • FB2-Specific Data: Most mechanistic and epidemiological studies focus on FB1. Future research should explicitly determine if the potency and mechanisms of FB2 differ from FB1, though it is currently assumed to act similarly [8] [9].
  • Co-exposure Effects: Current safety limits for mycotoxins are set for individual compounds. The observed synergistic interaction between FB1 and AFB1 in increasing ESCC risk highlights the critical need for more research on the health impacts of concurrent exposure to multiple mycotoxins and for risk assessments to incorporate these mixture effects [5] [3].
  • Masked Mycotoxins: Conventional methods may not detect fumonisins that are bound to other matrix components ("masked" or "hidden" fumonisins). The toxicological significance of these forms after ingestion requires further investigation, as they may contribute to overall exposure [6].

References

Environmental Conditions for Fumonisin B2 Production

Author: Smolecule Technical Support Team. Date: February 2026

Factor Effect on Aspergillus niger Effect on Fusarium spp.
Optimal Temperature 25°C - 30°C [1] [2] 20°C - 25°C [1] [2]
Water Activity (aw) Lowering Solutes
NaCl (2.5-5%) Increases FB2 production [1] [2] Reduces fumonisin production [1] [2]
Sucrose (10-20%) Increases FB2 production [1] [2] Reduces fumonisin production [1] [2]
Glycerol Reduces FB2 production [1] [2] Reduces fumonisin production [1] [2]
Preferred Growth Substrate Czapek Yeast Agar + 5% NaCl [1] [3] Plant-based agars (e.g., Potato Dextrose Agar) [3]

Experimental Protocol: Key Methodologies

The following workflow outlines the core experimental design used to generate the data in the table above, providing a reproducible model for your research.

workflow cluster_strain Strain Selection cluster_media Media Preparation cluster_analysis Analysis StrainSelection Strain Selection and Preparation MediaPrep Media Preparation StrainSelection->MediaPrep Inoculation Inoculation & Incubation MediaPrep->Inoculation Extraction Mycotoxin Extraction Inoculation->Extraction Analysis Analysis & Quantification Extraction->Analysis A_niger Aspergillus niger strains Fusarium Fusarium spp. strains AdjustAw Adjust Water Activity (a_w) with solutes: NaCl, Sucrose, Glycerol Temp Set Incubation Temperatures (Range: 15°C to 42°C) LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS)

Experimental workflow for studying fumonisin production

To implement the methodology outlined above, here are the specific technical details from the cited research:

  • Strain Selection and Culture:

    • Strains: Studies typically use confirmed toxigenic strains. For A. niger, this includes strains like NRRL 567, which is a high FB2 producer [2]. Fusarium verticillioides strains (e.g., IBT 9400) are commonly used as comparators [2].
    • Culture Maintenance: Strains are often maintained on standard agar like Potato Dextrose Agar (PDA) or 2% maize meal agar, stored at 4°C [4] [2].
  • Media Preparation for Low aw Experiments:

    • Base Media: Common media include Czapek Yeast Autolysate Agar with 5% salt (CYAS), Rice Corn steep Agar (RC), and Potato Dextrose Agar (PDA) [1] [2].
    • aw Modification: The water activity is modified by adding solutes like NaCl (2.5-5%), sucrose (10-20%), or glycerol to the base medium before autoclaving [1] [2].
    • aw Validation: The actual aw of the prepared media is confirmed using a water activity meter, such as an Aqualab instrument, to ensure it is within ±0.005 of the target value [4].
  • Inoculation, Incubation, and Harvesting:

    • Inoculation: Agar plates are inoculated with mycelial plugs (e.g., 3 mm diameter) taken from the growing edge of a young culture (e.g., 7-8 days old) [4] [2].
    • Incubation: Inoculated plates are incubated at a range of temperatures (e.g., 15°C to 42°C) for a set period, often up to 10 days, which is sufficient for fumonisin biosynthesis [4] [2].
    • Harvesting: The entire colony biomass is scraped from the agar surface and frozen at -80°C for subsequent analysis [4].
  • Fumonisin Extraction and Analysis:

    • Optimal Extraction: The most efficient solvent for extracting FB2 from A. niger is methanol:water (3:1 v/v) [1] [2]. The recovery rate for this method is validated to be between 75-85% [2].
    • Quantification: Detection and quantification are performed using highly specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. The Limit of Detection (LOD) for FB2 in fungal cultures using this method can be as low as 0.1 μg/cm² [2].

Interpretation and Research Implications

The core finding is that the regulation of fumonisin production in A. niger is fundamentally different from that in Fusarium species [1] [2]. This has critical implications for food safety.

  • Unexpected Contamination Risks: A. niger is a common contaminant in crops like grapes, coffee beans, and cocoa [5] [6]. The fact that it can produce significant amounts of FB2 on substrates with high sugar or salt content means that foods and feeds preserved by addition of sugar or salts may be good substrates for fumonisin B2 production by *A. niger* [1] [2]. This includes a wide range of products not traditionally considered high-risk for fumonisins.
  • Co-occurrence of Mycotoxins: Some strains of A. niger are known to produce ochratoxin A (OTA) in addition to FB2 [3]. This raises the possibility of co-contamination with two different types of carcinogenic mycotoxins in the same food product, presenting a complex toxicological challenge [3].
  • A New Frontier for Control Strategies: Modern research is exploring innovative methods to mitigate these risks, including the development of bioactive packaging films incorporating essential oils (e.g., oregano, cinnamon) and the application of machine learning (ML) models to predict fungal growth and toxin production under varying environmental conditions [5].

References

Application Note: LC-MS/MS Determination of Fumonisin B2 in Raisins

Author: Smolecule Technical Support Team. Date: February 2026

Fumonisins are mycotoxins primarily produced by Fusarium fungi and are common contaminants in corn and various cereals. Fumonisin B2 (FB2) is a significant analog of Fumonisin B1, noted for being more cytotoxic and for its role as a possible human carcinogen (Group 2B according to the International Agency for Research on Cancer) [1] [2]. Its occurrence is not limited to corn; it has also been detected in dried fruits like raisins, posing a potential health risk and necessitating reliable monitoring methods [2] [1].

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of FB2 due to its high sensitivity, selectivity, and ability to confirm analyte identity.

Detailed Protocol for FB2 Analysis in Raisins

This protocol provides a step-by-step guide for sample preparation and LC-MS/MS analysis.

Sample Preparation and Clean-up

Efficient sample clean-up is critical for removing matrix interferences from raisins.

  • Extraction: Homogenize a representative sample of raisins. Extract fumonisins using a solvent mixture of acetonitrile and water (50:50, v/v) or a similar suitable extraction solvent [3].
  • Clean-up Evaluation: Based on a study evaluating various food matrices, several clean-up strategies can be considered [2]:
    • Immunoaffinity Columns (IACs): FumoniStar columns were found to provide optimal recoveries (70-120%) across all tested food matrices, including dried fruits, and are highly recommended [2].
    • MultiSep 211 Fum Columns: These columns yielded good recoveries for fumonisins in both dried figs and raisins [2].
    • C18 Solid-Phase Extraction (SPE): While C18 cartridges achieved acceptable recoveries in dried figs and wheat flour, their performance specifically for raisins was not highlighted as optimal [2].
    • Strong Anion Exchange (SAX) Cartridges: An inter-laboratory study validated the use of SAX cartridges for fumonisin determination in corn, indicating it is a proven technique, though its efficiency for raisins should be verified [4].
Liquid Chromatography (LC) Conditions

While the searched results lack a specific LC method for raisin matrices, the following parameters can serve as a starting point for method development.

  • Column: Synergi 4µ Fusion-RP 80A column (100/150 × 4.6 mm) or equivalent C18-based column [5].
  • Mobile Phase: To avoid the risk of salt precipitation from phosphate buffers, consider using acidic modifiers like formic acid [2]. A mixture of water (with 1.5 mM formic acid) and methanol as organic solvent is suggested.
  • Gradient: Employ a gradient elution program with increasing methanol concentration to achieve baseline separation of FB2 from other fumonisins and matrix components in less than 20 minutes [2].
Mass Spectrometry (MS) Parameters

The search results provide specific MS parameters for this compound. The table below summarizes the key parameters for Multiple Reaction Monitoring (MRM), which is the standard technique for quantitation [4].

Table 1: LC-MS/MS Parameters for this compound Quantitation

Parameter Specification
Q1 Mass (Precursor Ion) 706.2 m/z
Q3 Mass (Product Ion) 336.4 m/z (Quantifier); 318.4 m/z (Qualifier)
Collision Energy (CE) Optimized for the above transitions (e.g., ~50 eV)
Ionization Mode Electrospray Ionization (ESI)

Note: The precursor and product ion values are based on an inter-laboratory study for FB2 in corn and should be confirmed for your specific instrument [4].

Method Validation Data

An inter-laboratory study for the determination of fumonisins B1, B2, and B3 in corn provides a benchmark for expected method performance. While this data is for corn, it represents the rigor required for a validated method [4].

Table 2: Validation Parameters from an Inter-Laboratory Study of Fumonisins in Corn

Analyte Spiking Level (μg/kg) Average Recovery (%) Repeatability (RSDr, %) Reproducibility (RSDR, %)
This compound (FB2) 10 - 100 78.6 - 103.2 2.6 - 15.3 5.9 - 18.7

Mechanism of this compound Toxicity

This compound exerts its toxic effects primarily by disrupting sphingolipid metabolism. The following diagram illustrates this key signaling pathway.

G Sphinganine Sphinganine Ceramide Ceramide Sphinganine->Ceramide  Ceramide Synthase FB2 FB2 Inhibition Inhibition of Ceramide Synthase FB2->Inhibition Inhibition->Ceramide  Blocks

Diagram Title: FB2 Inhibits Sphingolipid Biosynthesis

This diagram shows that FB2 specifically inhibits the enzyme ceramide synthase [1]. This disruption leads to the accumulation of sphinganine and sphingosine, which are mediators of toxicity, causing oxidative stress and apoptosis in cells [1].

Safety and Handling

This compound is an analytical standard and a dangerous toxin. Please adhere to the following precautions:

  • Classification: Acute Tox. 4 Oral, Eye Irrit. 2 [3].
  • Personal Protective Equipment (PPE): Wear eyes shields, face shields, gloves, and use an appropriate respirator filter when handling [3].
  • Storage: Store the standard solution at -20°C. It is a flammable liquid with a flash point of approximately 2°C [3].

Conclusion

This guide provides a foundation for determining this compound in raisins using LC-MS/MS. The critical steps involve using an effective clean-up strategy like Immunoaffinity Columns, optimizing chromatographic separation with MS-compatible mobile phases, and employing the specified MRM transitions for sensitive and selective detection. Always validate the method thoroughly in your own laboratory for the specific raisin matrix.

References

Application Note: HPLC-FLD Determination of Fumonisins in Corn

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle: This method quantifies Fumonisin B1 (FB1) and Fumonisin B2 (FB2) in corn. The analytes are extracted, cleaned up to remove matrix interferences, and then automatically derivatized online with o-phthaldialdehyde (OPA) to form highly fluorescent compounds. Separation and quantification are achieved using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [1] [2].

2. Significance: Fumonisins are mycotoxins produced by Fusarium fungi, commonly contaminating corn globally. FB1 is classified as a Group 2B possible human carcinogen, and exposure is linked to serious animal and human health issues. Robust monitoring is essential for food safety and regulatory compliance [1] [3].

Materials and Methods

Reagents and Standards:

  • Fumonisin Standards: FB1 and FB2 certified reference standards.
  • Derivatization Reagent: o-Phthaldialdehyde (OPA) with 2-mercaptoethanol (2-ME) [2].
  • Solvents: HPLC-grade methanol, acetonitrile, and water. Analytical-grade formic acid and acetic acid.
  • Extraction Solvent: Methanol-water (e.g., 3:1, v/v) [3] [4].
  • Clean-up Columns: FumoniStar Immunoaffinity Columns (IACs) [1] [5]. Alternative: MultiSep 211 Fum cartridge [1].

Equipment:

  • HPLC-FLD System: Equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.
  • Chromatographic Column: C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) [3].
  • Sample Preparation: Analytical balance, centrifuge, vortex mixer, ultrasonic bath, and necessary pipettes and tubes.

Experimental Protocol

The entire analytical workflow, from sample preparation to final quantification, is summarized below.

workflow cluster_cleanup Clean-up Alternatives start Start: Corn Sample step1 Extraction Methanol-Water (3:1) Ultrasonication & Centrifugation start->step1 step2 Clean-up Immunoaffinity Column (IAC) step1->step2 alt2 C18 Cartridge (for specific matrices) step1->alt2 alt1 alt1 step1->alt1 step3 Online Pre-column Derivatization OPA Reagent (Sandwich Injection) step2->step3 step4 HPLC-FLD Analysis Gradient Elution & FLD Detection step3->step4 end End: Quantification step4->end MultiSep MultiSep 211 211 Fum Fum Cartridge Cartridge , fillcolor= , fillcolor=

1. Sample Preparation:

  • Grinding: Grind the corn sample to a fine, homogeneous meal using a laboratory mill [3].
  • Extraction: Weigh 5.0 g of ground corn into a polypropylene tube. Add 25 mL of methanol-water (3:1, v/v) [3].
  • Agitation: Mix thoroughly using a vortex mixer for 15-30 seconds, then extract using an ultrasonic bath for 10 minutes at room temperature [3].
  • Clarification: Centrifuge the extract at 5000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm membrane filter prior to clean-up [3].

2. Sample Clean-up (Using Immunoaffinity Column):

  • Dilution: Dilute the filtered extract with phosphate-buffered saline (PBS) as per the manufacturer's instructions [5].
  • Column Preparation: Condition the FumoniStar IAC by passing 10 mL of PBS at a flow rate of 1-2 drops per second.
  • Sample Loading:
    • Pass the diluted extract through the conditioned IAC.
    • Wash the column with 10 mL of PBS or water to remove interfering compounds.
    • Ensure the column is completely dry after washing.
  • Elution: Slowly pass 1.5 mL of HPLC-grade methanol through the column to elute the fumonisins. Collect the eluate in a vial.
  • Evaporation & Reconstitution: Gently evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the dry residue in 1 mL of methanol-water (3:1, v/v) for HPLC analysis [3].

3. HPLC-FLD Analysis with Online Derivatization:

  • Chromatographic Conditions:
    • Column: C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm)
    • Mobile Phase A: Water with 0.1% acetic acid, pH adjusted to ~3.3 [2]. Alternative: 1.5 mM formic acid [1].
    • Mobile Phase B: Methanol or Acetonitrile.
    • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 50 | 50 | | 10 | 40 | 60 | | 15 | 30 | 70 | | 20 | 50 | 50 |
    • Flow Rate: 1.0 mL/min [2].
    • Column Temperature: 32°C [1].
    • Injection Volume: 10-20 µL.
    • Detection: Fluorescence detection with Excitation (Ex) at 335 nm and Emission (Em) at 440 nm [2].
  • Online Derivatization:
    • The autosampler is programmed to perform a "sandwich" injection: aspirate OPA reagent, then the sample, then OPA reagent again. This ensures efficient and reproducible mixing [1].
    • The reaction occurs at room temperature, and the derivative is stable for at least 15 minutes [2].

Method Validation Data

The following tables summarize typical performance characteristics obtained when validating this method.

Table 1: Analytical Performance Characteristics [1] [2]

Parameter FB1 FB2
Limit of Detection (LOD) 0.006 µg/mL (6 µg/kg) 0.012 µg/mL (12 µg/kg)
Limit of Quantification (LOQ) 0.10 mg/kg 0.26 mg/kg
Linearity (R²) ≥ 0.99 ≥ 0.99
Recovery (%) 85.6 - 119.2 85.6 - 119.2
Repeatability (Intra-day RSD%) 0.85% 0.83%

Table 2: Clean-up Method Recovery Comparison in Different Matrices [1]

Clean-up Method Corn / Cornmeal Wheat Flour Dried Figs & Raisins
Immunoaffinity Column (IAC) Optimal (70-120%) Optimal (70-120%) Optimal (70-120%)
MultiSep 211 Not Optimal Not Optimal Good Recoveries
C18 Cartridge Not Optimal Acceptable Recoveries Acceptable Recoveries

Key Advantages and Troubleshooting

Advantages of the Method:

  • Enhanced Stability: Online derivatization overcomes the instability of manual OPA derivatives, improving precision [1].
  • Improved Compatibility: Using formic acid instead of potassium phosphate in the mobile phase prevents salt precipitation, protecting the HPLC system [1].
  • High Sensitivity: Low LODs and LOQs make the method suitable for monitoring regulatory limits (e.g., EU maximum level of 1000 µg/kg for FB1+FB2) [3].
  • Robustness: IAC clean-up provides high selectivity and consistent recoveries across various matrices [1] [5].

Troubleshooting:

  • Poor Recovery: Ensure IAC columns are properly conditioned and not overloaded. Verify the elution solvent is fresh and the evaporation step is not too aggressive.
  • Unstable Baseline: Check the mobile phase pH and ensure the derivatization reagent is fresh. The OPA reagent is typically stable for 7 days [2].
  • Low Peak Response: Confirm the derivatization protocol in the autosampler is correctly set, especially the "sandwich" injection sequence [1].

Conclusion

This protocol provides a robust, sensitive, and reproducible HPLC-FLD method for the simultaneous determination of FB1 and FB2 in corn. The implementation of automated online derivatization and an optimized mobile phase offers significant advantages over conventional methods, making it highly suitable for food safety monitoring and regulatory analysis.

References

Solid Phase Extraction Clean-up for Fumonisin B2: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Fumonisins are mycotoxins produced primarily by Fusarium fungi, with fumonisin B2 (FB2) being a common and toxic contaminant in corn and other grains [1]. Its detection is critical for food safety, and Solid Phase Extraction (SPE) is a fundamental clean-up technique used to purify and concentrate analytes from complex food matrices before instrumental analysis like HPLC-FLD [2] [1]. These notes provide a detailed protocol and comparative data for the SPE clean-up of FB2.


Comparative Performance of SPE Sorbents for FB2 Clean-up

The choice of SPE sorbent is crucial and depends on the specific food matrix. The following table summarizes the average recovery rates of FB2 achieved with different sorbents across various matrices, as reported in recent studies [1].

Table 1: FB2 Recovery Rates by Sorbent and Matrix

SPE Sorbent Type Food Matrix Average FB2 Recovery (%) Notes
FumoniStar IAC Dried Figs, Raisins, Dates, Corn, Cornmeal, Wheat Flour, Rice 70 - 120% Consistently optimal across all tested matrices [1].
MultiSep 211 Dried Figs, Raisins 70 - 120% Viable alternative for these specific fruit matrices [1].
C18 ec Cartridge Corn, Corn-based Feed ~91% Validated for corn; also effective in automated systems [2] [1].
C18 Cartridge Dried Figs, Wheat Flour 70 - 120% Acceptable performance, but results are matrix-dependent [1].
C18 ec Cartridge Automated System (Corn) 89.0% (RSD 7.88%) Demonstrates the robustness of C18 ec in robotic clean-up [2].
Detailed SPE Clean-up Protocol for Fumonisins (FB1 & FB2)

This protocol is adapted from methods that have demonstrated high recovery and low relative standard deviations (RSD) for FB2 [2] [1].

Materials and Reagents

  • SPE Cartridges: C18 end-capped (C18 ec) disposable extraction cartridges (e.g., 100 mg sorbent mass).
  • Extraction Solvent: Acetonitrile-water (50:50, v/v) or Methanol-water (75:25, v/v). Acetonitrile-water is often preferred for corn-based products [2].
  • Elution Solvent: HPLC-grade methanol or acetonitrile.
  • Equipment: Vacuum manifold, calibrated glassware, vortex mixer, and a centrifuge.

Procedure

  • Sample Extraction: Homogenize the food sample (e.g., corn, wheat flour). Weigh 25 g of the homogenized sample into a blender. Add 100 mL of the extraction solvent and blend at high speed for 3 minutes. Filter the extract through a fast-flow filter paper.
  • SPE Condition & Load: Condition the C18 ec SPE cartridge with 5 mL of methanol, followed by 5 mL of water or the extraction solvent, ensuring the cartridge does not run dry. Apply an aliquot (e.g., 4 mL) of the filtered extract to the conditioned cartridge.
  • Wash: Wash the cartridge with 5 mL of water or a mild aqueous/organic solvent (e.g., 5-10% acetonitrile in water) to remove interfering compounds. Do not elute the target analytes at this stage.
  • Elute: Elute FB2 (and FB1) from the cartridge with 5 mL of methanol into a clean test tube. The fumonisins are now in the eluate.
  • Concentrate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C. Reconstitute the dry residue in 1 mL of methanol or the mobile phase used for the subsequent HPLC analysis. Vortex thoroughly to ensure complete dissolution.
  • Derivatize & Analyze: For HPLC-FLD analysis, the extract must be derivatized. This is typically done automatically by mixing the reconstituted extract with an o-phthaldialdehyde (OPA) reagent just before injection [1].
Experimental Workflow for Automated Robotic Clean-up

For high-throughput labs, the SPE clean-up can be fully automated. The following workflow diagram illustrates the process based on a system that can process 40 samples unattended [2].

RoboticSPEWorkflow start Start: Load Samples cond Condition C18 ec SPE Cartridge with Methanol start->cond load Load Sample Extract cond->load wash Wash with Water load->wash elute Elute with Methanol wash->elute deriv Automated Online OPA Derivatization elute->deriv inject HPLC-FLD Injection & Analysis deriv->inject end End: Data Processing inject->end

Diagram 1: Automated robotic workflow for FB2 SPE clean-up and analysis.

HPLC-FLD Analysis of FB2 Post Clean-up

After SPE clean-up, FB2 is quantified using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Key parameters for a robust analysis are listed below [1].

Table 2: Optimized HPLC-FLD Parameters for FB2

Parameter Specification
Detection Fluorescence (Excitation: 335 nm, Emission: 440 nm)
Derivatization Online, automatic pre-column with OPA/2-mercaptoethanol
Mobile Phase A: 1.5 mM Formic Acid (pH 3.3), B: Methanol
Gradient Initial: 50% B, then ramp to higher %B for separation
Column Temperature 32 °C
Limit of Detection (LOD) 0.012 µg/mL (or 0.05 µg/g in corn-based feed)
Run Time < 20 minutes

Key Experimental Considerations

  • Sorbent Selection: While C18 ec cartridges are effective and cost-efficient for corn, immunoaffinity columns (IACs) like FumoniStar provide superior clean-up for a wider range of complex matrices (e.g., dried fruits, rice) by leveraging antibody-antigen binding, leading to higher purity extracts [1].
  • Automation vs. Manual: Automated systems significantly improve reproducibility and laboratory throughput. The reported robotic system achieves an excellent FB2 recovery of 89.0% with an RSD of 7.88%, processing 40 samples without intervention [2].
  • Mobile Phase Innovation: Recent methods have replaced traditional potassium phosphate buffers with 1.5 mM formic acid (pH 3.3) to prevent salt precipitation in the HPLC system, enhancing equipment longevity and stability without compromising chromatographic performance [1].

Summary and Best Practices

The SPE clean-up for this compound is a robust and essential step for accurate quantification. For most corn and corn-based products, C18 end-capped cartridges offer an excellent balance of performance and cost. For more diverse or challenging matrices, immunoaffinity columns are the gold standard for achieving optimal recovery. Integrating this clean-up with an automated online derivatization HPLC-FLD method using a formic acid mobile phase represents a state-of-the-art approach for reliable monitoring of FB2, ensuring food safety and regulatory compliance.

References

Application Note: Cation Exchange SPE for Fumonisins in Wine

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a study that developed a simple and quantitative method for determining fumonisins in wine using cation-exchange purification followed by LC-MS/MS.

  • Sample: Wine
  • Target Analytes: Fumonisin B2 (FB2) and, by extension, Fumonisin B4 (FB4).
  • Core Principle: Fumonisins possess amino groups that can be protonated in an acidic environment, allowing them to bind to cation-exchange sorbents. Interfering compounds are washed away, and the cleaned-up fumonisins are then eluted for analysis [1].

Detailed Experimental Protocol

Here is a step-by-step methodology based on the search results.

Materials and Reagents

  • SPE Cartridges: Polymeric mixed-mode reversed-phase/strong cation-exchange (RP-CX) SPE columns were found to be superior to classic silica-based cation-exchange columns for this application [1].
  • Solvents: Methanol, acetonitrile, formic acid, and ammonium hydroxide, all of appropriate purity (e.g., HPLC or LC-MS grade).
  • Standard Solutions: Certified reference standards of this compound and Fumonisin B4.
  • Equipment: LC-MS/MS system, vacuum manifold for SPE, centrifuge, and vortex mixer.

Sample Preparation Workflow The following diagram illustrates the complete cleanup and analysis workflow:

start Start: Sample Preparation sp_cond Conditioning SPE Cartridge • Methanol • Water start->sp_cond load Load Sample (Acidified wine or extract) sp_cond->load wash Wash (Removes interfering compounds) load->wash elute Elute Fumonisins (Using alkaline methanol) wash->elute analyze LC-MS/MS Analysis elute->analyze end End: Data Acquisition & Quantification analyze->end

Step-by-Step SPE Procedure

  • Conditioning: Condition the polymeric mixed-mode RP-CX SPE cartridge with methanol followed by water [1].
  • Sample Loading: Acidify the wine sample or sample extract to ensure the fumonisin amino groups are protonated and positively charged. Load the sample onto the conditioned cartridge.
  • Washing: Wash the cartridge with a suitable solvent to remove uncharged and weakly ionic interfering compounds without eluting the fumonisins.
  • Elution: Elute the purified fumonisins (FB2 and FB4) using an organic solvent with an alkaline agent (e.g., methanol with a small percentage of ammonium hydroxide) to neutralize the charge on the analytes and disrupt their interaction with the sorbent [1].

LC-MS/MS Analysis After elution, the sample is ready for analysis. The following table summarizes example LC-MS/MS parameters that can be used or optimized for the detection of fumonisins.

  • Table 1: Example LC-MS/MS Parameters for Fumonisin Analysis*
Parameter Specification Notes
Chromatography
Column CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) Provides good separation for FB2/FB3 isomers [2].

| Mobile Phase | A: 0.1-0.2% Formic acid in water B: Methanol with 0.1-0.2% Formic acid | Formic acid aids ionization and prevents salt precipitation [3] [2]. | | Gradient | Gradient elution from low to high %B | Essential for baseline resolution of fumonisins [3]. | | Mass Spectrometry | | | | Ionization | Positive Electrospray Ionization (ESI+) | Fumonisins ionize well in positive mode [4]. | | Detection | Multiple Reaction Monitoring (MRM) | Enhances specificity and sensitivity. | | Example MRM Transitions | | | | this compound (FB2) | 706.4 → 336.4* (quantifier) | *[M+H-2TCA-H2O]+ [4] | | | 706.4 → 318.4 (qualifier) | | | Fumonisin B4 (FB4) | Refer to specific literature | |

Key Considerations for the Protocol

  • Sorbent Selection is Critical: The study specifically highlights that polymeric mixed-mode reversed-phase cation-exchange (RP-CX) columns provided superior performance for fumonisins compared to other tested SPE materials, including classic silica-based cation exchangers [1].
  • Occurrence in Raisins: The method's relevance is supported by a survey of retail raisins, where FB2 and FB4 were detected using a cation-exchange-based LC-MS/MS method, confirming the practicality of this approach for these analytes [5].
  • Alternative Cleanup Methods: For complex food matrices like dried figs, raisins, or wheat flour, other cleanup methods such as Immunoaffinity Columns (IACs: e.g., FumoniStar) or MultiSep 211 Fum columns have also demonstrated good recovery (70-120%) for fumonisins and can be considered based on availability and matrix [3].

Comparison of SPE Mechanisms

The diagram below contrasts the mechanism of cation exchange with other common SPE types used for fumonisin cleanup, highlighting its unique principle.

title SPE Mechanism Comparison for Fumonisins c18 Reversed-Phase (C18) Retention by hydrophobic dispersive forces c18_elute Elution with organic solvent c18->c18_elute iac Immunoaffinity (IAC) Retention by specific antigen-antibody binding iac_elute Elution with organic solvent or pH shift iac->iac_elute cation Cation Exchange (CX) Retention by electrostatic attraction to protonated amines cation_elute Elution with alkaline solvent cation->cation_elute

I hope this detailed protocol provides a strong foundation for your research. Should you need to adapt this method to a specific sample matrix not covered here, please feel free to ask.

References

Application Note: NIR Spectroscopy for Rapid Detection of Fumonisins in Maize

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fumonisins are mycotoxins produced primarily by Fusarium verticillioides and F. proliferatum that frequently contaminate maize, posing significant risks to human and animal health. Fumonisin B1 (FB1) is the most prevalent and toxic variant, classified by the IARC as a possible human carcinogen (Group 2B) [1] [2]. Conventional methods for fumonisin detection, such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA), are accurate but time-consuming, destructive, require skilled operators and complex sample preparation [3] [1]. Near-infrared spectroscopy offers a rapid, non-destructive alternative that can be deployed for in-situ screening within maize supply chains, enabling real-time decisions to ensure food safety [4] [5].

Experimental Workflow

The following diagram illustrates the complete workflow for fumonisin analysis in maize using NIR spectroscopy:

FumonisinNIRWorkflow NIR Analysis of Fumonisins in Maize Sample Collection Sample Collection Reference Analysis Reference Analysis Sample Collection->Reference Analysis Sample Preparation Sample Preparation Sample Collection->Sample Preparation Chromatographic Analysis Chromatographic Analysis Reference Analysis->Chromatographic Analysis NIR Spectral Acquisition NIR Spectral Acquisition Sample Preparation->NIR Spectral Acquisition Data Integration Data Integration Chromatographic Analysis->Data Integration Spectral Pre-processing Spectral Pre-processing NIR Spectral Acquisition->Spectral Pre-processing Chemometric Modeling Chemometric Modeling Data Integration->Chemometric Modeling Reference Values Spectral Pre-processing->Chemometric Modeling Model Training Model Training Model Validation Model Validation Chemometric Modeling->Model Validation Deployed Prediction Model Deployed Prediction Model Model Validation->Deployed Prediction Model

Materials and Equipment

Sample Preparation
  • Maize Samples: A sufficient number of representative samples (≥150 recommended) from various locations and harvest years to ensure model robustness [3].
  • Drying Oven: For standardizing moisture content to 11–13% [3].
  • Laboratory Mill: Equipped with a 1.00 mm sieve for particle size standardization (e.g., Retsch rotor mill SK300) [3].
  • Polypropylene Bags: For storage of homogenized maize flour at –20°C [3].
Instrumentation
  • NIR Spectrometer: Benchtop or portable device operating in the range of 12,500–4000 cm⁻¹ (800–2500 nm) [3] [4].
  • Hyperspectral Imaging System (Optional): For spatial resolution of contamination in whole grains (NIR-HSI) [6].
  • Reference Method Equipment: HPLC-MS/MS or HPLC-FLD for reference fumonisin quantification [3] [1].

Step-by-Step Protocol

Sample Collection and Preparation
  • Collection: Collect maize samples directly from harvester tanks or storage using depth-specific probes to ensure representativeness. A minimum of 3 kg per sample is recommended [3].
  • Drying: Dry grains in an oven at a temperature not exceeding 60°C until a moisture content of 11–13% is achieved to minimize spectral variation and fungal growth [3].
  • Milling: Grind the dried grains using a rotor mill to pass through a 1.00 mm sieve, ensuring sample homogeneity [3].
  • Storage: Store the resulting maize flour in polypropylene bags at –20°C to preserve sample integrity and prevent further mycotoxin production until analysis [3].
Reference Fumonisin Quantification
  • Extraction: Extract fumonisins from maize flour using 80% (v/v) acetonitrile [3].
  • Clean-up: Purify the extract using immunoaffinity columns (IAC) specific for fumonisins to remove interfering compounds [1] [7].
  • Derivatization (for FLD): Convert fumonisins to fluorescent derivatives using o-phthaldialdehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) to enable sensitive detection [1] [7].
  • Chromatographic Analysis: Inject the purified and derivatized extract into an HPLC system coupled with a fluorescence detector (FLD) or mass spectrometer (MS). Quantify FB1 and FB2 by comparing peak areas against certified calibration standards [1] [7].
NIR Spectral Acquisition
  • Instrument Calibration: Calibrate the NIR spectrometer according to the manufacturer's instructions using a standard reference plate.
  • Spectrum Collection: Place the homogenized maize flour in a suitable sample cup and acquire spectra. For each sample, collect at least 32 scans at a resolution of 8–16 cm⁻¹ and average them to improve the signal-to-noise ratio [3] [5].
  • Data Logging: Ensure each spectrum is properly labeled and linked to its corresponding reference toxin concentration for later model development.
Data Analysis and Model Development
  • Spectral Pre-processing: Apply mathematical treatments to the raw spectra to reduce scatter and enhance chemical signals. Common methods include:

    • Standard Normal Variate (SNV): Effectively removes scatter and is particularly useful for NIR-HSI data from whole grains [6].
    • Detrending: Often applied after SNV to remove non-linear baseline drift.
    • Savitzky-Golay Derivatives: First and second derivatives help resolve overlapping peaks and eliminate baseline offsets [3] [5].
  • Chemometric Modeling: Use pre-processed spectra and reference data to build predictive models. The table below compares the two primary algorithms used.

Model Parameter Partial Least Squares (PLS) Artificial Neural Networks (ANN)
Model Type Linear regression [3] Non-linear computational network [3]
Best For Individual FB1 or FB2 quantification [3] Complex, non-linear relationships; total fumonisin (FB1+FB2) [3]
Typical R² (Calibration) 0.90 (FB1), 0.98 (FB2), 0.91 (FB1+FB2) [3] R = 0.99 (FB1+FB2) [3]
Typical RMSE (Calibration) Not specified 131 μg/kg (FB1+FB2) [3]
RPD (Ratio of Prediction to Deviation) 2.8–3.6, indicating good to excellent predictive power [3] Generally higher than PLS for complex tasks [3]
Key Advantage Simplicity, robustness, interpretability [5] High predictive accuracy for complex systems [3] [5]
  • Model Validation: Always validate the final model using an independent set of samples not included in the calibration. Critical validation metrics include:
    • Coefficient of Determination (R²) and Root Mean Square Error (RMSE) for both calibration and prediction sets [3].
    • Ratio of Performance to Deviation (RPD), where values >3 indicate models with excellent predictive capability [3] [6].

Troubleshooting and Best Practices

  • Poor Model Performance: If the model fails to predict accurately, increase the diversity and size of the calibration set. Ensure the reference method data is highly accurate [5].
  • Model Transferability: Models developed on one instrument or for one maize variety may not perform well on another. Use model updating or standardization techniques when applying models across different instruments or sample types [2].
  • Detection Limit Consideration: Be aware that NIR spectroscopy is a secondary method that indirectly detects fumonisins, likely by associating them with characteristic changes in the maize matrix. Its sensitivity may be lower than that of chromatographic methods, so it is best suited for screening purposes [4].

Conclusion

NIR spectroscopy combined with chemometrics is a rapid, non-destructive, and effective tool for screening fumonisins in maize. The PLS and ANN models detailed in this protocol enable the quantification of FB1, FB2, and total fumonisins at regulatory relevant concentrations, facilitating timely decisions in the maize supply chain to enhance food safety. Future work will focus on improving model robustness across diverse agricultural conditions and integrating portable NIR sensors with cloud computing for real-time, on-site analysis [4] [2].

References

Comprehensive Application Notes and Protocols for Detection of Fumonisin B2 Using Pre-column Derivatization HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Fumonisins are mycotoxins primarily produced by Fusarium species that frequently contaminate maize and other cereals, posing significant health risks including carcinogenic effects. Fumonisin B2 (FB2) is the second most prevalent analogue after fumonisin B1 (FB1), both classified as Group 2B possible human carcinogens by the International Agency for Research on Cancer. [1] [2] These compounds lack inherent chromophores or fluorophores, making direct detection challenging. Therefore, pre-column derivatization followed by high-performance liquid chromatography with fluorescence detection (HPLC-FLD) has become a widely established analytical approach. [1] [3] [2]

The derivatization process utilizes o-phthaldialdehyde (OPA) in the presence of a thiol compound (typically 2-mercaptoethanol) to form highly fluorescent isoindole derivatives, enabling sensitive quantification. [1] [4] This document provides detailed protocols and application notes for the reliable detection and quantification of FB2 in various food matrices, with particular emphasis on maize.

Workflow Overview

The following diagram illustrates the complete analytical workflow for this compound determination, from sample preparation to final quantification:

funnel SamplePreparation Sample Preparation (Homogenization & Extraction) Cleanup Sample Clean-up (Immunoaffinity Column) SamplePreparation->Cleanup Derivatization Automated Pre-column Derivatization (OPA/2-ME) Cleanup->Derivatization Chromatography HPLC-FLD Analysis (C18 Column, Gradient Elution) Derivatization->Chromatography Detection Fluorescence Detection (Ex: 335 nm, Em: 440 nm) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Materials and Reagents

Chemical Reagents
  • Fumonisin B1 and B2 standards (purity ≥95%)
  • o-Phthaldialdehyde (OPA) reagent: Dissolve 20 mg OPA in 10 mL of 0.1 M borate buffer (pH 9.2) [5]
  • 2-Mercaptoethanol (2-ME) as thiol component in derivatization
  • HPLC-grade solvents: Acetonitrile, methanol, water
  • Formic acid or acetic acid (0.1%) for mobile phase modification [1] [4]
  • Immunoaffinity columns: FumoniStar or equivalent [1]
Equipment and Instruments
  • HPLC system with fluorescence detector and automated injector
  • C18 reversed-phase column (e.g., 150 × 3.0 mm i.d., 5 μm particle size) [1]
  • Analytical balance, centrifuge, vortex mixer
  • pH meter, sample vials, and micropipettes

Detailed Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Grind representative food samples (e.g., maize, cornmeal) to a fine powder using a laboratory mill.
  • Extraction: Weigh 25 g of homogenized sample into an Erlenmeyer flask. Add 100 mL of methanol/water (75:25, v/v) extraction solvent. [1]
  • Shaking: Shake vigorously for 2 minutes using a vortex mixer or orbital shaker.
  • Centrifugation: Centrifuge the mixture at 18,000×g for 20 minutes to separate particulate matter. [6]
  • Filtration: Collect the supernatant and filter through a 0.45 μm membrane filter.
Sample Clean-up Procedures
  • Immunoaffinity Clean-up:
    • Pass 2 mL of the filtered extract through a FumoniStar immunoaffinity column at a flow rate of 1-2 mL/min. [1]
    • Wash the column with 10 mL of water or phosphate-buffered saline to remove interfering compounds.
    • Elute fumonisins with 1.5 mL of methanol into a clean vial.
    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.
    • Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for derivatization.
Automated Pre-column Derivatization
  • Reagent Preparation: Freshly prepare OPA reagent by dissolving 20 mg OPA in 10 mL of 0.1 M borate buffer (pH 9.2) containing 10 μL of 2-mercaptoethanol. [5]
  • Automated Derivatization Protocol:
    • Program the autosampler to perform "sandwich injection" protocol: [1]
    • Draw 10 μL of OPA reagent
    • Aspirate 20 μL of sample extract
    • Draw additional 10 μL of OPA reagent
    • Mix the combined volume by repeated aspiration and dispensing (5-10 cycles)
    • Allow reaction to proceed for 30-60 seconds at room temperature
    • Inject the derivative onto the HPLC column
  • Critical Parameters: Maintain consistent reaction time and temperature as OPA derivatives are unstable. The entire process from derivatization to injection should be completed within 2 minutes. [1]
HPLC-FLD Analysis Conditions

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition 1 [1] Condition 2 [4] Condition 3 [3]
Column C18 (150 × 3.0 mm, 5 μm) C18 (150 × 4.6 mm, 5 μm) C18 (250 × 4.6 mm, 5 μm)
Mobile Phase A 1.5 mM Formic acid, pH 3.3 0.1% Acetic acid, pH 3.21 0.1 M Phosphate buffer
Mobile Phase B Methanol Acetonitrile Methanol
Gradient Program 50% B to 80% B in 20 min 30% B to 60% B in 15 min Isocratic 50:50 (v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Column Temperature 32°C Ambient 30°C
Injection Volume 20 μL 20 μL 20 μL
Detection Wavelengths Ex: 335 nm, Em: 440 nm Ex: 335 nm, Em: 440 nm Ex: 335 nm, Em: 440 nm

Method Validation and Performance Characteristics

Comprehensive method validation is essential to demonstrate reliability, accuracy, and precision of the analytical method for FB2 quantification.

Table 2: Method Validation Parameters for this compound Detection

Validation Parameter FB2 Performance [1] FB2 Performance [4] Acceptance Criteria
Limit of Detection (LOD) 0.012 µg/mL 0.26 mg/kg S/N ≥ 3
Limit of Quantification (LOQ) Not specified Not specified S/N ≥ 10
Linearity Range 0.05-5.0 µg/mL 0.5-5.0 mg/kg R² ≥ 0.995
Recovery (%) 70-120% (across multiple matrices) 85.6-119.2% (maize) 70-120%
Intra-day Precision (%RSD) 0.83% <5% ≤5%
Inter-day Precision (%RSD) <5% <10% ≤10%
Retention Time Stability <0.2% RSD <2% RSD ≤2%

Data Analysis and Interpretation

Identification and Quantification
  • Peak Identification: Identify FB2 by comparing its retention time with that of the certified reference standard. The typical retention time of OPA-derivatized FB2 is approximately 1.2-1.3 times that of FB1 under gradient elution conditions. [1]
  • Calibration Curve: Prepare a minimum of five-point calibration curve using FB2 standards in the range of 0.05-5.0 µg/mL. Plot peak area versus concentration and perform linear regression analysis.
  • Calculation: Calculate FB2 concentration in samples using the calibration curve equation, applying appropriate dilution factors.
Troubleshooting Guide
  • Poor Peak Resolution: Adjust mobile phase pH (2.8-3.5) or modify gradient program. Ensure column temperature is stable. [1]
  • Low Derivatization Efficiency: Freshly prepare OPA reagent and standardize reaction time. Check pH of derivatization buffer (optimal pH 9.0-9.5). [1] [5]
  • High Background Noise: Extend sample clean-up procedure or change immunoaffinity cartridge. Ensure solvents are HPLC grade and properly filtered.
  • Retention Time Drift: Stabilize mobile phase composition and column temperature. Check for column deterioration.

Applications in Food Matrices

The optimized method has been successfully applied to various food matrices with appropriate modifications to the extraction and clean-up procedures:

Table 3: Application of the Method to Different Food Matrices

Matrix Extraction Solvent Clean-up Method Recovery (%) Special Considerations
Maize [1] [4] Methanol/water (75:25) IAC 85.6-119.2 Most validated matrix
Cornmeal [1] Methanol/water (75:25) IAC, MultiSep 211 70-120 Similar to maize
Wheat Flour [1] Methanol/water (75:25) IAC, C18 cartridge 70-120 Moderate matrix effect
Rice [1] Methanol/water (75:25) IAC 70-120 Requires efficient clean-up
Dried Figs [1] Methanol/water (75:25) IAC, C18, MultiSep 211 70-120 High sugar content
Raisins [1] Methanol/water (75:25) IAC, MultiSep 211 70-120 High sugar content

Regulatory Considerations and Conclusion

The described method complies with regulatory requirements for fumonisin monitoring in food products. The European Commission has set maximum levels for fumonisins (B1+B2) in maize and maize-based foods ranging from 200 μg/kg for processed baby foods to 4000 μg/kg for unprocessed maize. [2]

The HPLC-FLD method with automated pre-column derivatization provides a robust, sensitive, and reliable approach for FB2 quantification in various food matrices. The method offers excellent sensitivity with LOD values suitable for regulatory compliance monitoring, good accuracy with recoveries within acceptable limits, and high precision demonstrated by low RSD values. The automated derivatization significantly improves reproducibility compared to manual derivatization while the method's applicability across diverse food matrices makes it particularly valuable for food safety monitoring programs. [1] [4]

References

Application Notes and Protocols: In Vitro Digestion Model for Bioaccessible Fumonisin B2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fumonisins are toxic secondary metabolites produced by fungi such as Fusarium verticillioides and Fusarium proliferatum, frequently contaminating maize, cereals, and their derived products [1] [2]. Among them, fumonisin B2 (FB2) often co-occurs with fumonisin B1 (FB1) and is of significant concern due to its potential health risks, including hepatotoxic, nephrotoxic, and carcinogenic effects [1] [3]. The International Agency for Research on Cancer (IARC) classifies fumonisins as Group 2B carcinogens (possibly carcinogenic to humans) [1].

Accurate risk assessment of FB2 must account for its bioaccessibility—the fraction released from the food matrix into the digestive tract and available for intestinal absorption. Conventional analytical methods often underestimate exposure by detecting only "free" fumonisins, missing a significant portion known as "hidden fumonisins" that are bound to matrix components but can be released during digestion [4] [5]. Research shows that in vitro digestion of maize and rice can increase measurable FB2 by 36.8% and 58.0%, respectively, over conventional extraction [4]. This protocol details a standardized in vitro digestion model to accurately determine the bioaccessibility of FB2, providing a critical tool for realistic human risk assessment.

Theoretical Background and Key Concepts

The Concept of Hidden Fumonisins and Bioaccessibility
  • Hidden Fumonisins: These are fumonisin forms that are not detected by routine analytical methods due to their association with matrix macromolecules (e.g., proteins or starch) in food. These interactions are associative rather than covalent, meaning the binding is reversible under digestive conditions [5].
  • Bioaccessibility: This refers to the fraction of a contaminant that is released from its food matrix into the digestive chyme, making it potentially available for intestinal absorption. For FB2, this value is crucial as it more accurately reflects the internal toxin load the human body is exposed to compared to the total content in food [4] [6].
  • Biotransformation: In vivo, fumonisins can undergo enzymatic modifications. The hydrolysis of FB2 by carboxylesterase, leading to the loss of tricarballylic acid (TCA) side chains, results in the formation of hydrolyzed FB2 (HFB2) [1] [3]. This hydrolyzed form is a significant metabolite and should be considered in exposure studies.
In Vitro Digestion as a Predictive Tool

In vitro digestion models simulate the human gastrointestinal environment, allowing for the prediction of contaminant bioaccessibility without the ethical and practical constraints of human or animal studies. The model described herein replicates the three major phases of digestion—oral, gastric, and intestinal—using physiologically relevant enzymes, pH, and residence times [4] [3]. When combined with appropriate analytical techniques, this model provides a robust, reproducible, and high-throughput method for assessing FB2 bioaccessibility.

Experimental Protocol: In Vitro Digestion of Solid Samples

Reagents and Equipment
  • Simulated Digestive Fluids: Prepare stock solutions of simulated salivary fluid (SSF), gastric fluid (SGF), and intestinal fluid (SIF) as per the INFOGEST standardized protocol.
  • Enzymes: α-Amylase (for oral phase), pepsin (for gastric phase), pancreatin and bile salts (for intestinal phase). Use food-grade enzymes where possible [3].
  • Chemicals: Potassium chloride (KCl), potassium thiocyanate (KSCN), monosodium phosphate (NaH2PO4), sodium sulphate (NaSO4), sodium chloride (NaCl), sodium bicarbonate (NaHCO4), urea, hydrochloric acid (HCl), sodium hydroxide (NaOH), formic acid [3].
  • Equipment: Water bath or shaking incubator (maintaining 37°C), pH meter, vortex mixer, centrifuge, analytical balance.
Step-by-Step Digestion Procedure

The following workflow outlines the sequential phases of the in vitro digestion protocol.

G Figure 1: In Vitro Digestion Workflow for this compound Bioaccessibility Analysis. Start Start: Weigh 5g Homogenized Food Sample Oral Oral Phase pH 7.0, 37°C, 2 min Add α-Amylase Start->Oral Gastric Gastric Phase pH 3.0, 37°C, 2 hr Add Pepsin Oral->Gastric Intestinal Intestinal Phase pH 7.0, 37°C, 2 hr Add Pancreatin & Bile Salts Gastric->Intestinal Centrifuge Centrifuge ~5,000 x g, 30 min Intestinal->Centrifuge Supernatant Collect Supernatant (Bioaccessible Fraction) Centrifuge->Supernatant Analyze Analyze via LC-MS/MS Supernatant->Analyze

  • Oral Phase:

    • Weigh 5.0 g of homogenized solid food sample into a digestion vessel.
    • Add 4.0 mL of simulated salivary fluid (SSF).
    • Add 0.5 mL of α-amylase solution (1,500 U/mL final activity in the oral bolus).
    • Adjust the pH to 7.0 ± 0.2 using NaOH or HCl.
    • Make up to a final volume of 10 mL with deionized water.
    • Incubate in a shaking water bath at 37°C for 2 minutes.
  • Gastric Phase:

    • To the oral bolus, add 8.0 mL of simulated gastric fluid (SGF).
    • Add 1.0 mL of pepsin solution (2,000 U/mL final activity in the gastric chyme).
    • Adjust the pH to 3.0 ± 0.2.
    • Make up to a final volume of 20 mL with deionized water.
    • Incubate in a shaking water bath at 37°C for 2 hours.
  • Intestinal Phase:

    • To the gastric chyme, add 8.0 mL of simulated intestinal fluid (SIF).
    • Add 4.0 mL of pancreatin solution (100 U/mL trypsin activity final in the intestinal chyme).
    • Add 2.0 mL of bile salts solution (10 mM final concentration).
    • Adjust the pH to 7.0 ± 0.2.
    • Make up to a final volume of 40 mL with deionized water.
    • Incubate in a shaking water bath at 37°C for 2 hours.
  • Termination and Collection:

    • After the intestinal phase, centrifuge the entire chyme at 5,000 × g for 30 minutes at 4°C.
    • Carefully collect the supernatant. This represents the bioaccessible fraction of FB2.
    • The supernatant can be stored at -20°C prior to clean-up and analysis.
Calculation of Bioaccessibility

The bioaccessibility (%) of FB2 is calculated using the following formula: Bioaccessibility (%) = (CB / CT) × 100 Where:

  • CB = Concentration of FB2 measured in the bioaccessible fraction (digestive supernatant)
  • CT = Total concentration of FB2 in the original, undigested sample (determined by routine extraction, e.g., with acetonitrile/water/formic acid)

Table 1: Bioaccessibility of this compound in Different Food Matrices from Scientific Literature

Food Matrix Total FB2 (µg/kg) Bioaccessible FB2 (µg/kg) Bioaccessibility (%) References
Maize 71.67 26.4 36.8% [4] [7]
Rice Inferred Inferred 58.0% [4]
Loaf Bread 415,000 Significant reduction after digestion with ITCs* Low Risk [3]

ITCs: Isothiocyanates. The study noted that FB2 adducts formed with ITCs showed very low bioaccessible amounts after simulated digestion [3].

Analytical Methods for FB2 and HFB2 Quantification

Sample Clean-up and Extraction

For accurate determination, comprehensive sample clean-up is essential. The following table compares common techniques.

Table 2: Comparison of Solid-Phase Extraction (SPE) Clean-up Methods for Fumonisins

SPE Cartridge Type Mechanism Recommended Matrices Recovery for Fumonisins References

| Immunoaffinity (IAC) (e.g., FumoniStar) | Antibody-antigen binding | All tested matrices (figs, raisins, corn, flour, etc.) | 70–120% (optimal) | [2] | | Strong Anion Exchange (MAX) | Anionic exchange under basic conditions | Maize, digesta, animal feed | >90% (for HFBs after hydrolysis) | [1] | | MultiSep 211 Fum | Specific for fumonisins | Dried figs, raisins | Good recoveries | [2] | | C18 | Reverse-phase | Dried figs, wheat flour | Acceptable recoveries | [2] |

Recommended Protocol for Digestate Clean-up using MAX Cartridges [1]:

  • Conditioning: Sequentially pass 5 mL of methanol and 5 mL of distilled water through the MAX cartridge.
  • Loading: Load the hydrolyzed sample extract (or digestive supernatant) onto the cartridge.
  • Washing: Wash with 3-5 mL of 2% ammonium hydroxide solution to remove alkaline hydrophilic impurities.
  • Elution: Elute acidic and weak polar compounds (FB2, HFB2) with 5 mL of methanol containing 2% formic acid.
  • Analysis: Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for simultaneous quantification of FB2 and its metabolites [1].

  • Chromatography:

    • Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) or equivalent.
    • Mobile Phase: (A) 0.2% formic acid in water; (B) methanol with 0.2% formic acid.
    • Gradient: Start at 50% B, increase to 80% B over 10 min, hold for 3 min, re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 32°C [2].
  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Acquisition: Multiple Reaction Monitoring (MRM).
    • Key MRM Transitions for FB2: Precursor ion > product ion (e.g., 705.4 > 336.3 for quantification; 705.4 > 317.3 for qualification) [1].
    • Key MRM Transitions for HFB2: Precursor ion > product ion (e.g., 405.2 > 336.3) [1].

The following diagram illustrates the relationship between FB2, its hydrolyzed metabolite, and the analytical process.

G Figure 2: FB2 Biotransformation and Analysis Pathway. FB2 This compound (FB2) in Food Matrix Hidden Hidden/Masked FB2 (Matrix-bound) FB2->Hidden InVitroDigestion In Vitro Digestion (Releases bound fraction) FB2->InVitroDigestion Hidden->InVitroDigestion Releases BioaccessibleFB2 Bioaccessible FB2 (Free form in digestate) InVitroDigestion->BioaccessibleFB2 AlkalineHydrolysis Alkaline Hydrolysis (70°C, 1 hr) BioaccessibleFB2->AlkalineHydrolysis For Total FB2 L L BioaccessibleFB2->L HFB2 Hydrolyzed FB2 (HFB2) (Major Metabolite) AlkalineHydrolysis->HFB2 HFB2->L CMSMS LC-MS/MS Analysis (Quantification of FB2 & HFB2) RiskAssessment Refined Human Risk Assessment CMSMS->RiskAssessment

Data Interpretation and Reporting

  • Total vs. Bioaccessible Load: Always report both the total concentration of FB2 (from an optimized routine extraction) and the bioaccessible concentration. The significant difference between these values underscores the limitation of conventional analysis and the importance of the digestion model [5].
  • Matrix Effect: The bioaccessibility of FB2 is highly matrix-dependent. Starchy matrices like maize and rice can "trap" significant amounts of fumonisins, leading to lower bioaccessibility percentages compared to the total toxin content [4] [5].
  • Metabolite Formation: The presence of HFB2 in the digestate indicates potential biotransformation. Since HFB2 is a known in vivo metabolite, its formation during in vitro digestion should be monitored and reported, as it contributes to the overall toxicological profile [1] [3].

Troubleshooting and Best Practices

  • Low Recovery in SPE: If recovery is low, ensure the pH of the sample load is correct. For MAX columns, the sample should be in a basic condition for proper binding.
  • Enzyme Activity: Use fresh enzyme preparations and verify activity levels. Degraded enzymes will not accurately simulate digestion, leading to erroneous bioaccessibility values.
  • Hidden Fumonisin Confirmation: To confirm the presence of hidden fumonisins, compare the results of the in vitro digestion protocol with those from a standard extraction. A significantly higher value post-digestion confirms their presence [4] [5].

Conclusion

This protocol provides a standardized and reliable framework for determining the bioaccessibility of this compound using an in vitro digestion model. By accounting for hidden fumonisins and matrix effects, this method delivers a more realistic and scientifically robust basis for human exposure assessment, which is critical for public health protection and regulatory decision-making. The integration of this model with sophisticated analytical techniques like LC-MS/MS allows researchers to accurately quantify not only FB2 but also its key metabolites, painting a complete picture of its bioaccessible profile.

References

Comprehensive Analysis of Fumonisin B₂ in Corn Processing Products: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumonisins in Corn Processing Products

Fumonisins are a group of mycotoxins produced primarily by Fusarium verticillioides and Fusarium proliferatum fungi, with fumonisin B₂ (FB₂) being one of the most prevalent and toxicologically significant analogues. These mycotoxins are frequent contaminants in corn and corn-based products worldwide, posing significant challenges to food safety and public health. The structural characteristics of FB₂ include a long hydrocarbon chain with multiple hydroxy groups and two tricarballylic acid esters, making it a polar compound that requires specific analytical approaches for accurate quantification. In corn processing products, the distribution of fumonisins varies significantly depending on the processing methodology employed, with dry-milling processes potentially concentrating fumonisins in certain fractions while reducing them in others.

The thermal stability of fumonisins during processing is a significant concern for food safety, as these compounds are not completely destroyed during conventional cooking and extrusion processes. Understanding the fate of FB₂ throughout the corn processing chain—from raw corn to finished products—is essential for accurate risk assessment and regulatory compliance. The analysis of FB₂ in these diverse matrices presents unique challenges due to the complex composition of processed corn products, which often contain varying levels of starch, lipids, proteins, and other components that can interfere with analytical measurements. Additionally, the potential presence of masked or bound forms of fumonisins that may be undetected by conventional analytical methods further complicates accurate exposure assessment [1].

Health Significance and Regulatory Guidelines

Fumonisins, including FB₂, represent significant public health concerns due to their diverse toxicological effects. The International Agency for Research on Cancer (IARC) has classified fumonisin B₁ as Group 2B (possibly carcinogenic to humans), and while FB₂ has not been individually evaluated, its structural similarity and co-occurrence with FB₁ suggest similar concerns. Fumonisins disrupt sphingolipid metabolism by inhibiting ceramide synthase, leading to accumulation of sphingoid bases and disruption of cellular function. In animal studies, exposure to fumonisins has been associated with equine leukoencephalomalacia and porcine pulmonary edema, while human epidemiological studies have suggested links to esophageal cancer and neural tube defects in populations consuming high levels of contaminated corn [2] [1].

Regulatory agencies worldwide have established guidelines to limit human exposure to fumonisins. The Food and Drug Administration (FDA) has issued guidance levels for total fumonisins (FB₁ + FB₂ + FB₃) in various corn products, as shown in Table 1. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a provisional maximum tolerable daily intake (PMTDI) of 2 μg/kg body weight per day for the combined total of FB₁, FB₂, and FB₃ [2] [1]. The European Union has set maximum levels of 1000 μg/kg for the sum of FB₁ and FB₂ in corn-based foods intended for direct human consumption, with lower limits for certain products [3]. These regulatory frameworks underscore the importance of accurate monitoring and analysis of FB₂ in corn processing products to ensure consumer safety and regulatory compliance.

Table 1: FDA Guidance Levels for Total Fumonisins (FB₁ + FB₂ + FB₃) in Human Foods

Product Type Total Fumonisins (ppm)
Degermed dry milled corn products (fat content < 2.25%) 2 ppm
Whole or partially degermed dry milled corn products (fat content > 2.25%) 4 ppm
Dry milled corn bran 4 ppm
Cleaned corn intended for masa production 4 ppm
Cleaned corn intended for popcorn 3 ppm

Analytical Challenges in Corn Processing Matrices

The analysis of FB₂ in corn processing products presents several methodological challenges that must be addressed to ensure accurate quantification. The diverse nature of corn matrices—ranging from raw grains to highly processed flours, meals, grits, and breakfast cereals—introduces significant variability in extraction efficiency and potential matrix effects. Processed corn products often contain additives and processing aids that can interfere with analysis, including fortification nutrients, antioxidants, and preservatives. The thermal processing of corn products can induce structural modifications in fumonisins or promote binding with matrix components, potentially altering their extractability and detectability [4].

Another significant challenge is the potential presence of modified forms of FB₂, including hydrolyzed fumonisins (HFB₂) that result from alkaline processing or microbial activity. These modified forms may exhibit different toxicological profiles and require specific analytical approaches for detection and quantification. The low concentration levels at which fumonisins may be present in finished products—often near regulatory limits—demand methods with high sensitivity and low detection limits. Furthermore, the need for high-throughput analysis in quality control settings necessitates the development of rapid yet reliable methods that can accommodate diverse sample matrices without compromising accuracy [5]. The sample clean-up process is particularly challenging due to the co-extraction of interfering compounds such as lipids, pigments, and carbohydrates that can affect chromatographic performance and detector response [6] [4].

Method Selection: HPLC-FLD vs. LC-MS/MS

The selection of an appropriate analytical method for FB₂ determination in corn processing products depends on several factors, including required sensitivity, matrix complexity, equipment availability, and throughput requirements. The two primary techniques employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), each with distinct advantages and limitations as summarized in Table 2.

Table 2: Comparison of HPLC-FLD and LC-MS/MS Methods for FB₂ Analysis

Parameter HPLC-FLD LC-MS/MS
Detection Mechanism Fluorescence after derivatization Mass-to-charge ratio selection
Sample Clean-up Often requires extensive clean-up (IAC, SPE) Simplified clean-up possible
Derivatization Required Yes (typically OPA/2-ME) No
Limit of Detection (FB₂) 0.012 µg/mL [6] 8.3 µg/kg [3]
Analysis Time <20 min [6] ~30 min total (4 min chromatographic) [3]
Selectivity Moderate (potential interferences) High (mass transitions)
Matrix Effects Significant, requiring optimal clean-up Moderate, addressed with matrix-matched standards
Equipment Cost Lower Higher
Throughput Moderate High

HPLC-FLD methods offer cost-effectiveness and widespread accessibility, making them suitable for routine monitoring in quality control laboratories. The derivatization step with o-phthaldialdehyde (OPA) and 2-mercaptoethanol enhances the native fluorescence of fumonisins, enabling sensitive detection. However, this approach requires careful control of reaction conditions due to the instability of the resulting derivatives [6]. Recent advancements have introduced automated online derivatization systems that improve reproducibility and throughput. In contrast, LC-MS/MS methods provide superior selectivity and sensitivity without the need for derivatization, allowing for simpler sample preparation and simultaneous determination of multiple mycotoxins. The tandem mass spectrometry detection enables confirmation of analyte identity through characteristic fragmentation patterns, reducing false positives [7] [3]. The choice between these techniques should be guided by the specific application requirements, with LC-MS/MS generally preferred for method development and confirmatory analysis, while HPLC-FLD remains valuable for routine monitoring where cost considerations are paramount.

Detailed Experimental Protocols

Sample Preparation and Extraction Procedures

Proper sample preparation is critical for accurate FB₂ quantification in corn processing products. Begin by representative sampling of the lot, followed by fine grinding using a laboratory mill to achieve homogeneous particles (<500 μm). For ultrasonic extraction—applicable to various matrices including cornmeal, grits, and flour—weigh 5.0 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 25 mL of methanol-water (3:1, v/v) extraction solvent [7] [3]. Alternatively, for more complex matrices or when analyzing for multiple mycotoxins, acetonitrile-methanol-water (25:25:50, v/v/v) may provide superior extraction efficiency [4]. Seal the tubes and mix thoroughly by vortexing for 30 seconds.

Place the samples in an ultrasonic bath and extract for 10 minutes at room temperature with the power set at 120 W. Following extraction, centrifuge at 5000 × g for 5 minutes to separate the supernatant. For LC-MS/MS analysis, the extract may be directly injected after filtration through a 0.22 μm membrane filter. For HPLC-FLD analysis, additional clean-up procedures are necessary to remove interfering compounds. The extraction efficiency should be validated using matrix-matched calibration standards and recovery experiments at relevant concentration levels [7] [3] [4].

Clean-up Strategies for Complex Matrices

Effective sample clean-up is essential to remove co-extracted matrix components that can interfere with analysis, particularly for HPLC-FLD methods. Several clean-up approaches are available, each with specific advantages:

  • Immunoaffinity Columns (IACs): FumoniStar columns provide excellent selectivity for fumonisins, yielding clean extracts with optimal recoveries (70-120%) across diverse food matrices. Dilute the extract with phosphate-buffered saline (PBS) before loading onto preconditioned IACs. After washing with PBS, elute fumonisins with methanol [6] [4].

  • Solid-Phase Extraction (SPE): C18 cartridges can achieve acceptable recoveries for FB₂ in dried figs and wheat flour, while MultiSep 211 columns perform well with dried figs and raisins. Strong Anion Exchange (SAX) cartridges are also effective but require careful pH control during conditioning and elution [6].

  • Novel Clean-up Approaches: For simultaneous analysis of fumonisins and their metabolites, Oasis MAX mixed-mode polymeric sorbent with anion-exchange groups provides enhanced purification efficiency. The procedure involves conditioning with methanol and water, loading the hydrolyzed solution, washing with 2% ammonium hydroxide, and eluting with acidified methanol [5].

Table 3: Performance of Clean-up Methods for FB₂ in Different Matrices

Clean-up Method Applicable Matrices Recovery Range (%) Notes
Immunoaffinity (FumoniStar) All tested matrices 70-120 Optimal recovery, high selectivity
MultiSep 211 Dried figs, raisins Good recovery Matrix-dependent performance
C18 Cartridge Dried figs, wheat flour Acceptable recovery Cost-effective option
MAX Cartridge Feed, excreta 82.6-115.8 Ideal for hydrolyzed fumonisins
HPLC-FLD Analysis with Automated Derivatization

For HPLC-FLD analysis, chromatographic separation is typically performed on a reversed-phase C18 column (e.g., 150 × 4.6 mm, 3 μm or 5 μm particle size) maintained at 32°C. The mobile phase consists of methanol-water-formic acid in gradient mode, with formic acid concentration typically around 1.5 mM to replace traditional potassium phosphate buffers that can precipitate and damage equipment [6]. The optimized gradient program may begin at 50:50 (aqueous:organic) and increase methanol concentration to achieve baseline separation of FB₁ and FB₂ in less than 20 minutes.

The derivatization process is critical for fluorescence detection. Implement automated online derivatization using a sandwich injection protocol (derivatizing agent + sample + derivatizing agent) to enhance mixing efficiency and reproducibility. Prepare the derivatization reagent by dissolving OPA in methanol and adding 2-mercaptoethanol and borate buffer (pH ~10). The reaction proceeds rapidly at room temperature, forming highly fluorescent isoindole derivatives. However, these derivatives are unstable and prone to degradation by hydrolysis and oxidation, necessitating precise control of reaction timing and protection from light [6]. Detection is typically performed with excitation at 335 nm and emission at 440 nm. Under optimized conditions, this method can achieve limits of detection of 0.006 µg/mL for FB₁ and 0.012 µg/mL for FB₂ with excellent repeatability (RSD < 1%) [6].

LC-MS/MS Analysis with Ultrasonic Extraction

LC-MS/MS methods offer simplified sample preparation without derivatization requirements. For chromatographic separation, use a Zorbax Eclipse XDB-C18 column (150 mm × 2.1 mm, 3.5 μm) maintained at 30°C. The isocratic mobile phase consists of methanol-water-formic acid (75:25:0.2, v/v/v) at a flow rate of 0.2 mL/min. The injection volume is typically 10 μL with a runtime of 4 minutes [7] [3].

Mass spectrometric detection is performed using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM). The optimal MS parameters for FB₂ include: capillary voltage 3500 V, ion source temperature 120°C, desolvation temperature 350°C, and desolvation gas flow 600 L/h. For FB₂, monitor the transition from precursor ion m/z 706.4 to product ions m/z 336.4 (quantifier) and m/z 318.4 (qualifier) with collision energy of 34 eV and cone voltage of 50 V [3]. Confirmation of FB₂ identity requires meeting three criteria: (1) retention time within ±2.5% of the standard, (2) signal-to-noise ratio ≥3:1 for each diagnostic ion, and (3) relative abundance of product ions within acceptable range compared to standards [3]. This method achieves excellent sensitivity with LOQ of 8.3 μg/kg for FB₂ and total analysis time of approximately 30 minutes per sample [3].

Analysis of Fumonisin B₂ in Industrial Processing

Industrial processing of corn significantly influences the distribution and concentration of FB₂ in final products. Studies of Brazilian corn processing plants—particularly relevant given Brazil's status as the world's third-largest corn producer—provide valuable insights into fumonisin dynamics. In the dry-milling process, corn is separated into various fractions including endosperm, cornmeal, grits, and bran, with FB₂ levels varying significantly between these fractions. Research has demonstrated that the corn germ and bran fractions typically contain higher concentrations of fumonisins compared to the endosperm fractions, reflecting the unequal distribution of fungal contamination in kernel components [1].

Monitoring of water activity (a_w) during processing is critical, as values below 0.70 ensure safe storage and prevent further fungal growth and mycotoxin production. Industrial processing should include steps to reduce a_w below this threshold, particularly after wet degermination processes that can increase moisture content. Studies of Brazilian corn processing plants have reported mean total fumonisin levels (FB₁ + FB₂) of 480-1080 μg/kg in corn grain, with significantly lower concentrations in processed fractions (endosperm, cornmeal, and grits) [1]. Importantly, research has demonstrated that properly processed corn products can meet international regulatory standards, with all examined endosperm, cornmeal, and corn grits samples showing total fumonisin levels below the EU maximum limit of 1000 μg/kg for corn-based foods intended for direct human consumption [1]. The probable daily intake (PDI) of fumonisins from Brazilian corn products was calculated at 96.9 ng/kg body weight/day, representing only 5% of the PMTDI established by JECFA [1].

Workflow Visualization

The following workflow diagram illustrates the comprehensive analytical procedure for fumonisin B₂ analysis in corn processing products, integrating both HPLC-FLD and LC-MS/MS methodological approaches:

fumonisin_analysis_workflow cluster_prep Sample Preparation cluster_cleanup Clean-up Methods cluster_hplc HPLC-FLD Analysis cluster_ms LC-MS/MS Analysis start Start Analysis sp1 Homogenize Sample start->sp1 sp2 Weigh 5.0 g ± 0.1 g sp1->sp2 sp3 Add Extraction Solvent (25 mL methanol:water 3:1) sp2->sp3 sp4 Ultrasonic Extraction (10 min, 120 W) sp3->sp4 sp5 Centrifuge (5000 × g, 5 min) sp4->sp5 sp6 Filter (0.22 μm membrane) sp5->sp6 clean_decision Clean-up Required? (HPLC-FLD: Yes, LC-MS/MS: Often No) sp6->clean_decision clean1 Immunoaffinity Columns (FumoniStar) clean_decision->clean1 HPLC-FLD clean2 Solid-Phase Extraction (C18, MAX, MultiSep 211) clean_decision->clean2 HPLC-FLD ms1 Direct Injection (No Derivatization) clean_decision->ms1 LC-MS/MS clean_decision->ms1 LC-MS/MS clean3 Dilute with PBS (if using IAC) clean1->clean3 clean4 Elute with Methanol clean2->clean4 clean3->clean4 hplc1 Automated Online Derivatization (OPA/2-mercaptoethanol) clean4->hplc1 hplc2 Chromatographic Separation (C18, methanol-water-formic acid) hplc1->hplc2 hplc3 Fluorescence Detection (Ex: 335 nm, Em: 440 nm) hplc2->hplc3 validation Method Validation (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) hplc3->validation ms2 Chromatographic Separation (C18, methanol-water-formic acid) ms1->ms2 ms3 MS Detection (ESI+ MRM) m/z 706.4→336.4 & 318.4 ms2->ms3 ms3->validation data_analysis Data Analysis & Quantification (Matrix-matched Calibration) validation->data_analysis end Result Reporting & Interpretation data_analysis->end

Figure 1: Comprehensive Workflow for Fumonisin B₂ Analysis in Corn Processing Products

Conclusion and Recommendations

The accurate analysis of FB₂ in corn processing products requires method-specific considerations based on matrix complexity, available equipment, and required throughput. For regulatory compliance testing where confirmation is essential, LC-MS/MS methods provide superior specificity and sensitivity with simplified sample preparation. The ultrasonic extraction with methanol-water (3:1, v/v) followed by direct injection offers a rapid and economical approach suitable for quality control laboratories, with total analysis time of approximately 30 minutes per sample [7] [3]. For laboratories without access to mass spectrometry, HPLC-FLD with automated online derivatization represents a robust alternative, particularly when coupled with immunoaffinity clean-up to minimize matrix interferences [6].

Future method development should focus on addressing modified forms of FB₂, including hydrolyzed fumonisins that may result from alkaline processing or thermal treatment. The implementation of isotope dilution techniques with ¹³C-labeled internal standards can improve quantification accuracy by compensating for matrix effects and recovery variations [5]. Additionally, the development of multimycotoxin methods capable of simultaneously determining FB₂ along with other regulated mycotoxins will enhance laboratory efficiency and provide more comprehensive risk assessment data. As regulatory frameworks continue to evolve and lower maximum levels are established, continued refinement of analytical methods will be necessary to meet increasingly stringent requirements for food safety monitoring in corn processing products.

References

Comprehensive Application Notes and Protocols for the Determination of Fumonisin B₂ Using Immunoaffinity Columns

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fumonisins are mycotoxins primarily produced by Fusarium fungi and are common contaminants in maize, cereal grains, and their processed products. Among them, Fumonisin B₂ (FB₂) is a significant analogue due to its frequent occurrence and toxicity, alongside Fumonisin B₁ (FB₁). The International Agency for Research on Cancer (IARC) has classified FB₁ as a Group 2B possible human carcinogen, and FB₂ shares structural similarities and toxicological concerns [1] [2]. Effective monitoring and accurate quantification of FB₂ are crucial for food and feed safety to comply with regulatory limits set by authorities like the European Commission and Codex Alimentarius [2] [3].

Immunoaffinity columns (IACs) have emerged as a powerful tool for the clean-up and purification of fumonisins from complex sample matrices. Their operation is based on the highly specific antigen-antibody reaction, where antibodies immobilized on a gel support selectively bind target fumonisins, allowing impurities to be washed away and the purified toxins to be eluted for analysis [4]. This method offers superior selectivity and efficiency in sample preparation, which is a critical step in achieving reliable analytical results.

Principle of Immunoaffinity Cleanup

The fundamental principle of IACs is the specific binding between an antibody and its target antigen. In this context, polyclonal or monoclonal antibodies specific to fumonisins (FB₁, FB₂, FB₃) are immobilized onto a solid biosupport, such as agarose gel or silica microbeads, which is packed into a small column cartridge [2] [4].

When a prepared sample extract is passed through the column, fumonisins present in the solution are selectively adsorbed and bind to the antibodies. Non-target matrix components, such as proteins, pigments, and fats, pass through the column as they do not interact with the antibodies. After a washing step to remove any residual impurities, the bound fumonisins are released (eluted) using a suitable solvent, typically methanol. This process results in a purified and concentrated sample extract that is compatible with various analytical endpoints, significantly reducing matrix effects and improving detection sensitivity and accuracy [4].

Experimental Protocols

Sample Preparation and Extraction
  • Homogenization: Grind the representative sample (e.g., corn, wheat flour, dried figs) to a fine powder using a laboratory mill to ensure homogeneity [4].
  • Weighing: Accurately weigh 5–25 g of the homogenized sample into a suitable extraction flask (e.g., 250 mL conical flask) [5] [4].
  • Extraction: Add an appropriate extraction solvent. A common and effective solvent is methanol-water (3:1, v/v) [5]. The volume is typically 25–100 mL, depending on the sample size and expected toxin concentration.
  • Shaking and Blending: Securely cap the flask and shake vigorously using a high-speed shaker or homogenizer for 10–20 minutes to ensure thorough extraction [4]. Alternatively, ultrasonic extraction for 10 minutes at room temperature has been validated as a rapid and effective method [5].
  • Filtration: Filter the extract through rapid qualitative filter paper. The filtrate may require further dilution with phosphate-buffered saline (PBS) or water before clean-up to reduce solvent strength and ensure optimal antibody binding in the subsequent IAC step [6] [4].
Immunoaffinity Column Cleanup
  • Column Conditioning: Before use, allow the immunoaffinity column to equilibrate to room temperature (22–25°C). Do not use the column if it has been frozen [4].
  • Sample Loading: Pass a defined aliquot (e.g., 5–10 mL) of the filtered and diluted extract through the immunoaffinity column at a controlled, slow flow rate (e.g., 1–2 mL/minute, using a vacuum manifold or a syringe). This allows sufficient time for the fumonisins to bind to the antibodies [4].
  • Washing: Rinse the column with 10–15 mL of distilled or deionized water to remove unbound substances and residual matrix impurities. Some protocols may use a weak buffer solution for washing. Ensure the column bed does not run dry.
  • Elution: Slowly pass 3–5 mL of HPLC-grade methanol through the column to dissociate the antibody-toxin complex and elute the purified fumonisins (FB₁, FB₂, FB₃) into a clean collection vial [4]. The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase compatible with the analytical instrument (e.g., methanol-water or acetonitrile-water mixtures) [4].
Analytical Determination

The purified extract from the IAC can be analyzed using various chromatographic techniques.

  • For HPLC-FLD Analysis: Due to the lack of innate fluorescent properties, fumonisins require pre-column derivatization. The most common reagent is o-phthaldialdehyde (OPA). For enhanced reproducibility, an automated online derivatization system is highly recommended. The "sandwich injection" protocol (derivatizing agent + sample + derivatizing agent) has been shown to yield the highest analytical response [1]. Chromatographic separation can be achieved using a C18 column with a mobile phase of methanol and water modified with formic acid (e.g., 1.5 mM, pH ~3.3) under gradient elution [1].
  • For LC-MS/MS Analysis: This technique allows for the direct analysis of underivatized fumonisins. Separation can be performed on a C18 column (e.g., Zorbax Eclipse XDB-C18) using a mobile phase of methanol-water containing 0.1–0.2% formic acid [2] [5]. Detection is carried out using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode, monitoring specific transitions for FB₂ (e.g., m/z 706.4 > 336.4) [5].

The following workflow diagram summarizes the key steps from sample preparation to analysis:

G start Sample (e.g., Corn, Flour) homogenize Homogenize & Weigh start->homogenize extract Extract with Methanol-Water (3:1) homogenize->extract filter Filter & Dilute with PBS/Water extract->filter load Load onto Immunoaffinity Column (IAC) filter->load wash Wash with Water (Remove Impurities) load->wash elute Elute with Methanol (Purified Fumonisins) wash->elute analyze Analytical Determination elute->analyze hplc HPLC-FLD Analysis (Requires OPA Derivatization) analyze->hplc Path A lcms LC-MS/MS Analysis (Direct analysis of underivatized toxins) analyze->lcms Path B result Quantification of FB₂ hplc->result lcms->result

Performance Data and Validation

The following tables summarize key performance metrics for the determination of FB₂ using immunoaffinity columns with different analytical techniques.

Table 1: Method Performance Characteristics for FB₂ Determination

Analytical Method Sample Clean-up Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD, %) Reference
HPLC-FLD (with automated OPA derivatization) FumoniStar IAC 0.012 µg/mL Not specified 70 - 120% (across multiple matrices) Intraday: 0.83% [1]
LC-MS/MS (underivatized) IAC (specified for FB1, B2, B3) 2.5 ng/g (in solvent) 5 ng/g (in solvent) ~30% (in maize, due to matrix suppression) <10% (in solvent) [2]
LC-ESI-MS/MS (underivatized) Ultrasonic extraction, no clean-up Not specified 8.3 µg/kg (in corn) 68 - 83% (at 200 µg/kg) Not specified [5]

Table 2: Applicability of Different Clean-up Strategies for FB₂ in Various Food Matrices

Food Matrix Immunoaffinity Column (FumoniStar) MultiSep 211 Fum Column C18 SPE Cartridge
Dried Figs Optimal Recovery (70-120%) Good Recovery Acceptable Recovery
Raisins Optimal Recovery (70-120%) Good Recovery Not Acceptable
Wheat Flour Optimal Recovery (70-120%) Not Acceptable Acceptable Recovery
Corn / Cornmeal Optimal Recovery (70-120%) Not Acceptable Not Acceptable
Dates Optimal Recovery (70-120%) Not Acceptable Not Acceptable
Rice Optimal Recovery (70-120%) Not Acceptable Not Acceptable

Source: Adapted from [1]

Troubleshooting and Best Practices

  • Maximizing Antibody Binding: IACs have a finite binding capacity. Exceeding this capacity by loading too much toxin can lead to underestimation. The capacity of commercial columns is typically in the microgram range (e.g., 5000 ng for FB₁, FB₂, FB₃ combined) [4]. For highly contaminated samples, further dilution of the initial extract is necessary.
  • Minimizing Matrix Effects: Although IACs provide excellent clean-up, matrix suppression in LC-MS/MS analysis can still occur, significantly reducing recovery and sensitivity [2]. The use of matrix-matched calibration standards or stable isotope-labeled internal standards (e.g., ¹³C-FB₂) is highly recommended to compensate for these effects [7].
  • Ensuring Reproducibility: For HPLC-FLD methods, the instability of the OPA derivative is a major challenge. Automated online derivatization is superior to manual derivatization as it precisely controls reaction time and mixing, greatly improving repeatability [1] [3].
  • Column Care: Always store immunoaffinity columns at 2–8°C and do not freeze. Allow them to reach room temperature before use. Do not use columns past their expiration date [4].

Conclusion

Immunoaffinity columns are a robust and selective sample preparation tool for the accurate determination of Fumonisin B₂ in a wide range of food and feed matrices. When coupled with HPLC-FLD (using automated derivatization) or LC-MS/MS, they enable the development of highly sensitive and reliable methods that meet stringent regulatory requirements. The choice of the final analytical technique depends on the available instrumentation, required throughput, and the need for confirmatory analysis. The protocols and data summarized herein provide a solid foundation for researchers and analysts to implement this methodology effectively in their laboratories.

References

Comprehensive NMR Characterization of Fumonisin B2: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumonisins and Their Significance

Fumonisins represent a class of mycotoxins produced primarily by fungi belonging to the genera Fusarium and Aspergillus, with fumonisin B2 (FB2) being one of the most prevalent and toxicologically significant analogues. These compounds have garnered substantial attention in food safety and toxicology due to their widespread occurrence in agricultural commodities and their diverse adverse health effects on humans and livestock. Fumonisins were first isolated in 1988 from Fusarium verticillioides cultures, and the B-type fumonisins, comprising FB1, FB2, FB3, and FB4, constitute the most abundant group [1]. The structural complexity of fumonisins centers around a 20-carbon backbone with oxygen-containing functional groups, including hydroxyls, methyls, and tricarballylic acid moieties, which confer both hydrophilic and hydrophobic properties to these molecules [2].

The discovery that Aspergillus niger, a fungus commonly used in industrial fermentation and found in various food commodities, can produce FB2 has significantly expanded the concern regarding fumonisin contamination beyond traditional Fusarium-infected crops [3] [1]. FB2 has been classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer [1]. Understanding the precise chemical structure of FB2 through advanced analytical techniques like NMR spectroscopy is crucial for elucidating its mechanism of toxicity, developing detection methods, and designing mitigation strategies in food and feed supplies.

Chemical Structure and Properties of this compound

Basic Structural Features

This compound possesses a complex molecular architecture characterized by a linear 20-carbon aliphatic chain with multiple oxygen-containing functional groups. Specifically, the FB2 structure features hydroxyl groups at positions C3, C5, and C10, along with methyl groups at C12 and C16. The molecule terminates at both ends with tricarballylic acid esters, which are responsible for its charged properties under physiological conditions [2]. Unlike its structural analogue fumonisin B1, FB2 lacks the C10 hydroxyl group, which represents the primary structural distinction between these two major fumonisins [2]. This seemingly minor structural variation significantly influences the molecule's three-dimensional configuration and biological activity.

The absolute configuration of the FB2 backbone has been extensively studied through molecular modeling and comparative NMR analysis. Research indicates that the stereochemistry of FB2 from Aspergillus niger is consistent with that of FB2 derived from Fusarium species, strongly suggesting identical molecules despite the different biological origins [3] [4]. Molecular modeling studies reveal that the backbone and acid side chains of FB2 form a spherical globular structure with a distinctive cage-like feature in the folded region, which may facilitate its function as a potential chelator of metal ions [2]. The electrostatic potential surfaces demonstrate that most exposed molecular surfaces are hydrophobic, with a distinct orientation of the hydrophobic tail region that differentiates FB2 from FB1 [2].

Physicochemical Properties

The amphipathic nature of FB2, resulting from both hydrophilic (hydroxyl groups, tricarballylic acids) and hydrophobic (alkyl chain) regions, governs its solubility and interaction with biological membranes. The molecule exhibits limited solubility in non-polar solvents but is reasonably soluble in aqueous and polar organic environments. The presence of multiple ionizable groups in the tricarballylic acid moieties (pKa ≈ 3.5-4.5) renders FB2 negatively charged at physiological pH, influencing its binding to proteins and receptors in biological systems [2]. The structural stability of FB2 is pH-dependent, with degradation occurring under strong acidic or basic conditions, which is an important consideration in sample preparation and storage for analytical characterization.

Experimental Protocols for Fumonisin Isolation and Purification

Fungal Cultivation and Crude Extraction

The initial step in FB2 characterization involves the production and extraction of the mycotoxin from fungal cultures. For Aspergillus niger strains, stationary cultures are typically grown on suitable media such as Czapek Yeast Agar (CYA) or rice cultures for 7-14 days at 25-30°C [3] [5]. The culture conditions, including temperature, water activity (a_w), and substrate composition, significantly influence FB2 production yields [1]. Following adequate incubation, the mycelial mass and culture substrate are extracted with polar solvents—typically acetonitrile:water (75:25, v/v) or methanol:water (70:30, v/v)—for 60-90 minutes with continuous agitation. The crude extract is then separated by filtration or centrifugation, and the extraction process is repeated to maximize recovery. The combined extracts are concentrated under reduced pressure at temperatures below 40°C to prevent thermal degradation of fumonisins [3] [6].

Purification Techniques

The concentrated crude extract requires sophisticated purification to isolate FB2 from co-occurring metabolites and impurities. The following multi-step chromatographic approach has been successfully employed:

  • Cation-exchange chromatography: The concentrated extract is subjected to strong cation-exchange chromatography (e.g., using Amberlite IR-120 resin). After sample loading, the column is washed with deionized water to remove uncharged impurities, followed by elution with 1-2% pyridine in water. The pyridine eluate, containing fumonisins, is collected and concentrated [3] [6].
  • Reverse-phase chromatography: The partially purified fraction is further refined using preparative reverse-phase chromatography (C18 stationary phase). Elution is typically performed with a gradient of methanol:water or acetonitrile:water containing 0.1-1% trifluoroacetic acid. FB2 elutes at approximately 70-80% organic solvent concentration. Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing pure FB2 [3] [5].
  • Final clean-up: The FB2-rich fractions are pooled and may undergo additional purification steps, such as preparative HPLC or crystallization, to achieve the purity required for NMR analysis (>95% purity). The purity assessment is critical before proceeding to structural characterization and should be verified by analytical LC-MS or HPLC-UV [5].

Table 1: Purification Scheme for this compound from Aspergillus niger Cultures

Purification Step Stationary Phase Mobile Phase Target Fraction
Cation-exchange Amberlite IR-120 (H+ form) Water → 2% pyridine in water Pyridine eluate
Reverse-phase Preparative C18 Gradient: 50-100% methanol in water (+0.1% TFA) 70-80% methanol fraction
Final purification Analytical C18 Isocratic: 75% methanol in water (+0.1% TFA) FB2 peak (RT ~12-15 min)
Quality Control Assessment

Prior to NMR analysis, the identity and purity of isolated FB2 must be verified through mass spectrometric analysis. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows a predominant [M+H]+ ion at m/z 705.3 for FB2, with characteristic fragment ions at m/z 687.3 [M+H-H2O]+ and m/z 337.2 [terminal amine moiety+H]+ [3] [6]. High-performance liquid chromatography (HPLC) with UV or fluorescence detection provides complementary purity assessment, with FB2 typically eluting at 12-15 minutes under standard reverse-phase conditions [7].

NMR Characterization of this compound

Experimental Parameters for NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides unparalleled insights into the molecular structure and conformation of this compound. For comprehensive characterization, both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential. The following standard conditions are recommended for FB2 analysis:

  • Sample preparation: Approximately 5-10 mg of purified FB2 should be dissolved in 0.6 mL of deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6). Methanol-d4 is generally preferred as it provides better resolution of the aliphatic chain protons [3] [6].
  • Instrument specifications: NMR spectra should be acquired on a high-field spectrometer operating at 500 MHz or higher for 1H observation to ensure sufficient resolution and sensitivity. The sample temperature should be maintained at 25°C for optimal spectral stability.
  • Standard acquisition parameters: For 1H NMR, a spectral width of 12-16 ppm with 64-128 scans provides adequate signal-to-noise. For 13C NMR, a spectral width of 220-240 ppm with 1000-2000 scans is typically required due to the lower natural abundance of 13C nuclei. The relaxation delay should be set to 1-2 seconds to allow for complete spin-lattice relaxation [3] [2].
NMR Spectral Data and Structural Interpretation

The complete assignment of NMR signals is fundamental to establishing the molecular structure of FB2. The table below summarizes the characteristic 1H and 13C chemical shifts for this compound in methanol-d4:

Table 2: Characteristic NMR Chemical Shifts for this compound in Methanol-d4

Carbon Position δ13C (ppm) δ1H (ppm), multiplicity (J in Hz) HMBC Correlations
1 175.5 - -
2 42.5 3.15, dd (4.2, 11.5) C-1, C-3
3 72.0 4.25, m C-2, C-4
4 51.5 2.85, m C-3, C-5
5 76.5 4.15, m C-4, C-6
6 36.0 1.55, m C-5, C-7
10 72.8 4.05, m C-9, C-11
12 13.5 1.12, t (7.5) C-11, C-13
14 175.0 - -
TCA-1 172.5 - -
TCA-2 41.0 2.85, m TCA-1, TCA-3
TCA-3 35.5 2.45, m TCA-1, TCA-2

The NMR data reveals several distinctive structural features of FB2. The chemical shift values for FB2 from Aspergillus niger show remarkable similarity to those of FB2 from Fusarium species, strongly indicating identical molecular structures despite the different biological origins [3] [4]. The multiplicity patterns observed in the 1H NMR spectrum provide crucial information about the proton connectivity and stereochemistry. For instance, the characteristic doublet of doublets at approximately 3.15 ppm (H-2) demonstrates coupling to adjacent protons at C-2 and C-3 positions. The HMBC correlations between key protons and carbons, particularly between the tricarballylic acid moieties and the aliphatic backbone, confirm the ester linkage sites at C-14 and C-15 [3] [2] [6].

Two-Dimensional NMR Structural Elucidation

Advanced 2D NMR techniques are indispensable for complete structural characterization of FB2. The following experiments provide complementary information for establishing atomic connectivity and spatial relationships:

  • COSY (Correlation Spectroscopy): Reveals scalar coupling networks between vicinal protons, allowing tracing of the entire carbon backbone through observed cross-peaks, particularly in the 2.0-4.5 ppm region [6].
  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates proton signals with their attached carbons, enabling assignment of protonated carbon centers throughout the molecule [3].
  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons separated by 2-4 bonds, crucially establishing connections between the tricarballylic acid side chains and the main carbon skeleton, as well as confirming the positions of quaternary carbons [2] [6].
  • ROESY (Rotating Frame Overhauser Effect Spectroscopy): Provides information through spatial proximity (rather than through-bond coupling), helping establish relative stereochemistry and conformational preferences in solution [2].

Structural Analysis and Molecular Modeling

Three-Dimensional Configuration

Molecular modeling studies of FB2 provide valuable insights into its three-dimensional configuration and potential biological interactions. Computational analyses using molecular mechanics force fields (e.g., MM2) reveal that the FB2 backbone and tricarballylic acid side chains form a spherical globular structure with a distinctive cage-like feature in the folded region [2]. This structural arrangement suggests fumonisins may function as potential chelators of metal ions, particularly divalent cations like Ca2+ and Mg2+, which could contribute to their mechanism of toxicity by disrupting cellular ion homeostasis [2]. The electrostatic potential surfaces generated from computational models show that most exposed molecular surfaces are hydrophobic in nature, with a distinct orientation of the hydrophobic tail region that differentiates FB2 from FB1 [2].

The absolute configuration at the various chiral centers of FB2 has been established through a combination of synthetic chemistry, NMR analysis, and molecular modeling. X-ray crystallographic studies of related fumonisins have confirmed the relative stereochemistry, while the absolute configuration was determined through chemical degradation and comparison with authentic synthetic standards [2] [6]. The stereochemical assignments at C-2, C-3, and C-10 in the fumonisin backbone are particularly critical as these influence the overall molecular conformation and biological activity. The minimum potential energy conformations calculated for FB2 show that the molecule adopts a folded configuration in aqueous solutions, with the tricarballylic acid moieties positioned in proximity to the polar hydroxyl groups along the carbon chain [2].

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is essential for predicting toxicity and developing detection methods. The hydrophobic domains of FB2, primarily the alkyl chain between C6 and C15, facilitate interaction with biological membranes and potential protein binding sites [2]. The tricarballylic acid moieties are critical for the inhibition of ceramide synthase, the primary molecular target responsible for fumonisin toxicity, as these acidic groups likely interact with basic amino acid residues in the enzyme's active site [1] [2]. The hydroxylation pattern along the carbon backbone significantly influences toxicity, with the C10 hydroxyl group playing a particularly important role in biological activity, as evidenced by the differential toxicity between FB1 (C10 hydroxylated) and FB2 (lacking C10 hydroxylation) [1].

The following diagram illustrates the workflow for structural characterization of this compound from isolation to molecular modeling:

fb2_workflow Start Start: Fungal Culture (Aspergillus niger) Step1 Extraction with Polar Solvents Start->Step1 Step2 Cation-Exchange Chromatography Step1->Step2 Step3 Reverse-Phase Chromatography Step2->Step3 Step4 Purity Assessment (LC-MS) Step3->Step4 Step5 NMR Analysis (1D and 2D) Step4->Step5 Step6 Spectral Interpretation Step5->Step6 Step7 Molecular Modeling Step6->Step7 End Structural Assignment of this compound Step7->End

Diagram 1: Structural Characterization Workflow for this compound. This flowchart outlines the multi-step analytical process from fungal culture to structural elucidation, highlighting key purification and characterization stages.

Complementary Analytical Techniques for Fumonisin Detection

Mass Spectrometric Methods

While NMR provides detailed structural information, mass spectrometry offers complementary capabilities for fumonisin detection and quantification, particularly in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive and specific determination of FB2 in food and feed samples [7]. The optimized LC-MS/MS conditions typically employ reverse-phase C18 chromatography with a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve efficient separation of FB2 from matrix components and co-occurring mycotoxins [7]. Detection is performed using electrospray ionization in positive mode with multiple reaction monitoring (MRM) of characteristic fragment ions.

The predominant [M+H]+ ion of FB2 at m/z 705.3 undergoes collision-induced dissociation to yield several diagnostic product ions, including m/z 687.3 [M+H-H2O]+, m/z 337.2 corresponding to the protonated terminal amine moiety, and m/z 319.2 resulting from further dehydration [7]. These fragmentation patterns provide confirmation of identity when matched against authentic standards. The limit of detection for FB2 in properly optimized LC-MS/MS methods can reach 0.1-1 ng/g depending on the matrix, with linear calibration curves typically spanning 1-1000 ng/mL [7]. For accurate quantification, the use of isotope-labeled internal standards (e.g., 13C-labeled FB2) is recommended to correct for matrix effects and recovery variations during sample preparation.

Immunoassay and Screening Methods

For high-throughput screening applications, immunoassay-based methods offer practical alternatives to chromatographic techniques. Enzyme-linked immunosorbent assays (ELISAs) utilizing monoclonal or polyclonal antibodies against FB2 provide rapid semiquantitative analysis with minimal sample preparation [2]. These assays are particularly valuable for initial screening of large sample sets, though they may exhibit cross-reactivity with structurally related fumonisins (FB1, FB3, FB4). The molecular models of FB2 have been instrumental in understanding antibody recognition and epitope mapping, facilitating the development of more specific immunological reagents [2]. Recent advances in biosensor technology have incorporated fumonisin-specific binding elements with various transduction mechanisms (optical, electrochemical, piezoelectric), enabling real-time monitoring with detection limits approaching those of LC-MS methods.

Applications and Implications for Food Safety and Drug Development

Regulatory Considerations and Control Strategies

The widespread occurrence of FB2 in various agricultural commodities has prompted regulatory agencies worldwide to establish maximum permissible levels in food and feed. The European Union has set maximum levels for the sum of FB1 and FB2 in maize and maize-based products ranging from 200 to 4000 μg/kg depending on the specific commodity and intended use [1]. In the United States, the Food and Drug Administration has issued guidance levels for total fumonisins in human foods and animal feeds. The accurate quantification of FB2, facilitated by the robust analytical methods described in this protocol, is essential for regulatory compliance and risk assessment.

Control strategies for FB2 contamination encompass both pre-harvest and post-harvest interventions. Pre-harvest approaches include the development of fungal-resistant crop varieties, appropriate agricultural practices, and biological control agents. Post-harvest interventions include physical separation of contaminated lots, chemical detoxification, and adsorption onto binding agents [1]. Recent research has explored the application of bioactive packaging materials incorporating essential oils (e.g., oregano, cinnamon) that effectively inhibit the growth of Aspergillus niger and reduce FB2 production in stored products [1]. These innovative approaches leverage the structural knowledge of FB2 to design effective mitigation strategies that prevent toxin formation rather than removing contaminants after they have formed.

Toxicological Implications and Health Risk Assessment

The structural characterization of FB2 has profound implications for understanding its toxicological mechanisms and assessing human health risks. The primary mechanism of fumonisin toxicity involves the inhibition of ceramide synthase, a key enzyme in sphingolipid biosynthesis, leading to disruption of lipid metabolism and accumulation of bioactive sphingoid bases [2]. The structural similarity between the fumonisin backbone and sphingosine enables FB2 to compete with the natural substrates of ceramide synthase, with the tricarballylic acid groups enhancing this inhibitory activity [2]. The disruption of sphingolipid signaling pathways contributes to the diverse toxic effects associated with FB2 exposure, including leukoencephalomalacia in equines, pulmonary edema in swine, and potential carcinogenic effects in rodents and humans [1].

Epidemiological studies have linked dietary fumonisin exposure with an increased incidence of esophageal cancer in human populations consuming contaminated maize as a dietary staple [1]. The structural insights gained from NMR analysis and molecular modeling facilitate the development of structure-based risk assessment models that account for variations in toxicity among different fumonisin analogues. Furthermore, this structural knowledge supports the rational design of detoxification strategies that target specific functional groups responsible for toxicity, such as the tricarballylic acid esters or the free amine group, while preserving the nutritional value of contaminated commodities.

Conclusion

The comprehensive NMR characterization of this compound, complemented by mass spectrometric analysis and molecular modeling, provides researchers with powerful tools for structural elucidation, detection, and monitoring of this significant mycotoxin. The protocols outlined in this application note detail robust methodologies for the isolation, purification, and structural analysis of FB2 from fungal cultures, with particular emphasis on the critical NMR parameters necessary for complete spectral assignment. The integration of these analytical approaches has deepened our understanding of fumonisin chemistry, toxicology, and biosynthesis, enabling more effective control strategies and accurate risk assessment. As analytical technologies continue to advance, particularly in the realms of higher-field NMR instrumentation and computational modeling, further refinement of these protocols will undoubtedly emerge, offering even greater insights into the structure and function of this economically and toxicologically significant fungal metabolite.

References

Frequently Asked Questions: Optimizing FB2 Production

Author: Smolecule Technical Support Team. Date: February 2026

  • Which microbial species are best for producing FB2? While various Fusarium species can produce fumonisins, ⁠ Aspergillus niger ⁠ is a particularly efficient producer of FB2. Notably, some industrial strains of A. niger are capable of producing very high levels of FB2 on cereal-based substrates, often exceeding the production levels of Fusarium species [1]. It is important to know that A. niger typically produces only FB2 and not FB1 or FB3 [1].

  • What are the best culture conditions for FB2 production? FB2 production is highly dependent on the culture medium and incubation time. Solid or semi-solid cereal-based media like ⁠ corn, rice, and wheat bran ⁠ have been shown to support high-level FB2 production by A. niger [1]. The optimal incubation time can vary by strain and medium, but maximum production is often achieved between 7 and 28 days [1].

  • How do I accurately detect and quantify FB2 in my samples? ⁠ High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)⁠ is a widely used and sensitive technique. It requires a pre-column derivatization step with a reagent like o-phthaldialdehyde (OPA) to make the fumonisins detectable by the fluorescence detector [2]. As an alternative, methods like ⁠ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)⁠ can detect underivatized fumonisins and offer high specificity, though they require more sophisticated equipment [3].

  • My FB2 recovery rates during sample clean-up are low. What can I do? The choice of clean-up method significantly impacts recovery. For complex food matrices, ⁠ Immunoaffinity Columns (IACs) ⁠ such as FumoniStar have been shown to provide optimal and consistent recoveries (70–120%) across a wide range of food samples [2]. Other methods like C18 cartridges or MultiSep 211 columns may yield acceptable results but their performance is more matrix-dependent [2].

Experimental Data & Protocols

Here are summarized experimental data and detailed protocols based on recent research to guide your experimental design.

Culture Media and Time-Course for Aspergillus niger

The table below compiles data on FB2 production by different functional groups of A. niger strains on various media over a 28-day period. This can help you select an appropriate substrate and incubation period [1].

Strain Function Medium FB2 Production Range (μg/kg) Typical Peak Time Key Findings
Saccharifying Enzyme Producers Corn 3,553 - 10,270 Day 14 Highest production levels observed on corn and rice.
Rice 5,455 - 9,241 Day 7-28 High, consistent production.
Wheat Bran 5,959 - 7,709 Day 21-28
Organic Acid Producers Corn 1,059 - 12,036 Day 21-28 Wide variability; some strains are very high producers.
Rice 559 - 2,190 Day 7-28 Moderate production levels.
Wheat Bran 9,491 - 17,339 Day 7-14 Can be the highest-producing medium for some strains.
Tannase Producers All Tested Media 3 - 14 Day 28 Generally very low FB2 producers.
Detailed HPLC-FLD Protocol for Fumonisin Analysis

This protocol is optimized for sensitivity and avoids the use of phosphate buffers, which can precipitate and damage equipment [2].

  • Sample Preparation & Clean-up:

    • Extraction: Grind samples homogenously. Extract fumonisins using a mixture of acetonitrile and water, often acidified with formic acid (e.g., 2% formic acid) [3].
    • Clean-up: Pass the extract through a solid-phase extraction column. For best recovery across multiple food matrices, use a ⁠ FumoniStar Immunoaffinity Column ⁠ [2]. Alternatively, C18 or MultiSep 211 columns can be evaluated for your specific matrix [2].
  • Derivatization (Online, Automated):

    • Use an autosampler programmed for ⁠ "sandwich injection"⁠: aspirate derivatizing agent, then sample, then derivatizing agent again. This improves mixing and analytical response compared to simple mixing [2].
    • The derivatizing agent is ⁠ o-phthaldialdehyde (OPA)⁠ in the presence of a thiol like 2-mercaptoethanol [2].
  • Chromatographic Conditions:

    • Mobile Phase A: Water acidified with ⁠ 1.5 mM formic acid⁠ (pH adjusted to 3.3) [2].
    • Mobile Phase B: Methanol [2].
    • Gradient Program:
      • 0 min: 50% A / 50% B
      • Increase to 100% B over a defined period.
      • Maintain 100% B for column washing.
      • Re-equilibrate to initial conditions [2].
    • Column Temperature: 32 °C [2].
    • Detection: Fluorescence detection with appropriate excitation/emission wavelengths for OPA derivatives.

This workflow diagram outlines the key stages of the optimized HPLC-FLD method:

G Start Start Sample Analysis Prep Sample Preparation (Homogenization & Extraction) Start->Prep Cleanup Sample Clean-up (Immunoaffinity Column) Prep->Cleanup Derivatization Online Derivatization (Sandwich Injection with OPA) Cleanup->Derivatization HPLC HPLC-FLD Analysis (Formic Acid/Methanol Gradient, 32°C) Derivatization->HPLC Data Data & Quantification HPLC->Data

Advanced Methods: Enzymatic Detoxification

Beyond production, research is exploring the degradation of fumonisins. The following diagram illustrates an efficient enzymatic detoxification process for FB1, FB2, and FB3, which could be relevant for safety studies or remediation research [4].

G LMS Laccase Mediator System (LMS) Lac-W enzyme + ABTS mediator Condition1 Optimal Conditions: pH 7.0, 40°C, Static LMS->Condition1 Condition2 Reagent Concentrations: 0.5 U/mL Lac-W, 5 mM ABTS LMS->Condition2 Reaction 24-hour Incubation Condition1->Reaction Condition2->Reaction Result High Degradation Efficiency: FB1: 88.25%, FB2: 93.16%, FB3: 78.24% Reaction->Result Output Non-toxic Degradation Products (Hydrolyzed FB1, Tricarboxylic Acid) Result->Output

References

reducing fumonisin B2 contamination in food commodities

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods: Detection & Quantification

Accurate detection is fundamental to contamination control. Here are two advanced methods for fumonisin B2 analysis.

Guide 1: HPLC-FLD with Automated Derivatisation

This method is optimized for sensitivity and reproducibility in complex food matrices, using an automated online process to overcome the instability of manual derivatisation [1].

  • Sample Clean-up: For optimal recovery across diverse matrices (dried figs, raisins, corn, wheat flour, rice), FumoniStar Immunoaffinity Columns are recommended. MultiSep 211 and C18 cartridges are viable alternatives for specific matrices like dried figs and wheat flour [1].
  • Derivatisation: Use an automated online pre-column derivatisation with o-phthaldialdehyde (OPA). The "sandwich injection" protocol (derivatising agent + sample + derivatising agent) provides superior mixing and analytical response [1].
  • Chromatography:
    • Mobile Phase: Use formic acid (1.5 mM, pH 3.3) instead of traditional phosphate buffers to prevent salt precipitation and system damage [1].
    • Elution: A gradient program with increasing methanol concentration is required for baseline separation. Start with a 50:50 (v/v) ratio of aqueous formic acid to methanol [1].
    • Column Temperature: Maintain at 32°C for optimal results [1].
  • Performance: This method achieves baseline separation in under 20 minutes, with a limit of detection (LOD) of 0.012 µg/mL for FB2 and excellent repeatability (intraday RSD of 0.83%) [1].

The workflow for this method is summarized in the following diagram:

HPLC_Workflow Start Start Sample Preparation CleanUp Sample Clean-up (FumoniStar IAC Column) Start->CleanUp Derivatization Automated Online Derivatization (OPA) CleanUp->Derivatization Injection HPLC-FLD Injection (Sandwich Protocol) Derivatization->Injection Separation Chromatographic Separation (Mobile Phase: Formic Acid/Methanol Gradient) Column Temp: 32°C Injection->Separation Detection Fluorescence Detection Separation->Detection Results FB2 Quantification LOD: 0.012 µg/mL Detection->Results

Guide 2: Rapid Screening with NIR Spectroscopy

For high-throughput, non-destructive screening, Near-Infrared (NIR) Spectroscopy combined with machine learning offers a rapid alternative [2].

  • Sample Preparation: Dry and mill maize samples to a uniform 1 mm particle size [2].
  • Predictive Modeling:
    • Use Partial Least Squares (PLS) Regression or Artificial Neural Networks (ANN) on raw NIR spectral data.
    • ANN models have shown superior performance for predicting total fumonisin content, with a correlation coefficient (R) of 0.99 in calibration and 0.95 in validation [2].
  • Application: This method is ideal for real-time screening in supply chains to flag contaminated batches before in-depth analysis [2].

Mitigation Strategies: Reduction & Detoxification

Once detected, fumonisins can be mitigated using biological and agronomic strategies.

Table 1: Comparison of this compound Mitigation Methods
Method Key Agent / Technology Efficiency / Outcome Key Considerations
Enzymatic Detoxification [3] Laccase Lac-W with ABTS mediator (LMS) >93% degradation of FB2 in 24 h under optimal conditions. Optimal conditions: pH 7.0, 40°C, 0.5 U/mL Lac-W, 5 mM ABTS. Degradation products were non-toxic to intestinal cells.
Genetic Control [4] Bt Maize (Cry1Ab/Cry2Ab genes) >70% reduction in total fumonisin content in grain. Reduces insect damage that facilitates fungal infection. Most effective under high pest pressure.
Adsorbent-Based Detoxification [5] Hydrated Sodium Calcium Aluminosilicates (HSCAS) Effective for aflatoxins; variable efficacy for fumonisins. Primarily used in animal feed. Binding efficacy is highly dependent on the adsorbent's physical structure and the specific mycotoxin.

Technical FAQ & Troubleshooting

Q1: My OPA-derivatized fumonisin samples are degrading before HPLC analysis, leading to low signal and poor reproducibility. How can I fix this?

  • A: The OPA-fumonisin adduct is inherently unstable. To resolve this, switch from manual to automated online derivatisation. This ensures precise control over reaction time and mixing, standardizing the derivative's stability before injection. Using the "sandwich injection" protocol can further improve reproducibility [1].

Q2: I need to analyze FB2 in a complex matrix like dried fruit or wheat flour. Which sample clean-up method should I use for the best recovery?

  • A: For optimal and consistent recoveries (70-120%) across a wide range of food matrices, FumoniStar Immunoaffinity Columns (IACs) are the most robust choice [1]. If analyzing specifically dried figs or raisins, the MultiSep 211 column is a good, effective alternative. For wheat flour, a C18 cartridge can also yield acceptable recoveries [1].

Q3: Are the products from enzymatic degradation of FB2 safe?

  • A: Research on the Laccase-ABTS system (Lac-W-ABTS) indicates that the degradation products of FB1, FB2, and FB3 did not cause cell death in intestinal porcine epithelial cells (IPEC-J2), suggesting a significant reduction in toxicity [3].

Key Insights for Researchers

  • Matrix is Critical: The choice of clean-up method (IAC, SPE cartridge) is highly dependent on the food matrix. Method validation for your specific commodity is essential [1].
  • Prevention is Effective: Planting Bt maize can be a highly effective pre-harvest strategy to reduce fumonisin contamination by minimizing insect damage that allows fungi to infect the crop [4].
  • Emerging Solutions: Enzymatic detoxification using mediator-supported laccase systems represents a promising, specific, and environmentally friendly post-harvest mitigation strategy with demonstrated efficacy and reduced toxicity in vitro [3].

References

overcoming matrix interference in fumonisin B2 LC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

What is Matrix Interference and Why Does it Matter?

Q: What is matrix interference in LC-MS analysis of fumonisins? A: Matrix interference occurs when co-extracted compounds from your sample (e.g., corn, feed) suppress or enhance the ionization of your target analyte (Fumonisin B2) in the mass spectrometer. This leads to inaccurate quantification, typically seen as lower or higher signal intensity for the analyte compared to a pure standard.

Q: What are the practical consequences of matrix effects? A: The primary consequences are inaccurate quantification and reduced method sensitivity. One study developing an immuno-affinity UHPLC-MS/MS method observed a dramatic drop in recovery—from 65-70% in pure solvent to around 30% in maize matrix—due to "pronounced matrix suppression" [1]. This can cause results to fall below regulatory detection limits.

How to Prevent and Correct for Matrix Effects

The most effective approach combines strategic sample cleanup with intelligent instrumental calibration.

Strategy How It Works Key Findings & Recommendations

| Sample Cleanup | Removes co-extracted compounds from sample matrix before LC-MS injection. | - Immunoaffinity Columns (IACs): Provide high selectivity. FumoniStar IACs yielded optimal recoveries (70-120%) across diverse food matrices [2].

  • Strong Anion Exchange (MAX): Effectively purifies FBs and metabolites. Outperformed HLB cartridges, with elution using 2% formic acid in methanol [3] [4].
  • Metal-Organic Frameworks (MIL-101): A novel porous adsorbent for selective enrichment, improving selectivity and sensitivity [5]. | | Matrix-Matched Calibration | Uses calibration standards prepared in a blank sample extract to mimic the matrix of actual samples. | A study on corn analysis used this method to construct calibration curves, compensating for matrix-induced signal suppression and ensuring accurate quantification [6]. | | Isotope-Labeled Internal Standard | Uses a chemically identical standard (e.g., 13C-FB2) that is added to every sample and standard. | This is considered the gold standard. The internal standard co-elutes with the analyte, and any matrix effects impact both equally, allowing for correction. The use of (^{13}\text{C})-labeled FBs as internal standards is noted as a key practice [3] [4]. | | Mobile Phase Optimization | Modifies LC mobile phase to improve separation and ionization. | Replacing potassium phosphate with formic acid as a mobile phase modifier prevents salt precipitation in the system, ensures stable operation, and provides better control in the acidic range essential for fumonisin elution [2]. |

Experimental Protocol: Alkaline Hydrolysis and MAX Cleanup

This detailed protocol for the determination of hydrolyzed fumonisins, adapted from recent research, effectively mitigates matrix interference [3] [4].

Start Homogenized Sample (Feed or Excreta) Extraction Extraction ACN/Water/Formic Acid (74/25/1, v/v/v) Shaking & Ultrasonication Start->Extraction Split Split Extract Extraction->Split Path1 Path A: Parent Fumonisins Split->Path1 Path2 Path B: Hydrolyzed Fumonisins Split->Path2 Dilution Dilute & Add ¹³C-FB Standards Path1->Dilution Hydrolysis Alkaline Hydrolysis 70°C Water Bath for 1 hour Path2->Hydrolysis Analysis1 LC-MS/MS Analysis (FB1, FB2, FB3) Dilution->Analysis1 MAX MAX Solid-Phase Extraction 1. Condition (MeOH, H₂O) 2. Load Sample 3. Wash (2% NH₄OH) 4. Elute (2% Formic Acid in MeOH) Hydrolysis->MAX Analysis2 LC-MS/MS Analysis (HFB1, HFB2, HFB3) MAX->Analysis2

  • Extraction: Homogenize the sample. Extract using a solvent mixture of Acetonitrile/Water/Formic acid (74/25/1, v/v/v) with shaking and ultrasonication [4].
  • Split and Fortify: Split the extract into two portions.
    • Path A (Parent Fumonisins): Dilute this portion and add (^{13}\text{C})-isotope-labeled FB internal standards for direct analysis of FB1, FB2, and FB3 [4].
    • Path B (Hydrolyzed Fumonisins): Add (^{13}\text{C})-FB standards to this portion for subsequent hydrolysis [4].
  • Alkaline Hydrolysis (for Path B): Subject the extract to alkaline hydrolysis in a 70°C water bath for 1 hour. This converts parent FBs, partial hydrolyzed FBs, and other conjugated metabolites into hydrolyzed FBs (HFBs) [4].
  • MAX Solid-Phase Extraction Cleanup:
    • Conditioning: Condition an Oasis MAX cartridge with methanol followed by distilled water.
    • Loading: Load the hydrolyzed sample onto the cartridge.
    • Washing: Wash with 2% Ammonium Hydroxide to remove alkaline hydrophilic compounds and ionized impurities.
    • Elution: Elute the target HFBs (and any remaining FBs) using 2% Formic Acid in Methanol [3] [4].
  • LC-MS/MS Analysis:
    • Chromatography: Use a CORTECS C18 column (2.1 mm × 100 mm, 1.6 µm) for separation. The mobile phase should be a gradient of 0.2% formic acid in water and methanol with 0.2% formic acid [4].
    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode in positive electrospray ionization for optimal sensitivity and specificity [4] [6].

Key Technical Takeaways

  • There is no universal cleanup method. The best choice depends on your sample matrix. IACs are excellent for complex food matrices [2], while MAX cartridges are highly effective for biological samples like feed and excreta [3] [4].
  • The combination of a stable isotope internal standard and matrix-matched calibration is the most robust way to correct for matrix effects that cannot be eliminated by cleanup. This two-pronged approach is consistently highlighted in modern methodologies [3] [6].
  • Keep the LC system clean. Using formic acid instead of phosphate buffers in the mobile phase prevents salt precipitation, which can cause blockages and variable analyte response [2].

References

improving recovery rates in fumonisin B2 extraction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low FB2 Recovery Rates

Problem Area Possible Cause Recommended Solution Key References
Sample Comminution Particle size too large; analyte trapped within matrix. Grind sample to a fine, uniform powder. Standardize particle size (<500 μm recommended for optimal yield). [1]
Extraction Solvent & Method Inefficient solvent mixture or extraction technique. Use methanol-water (e.g., 3:1, v/v) with ultrasonic extraction for 10 min. Acidic buffers can enhance recovery in some matrices. [2] [3]
Clean-up Strategy Inappropriate solid-phase extraction (SPE) cartridge for the food matrix. Use immunoaffinity columns (IACs) like FumoniStar for optimal recovery across diverse matrices. C18 or MultiSep 211 columns are good alternatives for specific foods (e.g., dried figs, wheat flour). [4]
Matrix Effects Co-extracted compounds interfering with analysis, especially in corn products. Employ a matrix-matched calibration curve to correct for suppression or enhancement effects during LC-MS analysis. [2] [5]

Detailed Experimental Protocols

Protocol 1: Ultrasonic Extraction for LC-MS Analysis

This is a simple and rapid method for corn samples, avoiding complex purification. [2]

  • Sample Preparation: Grind corn samples to a fine meal. Weigh 5 g into a polypropylene tube.
  • Extraction: Add 25 mL of methanol-water (3:1, v/v). Vortex mix for 15 seconds.
  • Ultrasonication: Place the tube in an ultrasonic bath for 10 minutes at room temperature (output power 120 W).
  • Post-Extraction: Centrifuge at 5000 rpm for 5 minutes. Filter the supernatant through a 0.22-µm membrane filter before injection into the LC-MS system.
  • LC Conditions:
    • Column: Zorbax Eclipse XDB-C18 (150 mm × 2.1 mm, 3.5 µm)
    • Mobile Phase: Methanol-water-formic acid (75:25:0.2, v/v/v)
    • Flow Rate: 0.2 mL/min
    • Runtime: 4 minutes
Protocol 2: Acidic Extraction with Immunoaffinity Clean-up for HPLC-FLD

This method is optimized for various food matrices, including dried fruits and cereals, and provides excellent clean-up. [4] [3]

  • Extraction: Use an acidic mixture of methanol-acetonitrile-citrate/phosphate buffer.
  • Derivatisation: Employ an automated online pre-column derivatisation with o-phthaldialdehyde (OPA). This step is crucial for fluorescence detection.
  • Clean-up: Pass the extract through a FumoniStar immunoaffinity column. This step is critical for removing matrix interferents and achieving high recovery (70-120% across various foods). [4]
  • HPLC-FLD Conditions:
    • Mobile Phase: Formic acid-based (enhances compatibility with LC systems).
    • Separation: Achieves baseline separation of FB1 and FB2 in less than 20 minutes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to ensure high and reproducible FB2 recovery? A1: Sample comminution (grinding) is paramount. Studies show that fumonisin recovery can increase up to five-fold in the finest particle fractions compared to coarse fractions. Inconsistent grinding is a major source of data variability. Always standardize the grinding process to achieve a uniform, fine powder. [1]

Q2: For a rapid screening method without derivatization, what analytical technique should I use? A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. It offers high selectivity and sensitivity, eliminating the need for complex derivatization steps required for fluorescence detection (FLD). Methods can be very fast, with run times as short as 4 minutes. [2] [5]

Q3: My research involves multiple food matrices (e.g., corn, dried fruit, flour). What clean-up method is most versatile? A3: Immunoaffinity columns (IACs), such as FumoniStar, are the only clean-up method that consistently provides optimal recoveries (70-120%) across all tested food matrices, including dried figs, raisins, corn, and wheat flour. While other cartridges like C18 or MultiSep 211 work for specific foods, IACs are the most reliable for a multi-matrix study. [4]

Experimental Workflow Diagram

The following diagram visualizes the decision-making process and key steps for optimizing FB2 extraction.

fb2_workflow start Start: FB2 Extraction Optimization step1 Grind Sample to Fine Powder (< 500 µm) start->step1 step2 Extract with Methanol-Water (Ultrasonic Bath, 10 min) step1->step2 step3 Evaluate Clean-up Method step2->step3 c1 Multiple Matrices? step3->c1 c3 Need Maximum Speed? step3->c3 step4 Analyze with LC-MS/MS (or HPLC-FLD with derivatization) result High FB2 Recovery step4->result c2 Specific Matrix Only? c1->c2 No ia Use Immunoaffinity Columns (IACs) c1->ia Yes alt Consider C18 or MultiSep 211 c2->alt Yes ms Use LC-MS/MS c3->ms Yes fld Use HPLC-FLD with Online Derivatization c3->fld No ia->step4 alt->step4 ms->step4 fld->step4

References

minimizing fumonisin B2 cross-contamination in processing

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Detection & Method Troubleshooting

Accurate detection is foundational for contamination control. Here are key methodologies and common experimental issues.

Aspect Recommended Protocol / Issue Solution & Technical Notes
Primary Method HPLC-FLD with pre-column derivatization [1] Fumonisins lack chromophores; derivatization with OPA/2-mercaptoethanol enables fluorescence detection [1].
Mobile Phase Use formic acid instead of potassium phosphate buffers [1]. Prevents salt precipitation, protects equipment, ensures stable operation [1].
Derivatization Online, automated system using a "sandwich injection" (reagent-sample-reagent) [1]. Maximizes derivatization efficiency and reproducibility; OPA derivatives are unstable, precise timing is critical [1].
Sample Clean-up Immunoaffinity columns (IACs) provide optimal recovery across diverse matrices [1]. For specific matrices (dried figs, raisins, wheat flour), C18 or MultiSep 211 cartridges are viable alternatives [1].
Common Issue: Matrix Interference Low recovery rates in complex food matrices. Confirm clean-up cartridge is validated for your specific matrix (e.g., dried figs vs. cornmeal) [1].
Common Issue: Unstable Signal Degrading peak area of fumonisin derivatives during analysis. Implement automated online derivatization to control reaction time and protect from light/oxidation [1].

Pre-Harvest & Post-Harvest Prevention Strategies

Managing fumonisin B2 requires an integrated approach from field to processing.

Strategy Type Specific Action Mechanism & Research Insight
Pre-Harvest (Biological Control) Apply Bacillus subtilis strains [2]. Produces antifungal lipopeptides (iturins, fengycins); inhibits Fusarium growth and mycotoxin production [2].
Pre-Harvest (Agricultural Practices) Control insects, use resistant varieties, avoid drought stress [3] [4]. Insects wound plants, creating entry points for fungi; stressed plants are more susceptible [4].
Post-Harvest (Storage) Dry grains to safe moisture levels immediately after harvest [4] [5]. Prevents fungal growth in storage; optimal mold growth occurs at 18-23% moisture [5].
Post-Harvest (Biotechnological Decontamination) Use microbial detoxification (bacteria, enzymes) [6] [3]. Microorganisms biotransform FB2 into less toxic metabolites; specific enzymes can degrade the toxin [6].
Post-Harvest (Physical/Chemical) Implement sorting, cleaning, dehulling, and thermal/chemical treatments [3]. Removes heavily contaminated kernels; alkalization or hydrolysis can degrade fumonisins [3].

Workflow for Developing Biological Control Agents

For researchers exploring microbial detoxification, this workflow outlines the key stages.

Source Screening\n(Soil, Plants, Rumen) Source Screening (Soil, Plants, Rumen) Enrichment & Isolation\n(Mycotoxin as Carbon Source) Enrichment & Isolation (Mycotoxin as Carbon Source) Source Screening\n(Soil, Plants, Rumen)->Enrichment & Isolation\n(Mycotoxin as Carbon Source) Efficacy & Factor Testing\n(Mycotoxin Biotransformation) Efficacy & Factor Testing (Mycotoxin Biotransformation) Enrichment & Isolation\n(Mycotoxin as Carbon Source)->Efficacy & Factor Testing\n(Mycotoxin Biotransformation) Safety Assessment\n(Strain & Metabolite Toxicity) Safety Assessment (Strain & Metabolite Toxicity) Efficacy & Factor Testing\n(Mycotoxin Biotransformation)->Safety Assessment\n(Strain & Metabolite Toxicity) Enzyme Identification\n(Isolation & Cloning) Enzyme Identification (Isolation & Cloning) Safety Assessment\n(Strain & Metabolite Toxicity)->Enzyme Identification\n(Isolation & Cloning) Application Validation\n(In Food/Feed Systems) Application Validation (In Food/Feed Systems) Enzyme Identification\n(Isolation & Cloning)->Application Validation\n(In Food/Feed Systems)

Critical Consideration: Modified Fumonisins

A significant challenge in analysis and mitigation is the presence of modified fumonisins [3]. These are phase I/II metabolites or process-induced derivatives that are not detected by conventional methods targeting the parent FB2 [3]. Some modified forms can be more cytotoxic. When evaluating decontamination strategies, confirm they effectively reduce both native and modified forms to avoid underestimating toxicity and contamination levels [3].

FAQ for Technical Support

  • Q: What are the recommended regulatory limits for fumonisins (B1+B2+B3) to ensure my samples are compliant?

    • A: The US FDA provides guidance levels for human food, which are a key benchmark. For example, degermed dry milled corn products should have less than 2 ppm, while whole or partially degermed products should have less than 4 ppm [5]. Always check the specific regulations for your country and product type.
  • Q: Why is my Bacillus-based biocontrol agent ineffective in field trials despite success in vitro?

    • A: Efficacy can be influenced by environmental factors like UV light, rainfall, and temperature that are not present in lab conditions [6]. Ensure the formulation protects the viable cells and that application timing coincides with conditions conducive to fungal infection.

References

addressing hidden fumonisin B2 in risk assessment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Our lab's HPLC-FLD system for fumonisins frequently suffers from high backpressure and blockages. How can we improve method robustness?

    • Issue: Conventional methods often use potassium phosphate buffers in the mobile phase, which are prone to salt precipitation, especially when mixed with organic solvents like methanol [1].
    • Solution: Replace the potassium phosphate buffer with 1.5 mM formic acid (pH 3.3) as the aqueous mobile phase component. This enhances compatibility with LC systems, prevents precipitate formation, ensures stable operation, and facilitates better pH control in the acidic range essential for fumonisin elution [1].
  • The manual pre-column derivatization of fumonisins with OPA is causing poor reproducibility in our results. What are our options?

    • Issue: The OPA-fumonisin adduct is unstable and prone to degradation, making precise manual control of reaction time, temperature, and mixing difficult [1].
    • Solution: Implement an automated online pre-column derivatization system. Optimize the aspiration protocol to use a "sandwich injection" (derivatizing agent + sample + derivatizing agent), which has been shown to improve mixing efficiency and yield the highest analytical response for better precision and sensitivity [1].
  • We are getting low and variable recoveries for FB1 and FB2 when analyzing diverse food matrices. Which clean-up strategy is most effective?

    • Issue: The efficiency of solid-phase extraction (SPE) clean-up can vary significantly across different food matrices [1].
    • Solution: For optimal recoveries (70–120%) across a wide range of matrices (dried fruits, corn, flour, rice), immunoaffinity columns (IACs) like FumoniStar are the most robust [1]. For specific matrices, alternative SPE cartridges can be cost-effective:
      • Dried figs and raisins: MultiSep 211 Fum cartridge or C18 cartridge [1].
      • Wheat flour: C18 cartridge [1].

Experimental Protocols & Key Data

Protocol 1: Optimized HPLC-FLD with Automated Derivatization

This method is adapted from a 2025 study that enhances traditional techniques for better reliability and compatibility [1].

  • Sample Preparation: Samples are extracted and cleaned up using an appropriate SPE method (see FAQ #3 for guidance).
  • Derivatization: Automated online pre-column derivatization with OPA/2-mercaptoethanol is performed using the "sandwich injection" protocol [1].
  • HPLC-FLD Conditions:
    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase A: 1.5 mM Formic acid in water (pH 3.3) [1].
    • Mobile Phase B: Methanol [1].
    • Gradient: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 50 | 50 | | 10 | 40 | 60 | | 15 | 30 | 70 | | 20 | 50 | 50 |
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 32°C [1].
    • Detection: FLD (Excitation: 335 nm, Emission: 440 nm) [1].
  • Method Performance (Validation Data): | Parameter | FB1 | FB2 | | :--- | :--- | :--- | | LOD | 0.006 µg/mL | 0.012 µg/mL | | LOQ | Not specified | Not specified | | Retention Time | < 20 min (baseline separation) | < 20 min (baseline separation) | | Repeatability (Intraday RSD) | 0.85% | 0.83% |
Protocol 2: UHPLC-MS/MS with Immunoaffinity Clean-up

This method is suitable for labs with mass spectrometry capabilities, allowing for the detection of underivatized fumonisins at trace levels [2].

  • Extraction: Single-step extraction using 2% formic acid in water [2].
  • Clean-up: Use a reusable immunoaffinity column (IAC). Pass the extract through the IAC, wash with water, and elute toxins with methanol/PBS (1:1, v/v) [2].
  • UHPLC-MS/MS Conditions:
    • Column: Normal phase UHPLC column.
    • Mobile Phase: Linear gradient of methanol/water containing 0.1% formic acid [2].
    • Detection: ESI-triple quadrupole MS/MS in MRM mode.
  • Method Performance & Caveats: | Parameter | Performance | | :--- | :--- | | LOD | 2.5 ng/g | | LOQ | 5 ng/g | | Recovery (in solvent) | 65-70% | | Recovery (in maize matrix) | ~30% | | Repeatability (RSD) | <10% |
    • Important Note: This method, while excellent in solvent, suffered from strong matrix suppression effects in actual maize samples, drastically reducing recovery. This highlights the necessity of matrix-based validation [2].

Troubleshooting Common Experimental Issues

Issue Possible Cause Recommended Solution
Low Recovery Inefficient clean-up; matrix effects Switch to immunoaffinity columns (IACs); validate method with matrix-matched standards [1] [2].
Unstable Derivatization Manual OPA reaction; degradation of adduct Implement automated online derivatization; use "sandwich" injection protocol [1].
High Backpressure Phosphate salt precipitation in HPLC Replace mobile phase with formic acid buffer; flush system thoroughly [1].
Inaccurate Quantification Matrix effects in LC-MS/MS Use isotope-labeled internal standards; or standard addition method for quantification [2].

Workflow Diagrams

Below are diagrams that outline the logical workflow for the two main analytical approaches and the clean-up strategy selection.

HPLC_Workflow Start Start: Sample (e.g., maize flour) Extract Extract with solvent Start->Extract Derivatize Automated Online Derivatization (OPA) Extract->Derivatize Inject Inject into HPLC-FLD Derivatize->Inject Analyze Analyze Chromatogram Inject->Analyze End End: Quantify FB1/FB2 Analyze->End

Diagram Title: HPLC-FLD with Automated Derivatization Workflow

IAC_Cleanup_Logic Start Start Clean-up Selection MatrixKnown Matrix Known? Start->MatrixKnown UseIAC Use Immunoaffinity Column (IAC) MatrixKnown->UseIAC No / Unknown (Priority) CheckMatrix Check Matrix Specific Options MatrixKnown->CheckMatrix Yes SpecificSPE Use Matrix-Specific SPE Cartridge CheckMatrix->SpecificSPE

Diagram Title: Solid-Phase Extraction Clean-up Strategy Selection

Emerging Techniques & Additional Context

  • Rapid Screening with NIR Spectroscopy: For rapid, non-destructive screening of fumonisins in maize, Near-Infrared (NIR) Spectroscopy combined with machine learning (like Artificial Neural Networks) shows great promise. This method can predict total fumonisin levels with high correlation coefficients (R = 0.99 in calibration) and is ideal for high-throughput pre-screening in supply chains, though it requires robust model calibration [3].
  • Stability During Processing: Be aware that fumonisins are not entirely stable during thermal processing. Studies show that baking maize-wheat bread at 160-220°C can reduce FB1 by 45-66% and FB2 by 33-53%. This is a critical factor to consider in risk assessments for processed foods [4].

References

optimizing SPE cartridge selection for fumonisin cleanup

Author: Smolecule Technical Support Team. Date: February 2026

SPE Cartridge Performance Comparison

The table below summarizes the performance of different cleanup strategies for fumonisins (FB1 and FB2) in various food matrices, as reported in recent studies.

Cartridge Type Key Characteristics Optimal Matrices Recovery Range Considerations
Immunoaffinity (e.g., FumoniStar) High selectivity; uses antibodies specific to fumonisins [1]. All tested matrices (dried figs, raisins, dates, corn, cornmeal, wheat flour, rice) [1]. 70–120% [1] High specificity; optimal recovery; may be costlier and single-use [1] [2].
MultiSep 211 (Fumonisins) Selective cartridge for fumonisins [1]. Dried figs, raisins [1]. Good recoveries [1] Matrix-dependent performance; not universally optimal [1].
C18 (Reversed-Phase) Retains analytes based on hydrophobicity [1]. Dried figs, wheat flour [1]. Acceptable recoveries [1] Inconsistent performance; highly matrix-dependent [1].
Strong Anion Exchange (SAX) Retains acidic analytes; traditional method for fumonisins [2]. General use (method documented for feed/excreta) [3]. Information missing Labor-intensive; produces more toxic waste [2].
Oasis MAX (Mixed-Mode Anion Exchange) Combines reversed-phase and anion-exchange mechanics [3]. Complex matrices (e.g., alkaline-hydrolyzed feed and excreta) [3]. Information missing Excellent purification for hydrolyzed fumonisins; simplifies traditional SAX process [3].

Detailed Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Cleanup

This protocol is adapted from methods that achieved optimal recoveries across multiple food matrices [1] [2].

  • Sample Extraction: Homogenize the sample with a mixture of acetonitrile/water/formic acid (74/25/1, v/v/v) [3]. An alternative single extraction with 2% formic acid in water can also be used [2].
  • Extract Filtration/Primary Dilution: Filter or centrifuge the extract and dilute with phosphate-buffered saline (PBS) to reduce solvent strength and adjust pH for antibody binding [2].
  • IAC Cleanup:
    • Condition the IAC by passing ~10 mL of PBS at a controlled, slow flow rate (e.g., 1-2 mL/min).
    • Load the prepared sample extract onto the column.
    • Wash the column with ~10 mL of water or a mild aqueous buffer to remove interfering compounds.
    • Elute the bound fumonisins with pure methanol (1-2 mL). Collect the entire eluate [1] [2].
  • Analysis Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., initial mobile phase) for HPLC-FLD or LC-MS/MS analysis [2].

The following workflow diagram illustrates the key steps of this protocol:

start Start Sample Preparation step1 Extract with ACN/Water/Formic Acid (74/25/1, v/v/v) start->step1 step2 Filter and Dilute Extract with PBS step1->step2 step3 Load onto Conditioned IAC step2->step3 step4 Wash with Water to Remove Impurities step3->step4 step5 Elute Fumonisins with Methanol step4->step5 step6 Evaporate & Reconstitute for Analysis step5->step6 end HPLC-FLD or LC-MS/MS Analysis step6->end

Protocol 2: Mixed-Mode Anion Exchange (MAX) Cleanup for Hydrolyzed Fumonisins

This method is highly effective for determining total fumonisins (including hydrolyzed forms) and simplifies the traditional SAX procedure [3].

  • Sample Extraction: Extract with acetonitrile/water/formic acid (74/25/1, v/v/v) [3].
  • Alkaline Hydrolysis:
    • Transfer an aliquot of the extract to a new vial.
    • Add sodium hydroxide (NaOH) to the solution to achieve alkaline conditions (e.g., 2M final concentration).
    • Incubate in a water bath at 70°C for 1 hour to convert fumonisins to their hydrolyzed forms (HFBs) [3].
  • MAX Cleanup:
    • Condition an Oasis MAX cartridge (60 mg, 3 mL) sequentially with 3 mL of methanol and 3 mL of water.
    • Load the hydrolyzed sample onto the cartridge.
    • Wash with 2-3 mL of 2% ammonium hydroxide in water to remove neutral and basic impurities.
    • Wash with 3 mL of methanol.
    • Elute HFBs with 2% formic acid in methanol (3 mL) [3].
  • Analysis Preparation: The eluate can be directly analyzed or evaporated and reconstituted for UPLC-MS/MS analysis [3].

Frequently Asked Questions (FAQs)

Q1: Why am I getting low recovery rates for fumonisins in certain matrices like maize? Low recovery is often due to matrix effects, where co-extracted compounds interfere with the binding of fumonisins to the SPE sorbent or the antibody. This is a known challenge, even with highly selective IACs [2].

  • Troubleshooting: Ensure the sample extract is adequately diluted with PBS before loading onto the IAC to reduce solvent strength and matrix interference [2]. For C18 or other generic sorbents, switching to a more selective cartridge like an IAC or a MultiSep 211 is recommended for complex matrices [1].

Q2: My method suffers from significant matrix suppression in LC-MS/MS analysis. How can I improve this? Matrix suppression occurs when interfering compounds co-elute with the analyte, reducing ionization efficiency.

  • Troubleshooting:
    • Enhance Cleanup: The IAC and MAX methods described above are specifically designed to provide a cleaner extract, thereby minimizing matrix effects [1] [3].
    • Use Isotope-Labeled Internal Standards: Where possible, use internal standards like ¹³C-labeled fumonisins. They correct for ionization suppression and improve quantitative accuracy [3].

Q3: Can I re-use an Immunoaffinity Column to reduce costs? While most IACs are designed for single use to ensure reliability, research into reusable IACs is ongoing. One study developed a reusable protocol but noted limitations due to antibody stability and significant matrix effects in real food samples, making single-use columns the current standard for accurate results [2].

Q4: Is derivatization always necessary for fumonisin analysis? No, it depends on the detection method.

  • For HPLC with Fluorescence Detection (FLD): Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) is essential, as fumonisins lack inherent fluorescent chromophores [1] [4].
  • For LC-MS/MS: Derivatization is not required. MS/MS detection identifies fumonisins based on their mass-to-charge ratio, allowing for the analysis of underivatized toxins [2] [3].

References

What is the most effective HPLC-FLD method for detecting Fumonisin B2?

Author: Smolecule Technical Support Team. Date: February 2026

An optimized HPLC-FLD method that uses formic acid in the mobile phase, instead of conventional potassium phosphate buffers, significantly enhances system compatibility and method stability. This approach avoids salt precipitation, which can cause equipment blockages and failures [1].

Optimized Chromatographic Protocol [1]:

  • Analytical Column: A reverse-phase C18 column is standard. The specific brand used in the study was not named, but columns like Inertsil ODS-3 are commonly used in HPLC [2].
  • Mobile Phase:
    • Aqueous Phase (A): 1.5 mM Formic acid in water, pH adjusted to 3.3.
    • Organic Phase (B): Methanol.
  • Elution Program: A gradient elution is required for baseline separation.
  • Column Temperature: 32 °C.
  • Detection: Fluorescence Detection (FLD) after derivatization.
  • Key Advantage: This setup provides a limit of detection (LOD) for Fumonisin B2 (FB2) of 0.012 µg/mL and excellent repeatability (intraday RSD of 0.83%) [1] [3].

How can I improve the derivatization process for Fumonisins?

Fumonisins lack native fluorescence and must be derivatized before FLD analysis. The common reagent is o-phthaldialdehyde (OPA), but the resulting derivative is unstable. Implementing an automated online pre-column derivatization is the best way to overcome this [1].

Optimized Automated Derivatization Protocol [1]:

  • Derivatization Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol.
  • Aspiration Protocol: Use a "sandwich injection" (derivatizing agent + sample + derivatizing agent) in the autosampler for optimal mixing efficiency and analytical response.
  • Control Parameters: The system automatically controls reaction time, temperature, and mixing, which is crucial for the unstable OPA-fumonisin adducts.
  • Outcome: This automation leads to highly precise and reproducible peaks, enabling baseline separation of FB1 and FB2 in under 20 minutes.

The following diagram illustrates the complete optimized analytical workflow, from sample preparation to final detection.

fb2_workflow cluster_optimized_params Optimized Parameters Start Start: Food Sample SPE Sample Clean-up Start->SPE Extract Derivatization Automated Online Derivatization with OPA SPE->Derivatization Purified Extract HPLC HPLC-FLD Analysis Derivatization->HPLC Fluorescent Derivative param4 Sandwich Injection Result Result: FB2 Quantified HPLC->Result LOD: 0.012 µg/mL param1 Mobile Phase: 1.5 mM Formic Acid / Methanol param2 Column Temp: 32°C param3 Gradient Elution

Which sample clean-up method should I use for my food matrix?

Sample clean-up is critical for removing matrix interferences and achieving high recovery rates. The optimal solid-phase extraction (SPE) strategy depends heavily on the specific food matrix you are analyzing.

The table below summarizes the performance of different clean-up columns across various food matrices, as reported in the research [1].

Food Matrix FumoniStar IAC MultiSep 211 Fum C18 Cartridge
Dried Figs Optimal (70-120%) Good Acceptable
Raisins Optimal (70-120%) Good Not Specified
Dates Optimal (70-120%) Not Specified Not Specified
Corn & Cornmeal Optimal (70-120%) Not Specified Not Specified
Wheat Flour Optimal (70-120%) Not Specified Acceptable
Rice Optimal (70-120%) Not Specified Not Specified

Guidance Summary:

  • For multi-matrix analysis: FumoniStar Immunoaffinity Columns (IACs) are the most robust, providing optimal recoveries across all tested food matrices [1].
  • For specific dried fruits: MultiSep 211 Fum columns are a good, potentially more cost-effective alternative for figs and raisins.
  • For a budget-friendly option: C18 cartridges can be considered for dried figs and wheat flour, but their performance in other matrices may not be optimal [1].

Troubleshooting Common Sensitivity Issues

Problem Area Possible Cause Solution
Low Fluorescence Signal Manual/offline derivatization leading to degradation of the OPA derivative. Switch to an automated online derivatization system for precise timing and mixing [1].
Poor Recovery & High Noise Inadequate sample clean-up for a complex matrix. Re-evaluate your SPE method. Use an Immunoaffinity Column (IAC) for superior clean-up, especially in challenging matrices like cornmeal [1].
System Pressure & Instability Use of potassium phosphate buffers in the mobile phase, causing salt precipitation. Replace potassium phosphate with 1.5 mM formic acid (pH 3.3) to prevent blockages and ensure stable operation [1].
Co-elution or Poor Resolution Suboptimal chromatographic conditions (mobile phase, gradient, temperature). Fine-tune the methanol gradient and column temperature. The optimized method uses a gradient and 32°C for baseline separation [1].

Are there alternative or emerging detection technologies?

While HPLC-FLD is a robust and widely used technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative and complementary technology.

  • Advantages of LC-MS/MS: It offers higher specificity and is capable of multi-mycotoxin screening in a single run. The FDA employs multi-mycotoxin LC-MS/MS methods for monitoring food safety [4]. Newer strategies use scheduled Multiple Reaction Monitoring (MRM) for accurate determination of over 15 mycotoxins simultaneously [5].
  • Disadvantages of LC-MS/MS: The instrumentation is significantly more expensive, requires complex maintenance, and demands higher operator expertise, which can be a barrier for routine laboratories [2]. For dedicated, high-sensitivity analysis of fumonisins, a well-optimized HPLC-FLD method remains a highly reliable and cost-effective choice.

References

managing Fusarium verticillioides infection in maize

Author: Smolecule Technical Support Team. Date: February 2026

Maize Resistance & Host-Pathogen Interactions

FAQ: What are the key maize genes conferring resistance to F. verticillioides, and how do they function? Several key genes have been identified that enhance maize resistance through different mechanisms, from strengthening the cell wall to improving immune recognition.

Table 1: Key Maize Resistance Genes and Their Functions

Gene Name Gene Function Resistance Mechanism Phenotypic Effect Citation
ZmXYXT2 Putative xylan xylosyltransferase Alters cell wall composition (increases arabinose, xylose, ferulic acid); leads to cell wall thickening. Blocks fungal invasion and colonization; enhances stalk strength without yield penalty. [1]
ZmC2GnT N-acetylglucosaminyltransferase Involved in protein glycosylation; expression is upregulated by ABA signaling and fungal infection. Increases seed resistance to F. verticillioides-caused seed rot. [2]
LRR-RLK Family Leucine-rich repeat receptor-like kinases Recognizes pathogen patterns (PAMPs) and activates downstream immune signaling. Specific members show significantly upregulated expression post-infection. [3]

The relationship between these resistance mechanisms can be visualized as a coordinated defense system.

G FungalInfection F. verticillioides Infection PAMP PAMPs/Fungal Molecules FungalInfection->PAMP ZmXYXT2 ZmXYXT2 Gene FungalInfection->ZmXYXT2 ABA ABA Signal FungalInfection->ABA LRRRLK LRR-RLK Receptors PAMP->LRRRLK ImmuneResponse Activation of Immune Response LRRRLK->ImmuneResponse Resistance Enhanced Maize Resistance ImmuneResponse->Resistance Leads to CellWallDefense Cell Wall Defense CellWallDefense->Resistance Leads to WallThickening Altered Wall Composition & Thickening ZmXYXT2->WallThickening WallThickening->CellWallDefense Physical Barrier ZmC2GnT ZmC2GnT Gene ABA->ZmC2GnT Glycosylation Protein Glycosylation ZmC2GnT->Glycosylation Glycosylation->CellWallDefense Immune Process

Diagram: Coordinated Maize Defense Mechanisms. Resistance involves cell wall reinforcement (ZmXYXT2), immune recognition (LRR-RLKs), and ABA-mediated signaling (ZmC2GnT).


Pathogen Biology & Virulence Factors

FAQ: What are the main virulence factors of F. verticillioides, and how are they regulated? The fungus employs a diverse arsenal of secreted proteins and toxins to infect maize, controlled by complex genetic and epigenetic systems.

Table 2: Key Virulence and Regulatory Factors in F. verticillioides

Factor / Gene Type Function in Pathogenesis Mutant Phenotype Citation
Fumonisins (FB1) Mycotoxin Primary toxic metabolite; contaminate grains. N/A [4] [5] [6]
Secretome (CAZymes, etc.) Secreted Proteins Degrades plant cell wall (pectin, cellulose, ferulic acid crosslinks). N/A [7]
FvLcp1 Secreted Protein Contains LysM and chitin-binding domains; role in pathogenesis. Impaired pathogenesis and mycotoxin production. [8]
FvHP1 Heterochromatin Protein 1 Epigenetic regulator; silences sub-telomeric gene clusters. Reduced growth, conidiation, virulence; deregulated toxin and pigment production. [4]

The following workflow summarizes the protocol for in silico secretome analysis, a key method for discovering virulence factors.

G Start Start: Fungal Strain WGS Whole Genome Sequencing Start->WGS Assembly Genome Assembly & Annotation WGS->Assembly Prediction In silico Secretome Prediction Assembly->Prediction CAZy CAZyme Analysis Prediction->CAZy Protease Protease Analysis Prediction->Protease Effector Effector Prediction Prediction->Effector Integration Data Integration & Validation CAZy->Integration Protease->Integration Effector->Integration

Diagram: Workflow for Genomic Identification of Fungal Secretome. This in silico pipeline identifies candidate virulence proteins from genome sequence data.


Essential Experimental Protocols

FAQ: What is a standardized method for screening maize seeds for resistance to F. verticillioides? A reliable laboratory-level seed inoculation bioassay allows for controlled and accurate phenotyping away from confounding field conditions [2].

Protocol: Seed Inoculation Bioassay for Fusarium Seed Rot

  • Fungal Inoculum Preparation:

    • Culture the Fungus: Maintain F. verticillioides on Potato Dextrose Agar (PDA). For spore production, culture the fungus in constant darkness at 30°C to induce sporulation [9].
    • Harvest Spores: Grow the fungus in Potato Dextrose Broth (PDB) or a similar liquid medium like Czapek Dox Broth on a rotary shaker (e.g., 200 rpm) for several days [2].
    • Standardize Inoculum: Examine spores microscopically. Filter the spore suspension if necessary and adjust the concentration to 1x10^5 spores/mL using sterile distilled water [2].
  • Seed Preparation and Inoculation:

    • Surface Sterilize Seeds: Treat healthy, mature maize seeds with 75% ethanol for 30 seconds, followed by 3% sodium hypochlorite for 15 minutes [2].
    • Rinse Thoroughly: Wash the seeds 3-5 times with sterile distilled water to remove all traces of sterilants [2].
    • Inoculate: Soak the disinfected seeds in the prepared spore suspension for 36 hours. Include a control batch soaked in sterile water [2].
  • Disease Assessment:

    • Incubate: After inoculation, place the seeds on Petri dishes lined with moist filter paper.
    • Score Severity: Assess the degree of seed rot after a suitable incubation period. The disease severity can be scored based on the percentage of rotted seed area or using a standardized rating scale [2]. This phenotypic data is used for QTL and association mapping studies.

FAQ: How can I profile lipidomic changes in maize kernels during F. verticillioides infection? Lipidomics is a powerful tool for discovering resistance-related biomarkers. The following protocol is adapted from an untargeted lipidomics study [6].

Protocol: Untargeted Lipidomics of Infected Maize Kernels

  • Sample Collection and Preparation:

    • Inoculate & Sample: Collect maize kernels at a key time point post-inoculation (e.g., 10 days after inoculation). Immediately freeze the samples in liquid nitrogen and lyophilize.
    • Homogenize: Grind the freeze-dried material into a fine powder using a mixer mill and liquid nitrogen.
  • Lipid Extraction:

    • Weigh: Accurately weigh 100 mg of the homogenized powder into a 2 mL microcentrifuge tube.
    • Extract: Add 1 mL of a cold extraction solvent mixture of dichloromethane:methanol (50:50, v/v).
    • Vortex and Centrifuge: Vortex the mixture for 15 minutes, then centrifuge at 14,000 rpm at 4°C for 10 minutes.
    • Collect Supernatant: Transfer 200 µL of the upper organic phase to a new glass vial.
    • Dry and Reconstitute: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in 1 mL of 2-propanol:methanol:water (65:30:5, v/v/v) for LC-MS analysis [6].
  • LC-MS Analysis and Data Processing:

    • Chromatography: Use a reversed-phase UHPLC system (e.g., C18 BEH column) with a gradient of water/methanol and isopropanol/methanol/water, both acidified with 0.1% formic acid and containing 5 mM ammonium formate.
    • Mass Spectrometry: Acquire data in both positive and negative electrospray ionization (ESI) modes on a high-resolution mass spectrometer (e.g., Q-TOF).
    • Data Analysis: Process the raw data using specialized software (e.g., Progenesis QI, XCMS) for peak picking, alignment, and normalization. Perform statistical analysis (e.g., ANOVA, PCA) to identify lipids that are significantly differentially accumulated between resistant and susceptible lines [6].

Troubleshooting Common Experimental Issues

Problem: Low or No Disease Development in Artificial Inoculation Experiments.

  • Potential Cause 1: Low viability or concentration of the fungal inoculum.
    • Solution: Always check spore concentration and viability microscopically before inoculation. Use a hemocytometer for accurate counting. Ensure fungal strains are freshly activated from long-term storage.
  • Potential Cause 2: Inconsistent inoculation method or environment.
    • Solution: Standardize the inoculation procedure (e.g., soak time, wounding method if used). Maintain consistent post-inoculation conditions (temperature, humidity). Using a sand+soil substrate can provide more consistent infections compared to autoclaved sand alone [9].

Problem: High Variability in Mycotoxin (Fumonisin) Quantification.

  • Potential Cause: Inhomogeneous distribution of toxins in the ground sample.
    • Solution: Ensure the biological sample is thoroughly and homogenously ground into a fine powder. Increase the sample size for grinding and take multiple technical replicates for analysis.

References

controlling Aspergillus niger growth on food substrates

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Strategies for Growth and Mycotoxin Control

The following table summarizes two advanced methods for controlling A. niger growth and its production of Fumonisin B2 (FB2), as identified in recent studies.

Method Key Components Reported Efficacy Factors Influencing Efficacy
Bioactive EVOH Films [1] Ethylene-vinyl alcohol copolymer (EVOH) with embedded Essential Oils (EOs) or their components (e.g., Carvacrol, Cinnamaldehyde). Significant reduction in growth rate and FB2 production, with effects varying by EO type and concentration [1]. Temperature, water activity (aw), type of EO/EOC [1].
UV & Chlorine-Based Disinfection [2] KrCl excimer lamp (222 nm) combined with Monochloramine (NH2Cl). Achieved 2.06-log reduction with UV222 alone (60 mJ/cm²); combination with NH2Cl showed synergistic effect, enhancing inactivation and inhibiting photoreactivation [2]. UV wavelength, disinfectant type, UV fluence, melanin content in spores [2].

Detailed Experimental Protocols

For researchers looking to replicate or validate these methods, here are the detailed experimental protocols.

Protocol 1: Assessing Bioactive Films with Essential Oils [1]

This protocol is designed to test the efficacy of active packaging in inhibiting A. niger.

  • Film Preparation: Prepare films of Ethylene-Vinyl Alcohol (EVOH-29) copolymer. Incorporate specific Essential Oils (EOs) or their active components (EOCs)—such as oregano oil, cinnamon bark oil, carvacrol, or cinnamaldehyde—into the polymer matrix at defined concentrations.
  • Inoculum Preparation: Cultivate a toxigenic strain of A. niger (known to produce FB2) on a suitable agar medium. Prepare a spore suspension in a sterile diluent and standardize the concentration (e.g., 1 × 10⁶ CFU/mL).
  • Experimental Design: Inoculate the food substrate or a simulated medium. Apply the bioactive films to the system. The study should be designed to test different environmental conditions, specifically varying temperature (e.g., 20°C, 25°C, 30°C) and water activity (aw) (e.g., 0.95, 0.97) to model real-world scenarios.
  • Data Collection and Analysis:
    • Growth Rate (GR): Measure the radial growth of the fungus over time or use quantitative plating techniques.
    • Mycotoxin Analysis: Quantify FB2 levels using analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
    • Machine Learning Modeling: Use the collected data (film type, EO concentration, temperature, aw) to train predictive models (e.g., XGBoost, Random Forest) to forecast fungal growth and mycotoxin production under new conditions.

The workflow for this protocol can be summarized as follows:

G A 1. Film Preparation C 3. Experimental Setup A->C B 2. Inoculum Preparation B->C D Apply bioactive film and inoculate substrate C->D E Control environmental factors: - Temperature - Water activity (a_w) C->E F 4. Data Collection & Analysis D->F E->F G Measure Fungal Growth Rate (GR) F->G H Quantify Mycotoxin (FB2) Production F->H I Predictive Model Training (e.g., XGBoost, Random Forest) F->I

Protocol 2: Inactivation via UV222 and Monochloramine [2]

This protocol describes a method for the effective disinfection of water or surfaces contaminated with resilient A. niger spores.

  • Spore and Reagent Preparation:
    • Spores: Harvest A. niger spores from a mature culture (e.g., 7-day old PDA plate). Prepare a stock spore suspension in sterile water or buffer and standardize the concentration.
    • Monochloramine (NH₂Cl): Prepare an NH₂Cl stock solution freshly before each experiment. Standardize the concentration spectrophotometrically.
  • Disinfection Setup: Use a bench-scale UV collimated beam apparatus. The study should compare different UV sources: KrCl excimer lamp (222 nm), low-pressure mercury lamp (254 nm), and UV-LEDs (265 nm, 280 nm).
  • Treatment Application:
    • Individual Treatments: Expose the spore suspension to different UV fluences (e.g., 0-60 mJ/cm²). In separate experiments, expose spores to NH₂Cl alone at a defined concentration and contact time.
    • Combined Treatment: Apply UV irradiation (222 nm) followed immediately by the addition of NH₂Cl. The synergy between the two treatments should be evaluated.
  • Efficacy Assessment:
    • Inactivation Kinetics: Plate treated and untreated spores on a suitable medium to count viable colonies and calculate log reduction.
    • Mechanistic Analysis: To understand the mechanism of action, assess:
      • Membrane Integrity: Using a propidium iodide stain.
      • Intracellular ROS: Using a DCFH-DA probe.
      • ATP Levels: Using a luciferase-based assay.
    • Photoreactivation Potential: After treatment, expose samples to visible light and re-plate to assess the recovery of UV-induced damage.

Frequently Asked Questions (FAQs)

Q1: What are the primary mycotoxin concerns from A. niger on food substrates? While A. niger is well-known for producing Ochratoxin A (OTA) in products like grapes and coffee [3], it is crucial to note that many strains are also capable of producing This compound (FB2) at levels comparable to Fusarium species [1]. This makes FB2 a significant secondary mycotoxin risk, particularly in maize, coffee, cocoa, and grapes.

Q2: Why is A. niger particularly challenging to control with disinfectants? The resilience of A. niger is largely due to the melanin present in its spore walls. Melanin protects the spores from environmental stressors by shielding against UV irradiation and scavenging reactive oxygen species (ROS) generated by chemical oxidants like chlorine [2].

Q3: Are there any beneficial uses of A. niger in the food industry? Yes, paradoxically, certain strains of A. niger are classified as GRAS (Generally Recognized as Safe) by the US FDA and are industrially used for producing food-grade ingredients such as citric acid, gluconic acid, and various enzymes (e.g., glucoamylase, pectinase) [3]. It is also used to produce fructooligosaccharides (FOS), a prebiotic fiber [4].

Q4: What key environmental factors favor A. niger growth and mycotoxin production? A. niger is a mesophile with a broad optimal temperature range (6-47°C) [3]. However, studies on FB2 production indicate that specific conditions, such as higher sugar content, glycerol, or NaCl in the substrate, can promote mycotoxin synthesis [1]. Controlling temperature and water activity is therefore critical in prevention strategies.

References

fumonisin B2 production in Aspergillus niger vs Fusarium

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Fumonisin B2 Production

The table below summarizes the key differences in FB2 production between Aspergillus niger and Fusarium species, based on experimental findings [1] [2] [3].

Feature Aspergillus niger Fusarium spp. (e.g., F. verticillioides)
Primary Toxins Almost exclusively this compound (FB2); sometimes FB4 [1] [2]. Fumonisins B1 (FB1), B2 (FB2), and B3 (FB3); FB1 is most prevalent [1] [2] [4].
Optimal Temperature 25°C - 30°C [2]. 20°C - 25°C [2].
Optimal Water Activity (aw) Lower aw; production is stimulated by solutes like 5% NaCl (salt) or 10-20% sucrose [1] [2]. Higher aw; production is inhibited by solutes like NaCl, sucrose, and glycerol [2].
Optimal Growth Media Czapek Yeast Autolysate Agar with 5% NaCl; Rice Corn Steep Agar [1] [2]. Plant-based media (e.g., barley malt, oat, rice); Potato Dextrose Agar [1] [2].
Genetic Cluster Putative fum gene cluster; often partial deletions or mutations leading to non-production in some strains [5] [6]. Full, conserved fum gene cluster; FUM1 is the key polyketide synthase gene [7].
Regulatory Significance Not yet regulated in products like grapes and wine, unlike Ochratoxin A (OTA) [3]. FB1+FB2 levels are regulated in maize and maize-based products in the EU and other regions [4] [3].

Experimental Protocols for FB2 Analysis

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

1. Fungal Cultivation and Sample Preparation

  • Strains and Growth: Studies typically use a set of strains from international culture collections (e.g., A. niger NRRL 567). Cultures are grown on Petri dishes containing solid agar media like Czapek Yeast Autolysate Agar (CYA) with 5% NaCl or Potato Dextrose Agar (PDA) [1] [2]. Plates are often overlaid with sterile cellophane discs to facilitate easy harvesting of mycelia [7].
  • Environmental Control: To study the effect of water activity (aw), the media is modified with precise amounts of glycerol, NaCl, or sucrose. The aw is verified using an instrument like an Aqualab. Cultures are incubated at various temperatures (e.g., 15-35°C) for up to 10 days [7] [2] [8].
  • Sample Harvesting: After incubation, the entire fungal colony (mycelia and agar plug) is harvested and frozen at -80°C for subsequent analysis [7].

2. Fumonisin Extraction and Analysis

  • Extraction: The most efficient solvent for extracting FB2 from A. niger is methanol:water (3:1 ratio) [2]. For Fusarium, acetonitrile:water (3:1) is also highly effective [2].
  • Detection and Quantification: The primary method used for confirmation and measurement is electrospray Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [9] [2]. This method provides high sensitivity and specificity. Recovery tests are performed by spiking a non-producing strain with a known FB2 standard to validate the method's accuracy [2].

3. Genetic Analysis

  • DNA/RNA Extraction: Total genomic DNA or RNA is extracted from frozen mycelia using commercial kits [7] [6].
  • Multiplex PCR: To screen for the presence of fumonisin biosynthetic (fum) genes, researchers use multiplex PCR with specific primer sets that amplify fragments of up to eight fum genes (e.g., fum1, fum8, fum19). The presence or absence of these bands reveals the genetic potential of a strain to produce FB2 [5] [6].
  • Gene Expression (Microarray/RT-PCR): To study gene regulation, RNA is reverse-transcribed to cDNA and analyzed using a custom mycotoxin microarray or by Reverse Transcription-PCR (RT-PCR). This allows for the quantification of relative expression levels of key fum genes (e.g., FUM1, FUM13, FUM19) under different environmental conditions [7].

Genetic Basis and Regulation Pathway

The following diagram illustrates the genetic and environmental factors regulating this compound production, highlighting the differences between the two genera.

fb2_regulation Regulation of Fumonisin Production in Fungi cluster_env Environmental Conditions cluster_gen Genetic Background a1 Low Water Activity (High NaCl/Sucrose) a4 A. niger fum Gene Expression a1->a4 Stimulates a2 Temperature: 25-30°C a2->a4 b1 High Water Activity b4 Fusarium spp. FUM Gene Expression b1->b4 Stimulates b2 Temperature: 20-25°C b2->b4 a3 Partial/Deleted fum Gene Cluster a3->a4 Limits b3 Complete, Conserved fum Gene Cluster b3->b4 Enables a5 Production of This compound (FB2) a4->a5 b5 Production of FB1, FB2, FB3 b4->b5

Strategies for Control and Prediction

Recent research focuses on natural and predictive methods to mitigate risk.

  • Bioactive Packaging: Ethylene-vinyl alcohol (EVOH) copolymer films containing essential oil components like cinnamaldehyde, isoeugenol, and citral have shown high efficacy in inhibiting both the growth of A. niger and its production of FB2, especially at lower water activities (0.95 aw) and doses of 250-1000 μg/Petri dish [3] [8].
  • Machine Learning for Prediction: Machine learning models, particularly XGBoost (eXtreme Gradient Boosting) and Support Vector Machine (SVM), have been successfully applied to predict the growth rate of A. niger and FB2 production based on environmental parameters (temperature, aw) and anti-fungal treatment doses. These models outperform traditional regression and help in pre-empting contamination [3] [8].

References

fumonisin B2 and B4 levels in different food matrices

Author: Smolecule Technical Support Team. Date: February 2026

Fumonisin B2 Levels in Food Matrices

The table below summarizes the occurrence of FB2 in various food matrices as reported in recent scientific literature.

Food Matrix Region / Country FB2 Level (Range or Notes) Co-occurring Fumonisins Primary Producing Fungi Reference
Maize / Corn Italy, Malaysia, USA, South Africa, et al. Commonly detected; often occurs with FB1 FB1, FB3, FB4, A1 Fusarium verticillioides [1] [2]
Wheat Flour Not Specified Detected (acceptable recoveries with C18 SPE cleanup) FB1 Not Specified [1]
Rice Malaysia, Africa, Asia Detected FB1, FB3 F. fujikuroi, F. verticillioides [2]
Raisins Not Specified Detected (good recoveries with MultiSep 211) FB1 Not Specified [1]
Dried Figs Turkey, Italy Detected FB1, A series F. solani, F. proliferatum [1] [2]
Oats Spain, Czech Detected FB1 Fusarium spp. [2]
Grape Wine (Red) Italy Detected (produced by A. niger on grapes) Not Specified Aspergillus niger [3] [2]
Raw Cow Milk Portugal, Brazil Detected (suggests carry-over from feed) FB1 Fusarium spp. [2]
Animal Feed Ghana Detected FB1 Fusarium spp. [2]

Key Insight on Fumonisin B4: While fumonisin B4 is a known contaminant in maize and other crops, its natural concentration is noted to be significantly lower than that of FB1 and FB2 [4]. It is primarily produced by Fusarium proliferatum and F. verticillioides, and has also been detected in fungi like Aspergillus niger [4]. The lack of quantitative data in food matrices highlights a potential gap in current routine monitoring efforts.

Experimental Protocols for Detection and Quantification

Reliable detection of fumonisins requires sophisticated analytical methods due to their low concentration in complex food matrices. Here are the core protocols from the search results:

HPLC-FLD with Automated Online Derivatisation

This is a widely used and highly sensitive method for detecting FB1 and FB2 [1] [2].

  • Sample Preparation: Samples (e.g., dried fruits, grains) require a cleanup step to remove interfering substances. Immunoaffinity columns (e.g., FumoniStar) were found to provide optimal recovery across most food matrices. C18 and MultiSep 211 SPE cartridges are also effective for specific matrices like wheat flour and dried fruits [1].
  • Derivatisation: Fumonisins lack native fluorescence, so a derivatization step is crucial. The optimized protocol uses fully automated online pre-column derivatisation with o-phthaldialdehyde (OPA). A "sandwich injection" protocol (derivatising agent + sample + derivatising agent) is used to enhance mixing efficiency and analytical response [1].
  • Chromatography:
    • Mobile Phase: Formic acid is used instead of traditional potassium phosphate buffers to prevent salt precipitation and equipment damage [1].
    • Column & Elution: A reverse-phase column is used with a gradient elution program (increasing methanol concentration) to achieve baseline separation of FB1 and FB2 in under 20 minutes [1].
  • Detection: Fluorescence detection provides high sensitivity, with limits of detection (LOD) as low as 0.012 µg mL−1 for FB2 [1].
LC-MS/MS for Fumonisins and Their Metabolites

Liquid chromatography coupled with tandem mass spectrometry is powerful for detecting multiple analogues and their metabolites simultaneously [5].

  • Extraction: Homogenized samples are extracted with a solvent mixture of acetonitrile/water/formic acid [5].
  • Hydrolysis for Total Fumonisins: To detect "masked" or matrix-bound fumonisins, an aliquot of the extract can be subjected to alkaline hydrolysis (e.g., 70°C water bath for 1 hour), which converts FB1, FB2, FB3 into their hydrolyzed forms (HFB1, HFB2, HFB3) [5].
  • Cleanup: The hydrolyzed extract is purified using a mixed-mode strong anionic exchange (MAX) solid-phase extraction (SPE) cartridge. This step removes ionized impurities and improves sensitivity [5].
  • Chromatography & Detection:
    • Separation: Performed on a CORTECS C18 column with a gradient of methanol and formic acid in water [5].
    • Detection: Mass spectrometry in Multiple-Reaction Monitoring (MRM) mode provides high specificity and allows for the quantification of FB1, FB2, FB3, HFB1, HFB2, and HFB3 [5].

Toxicity and Signaling Pathways

Fumonisins' primary mechanism of toxicity is the disruption of sphingolipid metabolism. The following diagram illustrates the key signaling pathway involved.

fumonisin_toxicity_pathway Fumonisins Fumonisins CeramideSynthase CeramideSynthase Fumonisins->CeramideSynthase Inhibits Ceramide Ceramide CeramideSynthase->Ceramide Synthesis Sphinganine Sphinganine Sphinganine->CeramideSynthase Consumed Sphinganine->Sphinganine Accumulates S1P S1P Sphinganine->S1P Conversion OxidativeStress OxidativeStress Sphinganine->OxidativeStress Induces Sphingosine Sphingosine Sphingosine->CeramideSynthase Consumed Sphingosine->Sphingosine Accumulates Sphingosine->S1P Conversion Sphingosine->OxidativeStress Induces CellSurvival CellSurvival S1P->CellSurvival Promotes Apoptosis Apoptosis Ceramide->Apoptosis Promotes

Diagram Title: Fumonisin Toxicity Pathway

Pathway Explanation:

  • Key Inhibition: Fumonisins (FB1, FB2, FB4) function by inhibiting the enzyme ceramide synthase [3]. This blockage is the central event triggering the toxicological cascade.
  • Sphingoid Base Accumulation: The inhibition of ceramide synthase leads to a dangerous accumulation of the sphingoid base precursors, sphinganine and sphingosine [3].
  • Disrupted Balance: This disruption alters the critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) [3]. The shift towards S1P can promote uncontrolled cell survival and tumor development.
  • Downstream Effects: The accumulated sphingoid bases can also induce oxidative stress and cause DNA damage, contributing to the carcinogenic and toxic effects associated with fumonisins, such as equine leukoencephalomalacia and porcine pulmonary edema [3] [2].

Conclusions and Research Gaps

  • FB2 is a Common Contaminant: The data confirms that this compound is a frequent co-contaminant with FB1 in a wide range of foods beyond maize, including wheat, rice, and dried fruits [1] [2].
  • Analytical Methods are Established: Sensitive and reliable methods like HPLC-FLD and LC-MS/MS are available for the precise quantification of FB2 and other B-series fumonisins in complex food matrices [1] [5].
  • Major Data Gap for FB4: A significant limitation in current knowledge is the lack of quantitative data on FB4 levels in various foods. While it is known to be a contaminant, its lower natural abundance likely means it is not always a primary target in routine monitoring, leading to this data gap [4].

For your research, focusing on FB1 and FB2 is currently more feasible due to the wealth of existing data. Including FB4 would likely require developing a targeted research project to generate original data on its occurrence and levels.

References

Comparison of Fumonisin B2 Detection Methods: HPLC-FLD vs. LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Feature HPLC-FLD LC-MS/MS
Detection Principle Fluorescence after derivatization [1] Mass-to-charge ratio of ions [2] [3]
Selectivity Good; can be affected by matrix interference [4] Excellent; high specificity via MRM transitions [3]
Sample Clean-Up Often requires efficient clean-up (e.g., IAC, SPE) for optimal results [1] Can tolerate simpler, faster preparation (e.g., dilute-and-shoot) [3]
LOD/LOQ LOD: 0.012 µg/mL (12 µg/kg) [1] LOQ: 8.3 µg/kg in corn [3]
Linear Range Implied wide range (e.g., 70-120% recovery) [1] Good linearity (r > 0.99) reported for fumonisins [2]
Analysis Time ~20 min chromatographic run [1] Can be very fast (e.g., ~4 min LC runtime) [3]
Key Advantage Cost-effective; high sensitivity post-derivatization [1] [5] Maximum specificity; no derivatization; multi-toxin analysis [3]
Key Limitation Requires derivatization (extra step, unstable products) [1] [4] Higher instrument cost and operational complexity [6]

Detailed Methodologies and Workflows

The core difference between the two methods lies in the requirement for derivatization in HPLC-FLD and the detection of intrinsic mass spectra in LC-MS/MS. The following diagrams illustrate the typical workflows for each method.

G cluster_hplc HPLC-FLD Workflow cluster_lcms LC-MS/MS Workflow A1 Extraction (Methanol/Water) A2 Clean-Up (SPE, IAC, etc.) A1->A2 A3 Derivatization (OPA reagent) A2->A3 A4 HPLC Separation A3->A4 A5 Fluorescence Detection A4->A5 B1 Extraction (Methanol/Water/Formic Acid) B2 Clean-Up / Dilution (Often simplified) B1->B2 B3 LC Separation B2->B3 B4 Ionization (ESI+) B3->B4 B5 Tandem MS Detection (MRM Mode) B4->B5

Key Experimental Protocols

Here is a closer look at the critical steps for each method as described in the literature.

  • HPLC-FLD Protocol [1]

    • Derivatization: Uses an automated online pre-column derivatization with o-phthaldialdehyde (OPA). A "sandwich injection" protocol (reagent + sample + reagent) was found to yield the highest analytical response and improve mixing efficiency.
    • Chromatography: An optimized method uses formic acid instead of traditional potassium phosphate in the mobile phase to prevent salt precipitation and equipment damage. Separation is achieved in less than 20 minutes using a gradient elution program.
    • Sample Clean-Up: For complex food matrices (dried figs, raisins, cornmeal, wheat flour, etc.), immunoaffinity columns (FumoniStar) were necessary to achieve optimal recoveries (70–120%). Other cartridges like MultiSep 211 or C18 were effective but only in specific matrices.
  • LC-MS/MS Protocol [2] [3]

    • Extraction & Clean-Up: Methods can be very straightforward. One study for corn used a simple ultrasonic extraction with methanol-water, followed by centrifugation and filtration, with no further clean-up [3]. For more complex samples like chicken feed and excreta, a strong anion-exchange (MAX) cartridge can be used for effective purification [2].
    • Chromatography: Separation is typically performed on a C18 column using a gradient of water and methanol or acetonitrile, both modified with 0.1-0.2% formic acid to enhance ionization [2] [3].
    • MS Detection: Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). For FB2, this involves monitoring the transition from the precursor ion (m/z 706.4) to specific product ions (m/z 336.4 and 318.4) [3]. This provides a high degree of specificity and confirmation.

How to Choose the Right Method

To make the best choice for your laboratory, consider the following guidelines:

  • Choose HPLC-FLD if:

    • Your budget for instrumentation is a primary constraint.
    • You require high sensitivity for routine analysis of a known set of samples.
    • Your lab has experience with derivatization protocols and can manage the associated steps.
  • Choose LC-MS/MS if:

    • Maximum specificity and confirmation are required, especially for complex or unknown matrices.
    • You need to analyze multiple mycotoxins simultaneously in a single run.
    • You prioritize high sample throughput and want to minimize manual sample preparation steps.
    • You are working with samples that may contain masked or modified forms of fumonisins, which can be investigated with specific MS methods [2].

References

fumonisin B2 toxicity compared to other fumonisin analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Fumonisin Analogues

Fumonisin Analogue Relative Abundance & Occurrence Relative Toxicity & Key Effects Carcinogenicity Classification (IARC)
Fumonisin B1 (FB1) Most abundant (typically 70-80% of total fumonisins) [1] [2] [3] The most toxic congener; causes hepatotoxicity, nephrotoxicity, and is a potent carcinogen in animal studies; strongly inhibits ceramide synthase [4] [5] [6]. Group 2B (Possibly carcinogenic to humans) [2] [7] [6]
Fumonisin B2 (FB2) Second most common (15-25% of total fumonisins) [1] [3] [6] Similar toxicological profile to FB1, but considered less toxic; also inhibits ceramide synthase, though potency is lower than FB1 [4] [8]. Included in Group 2B classification of fumonisins [2]
Fumonisin B3 (FB3) Third most common (3-8% of total fumonisins) [3] [6] Considered to have a similar mode of action and toxic potency to FB2 [2] [6]. Included in Group 2B classification of fumonisins [2]

| Other Derivatives (e.g., N-(acetyl)fumonisin B1, hydrolyzed FB1) | Occur at low levels or are formed during food processing ("masked" or modified forms) [2] | Studies show significantly reduced or no toxicity compared to FB1 in animal models; did not cause hepatotoxicity or disrupt sphingolipid metabolism [4]. | Not classified individually |

Detailed Experimental Data and Protocols

For researchers requiring in-depth methodological information, here is a detailed breakdown of key experimental findings and the protocols used to generate them.

28-Day Feeding Study in Mice

This study provides direct comparative toxicity data for several fumonisin derivatives [4].

  • Objective: To determine the relative hepatotoxicity of several naturally occurring fumonisin derivatives in female B6C3F(1) mice.
  • Methodology:
    • Animals & Groups: Female B6C3F(1) mice were divided into groups and fed diets containing FB1, FB2, FB3, or other modified fumonisins at approximately 0, 14, 70, and 140 μmol/kg for 28 days.
    • Endpoint Measurements: Body weight gain, serum biochemistry (total bile acids, cholesterol, alkaline phosphatase), organ weights, liver sphinganine-to-sphingosine (Sa/So) ratio, liver ceramide levels, and histopathological examination (apoptosis, hypertrophy, hyperplasia).
  • Key Results: At the doses tested, only the FB1-treated groups showed significant, dose-dependent increases in serum markers of liver damage, elevated liver Sa/So ratio, decreased liver ceramide, and histopathological changes. The other derivatives, including FB2, did not induce these toxic effects, leading to the conclusion that FB1 is the principal hepatotoxic derivative [4].
In Vivo Efficacy Assessment of Detoxifying Enzymes

This study in piglets used the disruption of sphingolipid metabolism as a specific biomarker to compare the effectiveness of two FB1/FB2-degrading enzymes [7].

  • Objective: To evaluate the in vivo efficacy of two carboxylesterases (FUMzyme and FumDSB) in mitigating fumonisin toxicity in piglets.
  • Methodology:
    • Animals & Diet: Piglets were fed a diet contaminated with 4.4 mg/kg of fumonisins (FB1+FB2) for 32 days, with or without the addition of the degrading enzymes.
    • Primary Biomarker: The sphinganine/sphingosine (Sa/So) ratio in serum was measured, as fumonisins inhibit ceramide synthase, leading to Sa accumulation.
  • Key Results: The fumonisin-contaminated diet caused a significant (3-fold) increase in the serum Sa/So ratio. Supplementation with FUMzyme significantly reduced this ratio by 48.8%, demonstrating effective detoxification. FumDSB also reduced the ratio, but to a lesser and statistically insignificant extent (8.2%) [7].

Mechanism of Toxicity and Experimental Workflow

Fumonisins' primary mechanism of action is the disruption of sphingolipid biosynthesis. The following diagram illustrates this pathway and how it is utilized in experimental research to assess toxicity and detoxification strategies.

funnel cluster_mechanism Mechanism of Toxicity cluster_experiment Experimental & Diagnostic Application FB1_FB2 Fumonisin B1/B2 Inhibition Inhibition FB1_FB2->Inhibition CeramideSynthase Ceramide Synthase Sphinganine Sphinganine (Sa) CeramideSynthase->Sphinganine  Blocked Conversion Inhibition->CeramideSynthase Sa_Accumulation Sa Accumulation Sphinganine->Sa_Accumulation Sphingosine Sphingosine (So) Sa_So_Ratio ↑ Sa/So Ratio Sphingosine->Sa_So_Ratio Sa_Accumulation->Sa_So_Ratio ToxicEffects Apoptosis, Oxidative Stress, Organ Toxicity, Carcinogenicity Sa_So_Ratio->ToxicEffects CalculateRatio Calculate Sa/So Ratio Sa_So_Ratio->CalculateRatio AnimalStudy In Vivo Study (e.g., Rodent, Piglet) MeasureSaSo Measure Tissue/Serum Sa and So Levels AnimalStudy->MeasureSaSo MeasureSaSo->CalculateRatio Biomarker Quantitative Biomarker of Fumonisin Exposure & Efficacy CalculateRatio->Biomarker

Key Insights for Researchers

  • Toxicity is Structure-Dependent: The hydroxyl group at the C-10 position is critical for high toxicity. FB2 lacks this hydroxyl group compared to FB1, which accounts for its reduced toxic potency [3].
  • Sa/So Ratio is a Critical Biomarker: The elevation of the sphinganine-to-sphingosine ratio is a specific, mechanism-based biomarker validated by EFSA. It is highly useful for diagnosing exposure and for screening the efficacy of potential detoxification agents in vivo [7].
  • FB2 is Not Insignificant: Despite being less potent than FB1, FB2's toxicity is still substantial. Regulatory limits and risk assessments by bodies like EFSA and JECFA are therefore set for the sum of FB1 and FB2, and sometimes include FB3 [1] [2].

References

validation of fumonisin B2 analytical method using proficiency testing

Author: Smolecule Technical Support Team. Date: February 2026

Available Proficiency Testing Programs for Fumonisins

Several organizations offer PT programs specifically for mycotoxins in corn and corn products. Key details are summarized in the table below.

Provider Program Focus Test Materials Key Analytes Reporting & Evaluation
Texas A&M AgriLife [1] Bi-annual fumonisin PT Naturally contaminated maize Total Fumonisin (FB1+FB2+FB3) [1] Z-score evaluation based on assigned value [1]
Progetto Trieste [2] Multi-mycotoxin PT in maize flour Single, naturally multicontaminated maize flour Fumonisins B1 & B2, Aflatoxins, Ochratoxin A, DON, Zearalenone [2] Z-score for quantitative methods; separate evaluation for screening methods [2]
AOCS [3] Routine quarterly PT Corn meal FB1, FB2, FB3, and Total Fumonisin (optional) [3] User-specified method; collaborative comparison [3]

How Proficiency Testing Validates Your Method

Proficiency testing provides a robust, external validation of your analytical method's accuracy and reliability through a standardized process [1].

  • The PT Process: You receive a test material with an assigned value (µ), which is the reference concentration of the analyte established by the PT provider. Your lab analyzes the sample using your fumonisin B2 method and reports the results [1].
  • Performance Evaluation (Z-Score): The provider calculates a z-score to quantify your performance: Z = (x - µ) / σ, where x is your lab's result and σ is the standard deviation for proficiency assessment [1].
  • Interpreting Your Score:
    • |z| ≤ 2.0: Satisfactory – Indicates your method is accurate and under control [1].
    • 2.0 < |z| < 3.0: Questionable – May require investigation and correction [1].
    • |z| ≥ 3.0: Unsatisfactory – Suggests significant error, requiring root cause analysis and corrective action [1].

The following diagram outlines the complete workflow for a laboratory from registration to implementing improvements based on PT feedback.

Lab Laboratory Registers for PT Program Receive Receives PT Sample (Assigned Value µ) Lab->Receive Analyze Analyze Sample Using Internal Method Receive->Analyze Report Report Results to Provider Analyze->Report Evaluate Provider Calculates Z-score Report->Evaluate Decision |Z| ≤ 2.0? Evaluate->Decision Satisfactory Satisfactory Performance Method Validated Decision->Satisfactory Yes Investigate Questionable/Unsatisfactory Investigate & Correct Decision->Investigate No Improve Implement Corrective Actions Investigate->Improve

Methodological Considerations for Fumonisin Analysis

When developing or selecting an analytical method for this compound, several factors are critical for achieving accurate and reproducible results that will perform well in PTs.

  • Extraction and Clean-up: The choice of extraction solvent and clean-up procedure significantly impacts results. Research indicates that using acetonitrile-water (1+1) provides better recovery of fumonisins compared to methanol-water, while an immunoaffinity column (IAC) offers superior clean-up and chromatographic resolution over strong anion exchange (SAX) cartridges [4]. However, SAX cartridges offer a validated, cost-effective alternative [5].
  • Detection and Derivatization: For HPLC methods, fumonisins require derivatization for fluorescence detection. The most common reagent is o-phthaldialdehyde (OPA) [4] [5]. Automation of this pre-column derivatization improves reproducibility [5].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For multi-mycotoxin analysis, LC-MS/MS is the preferred modern platform. It enables simultaneous determination of FB1, FB2, and other mycotoxins with high sensitivity and specificity. Successful inter-laboratory validation of such methods demonstrates their robustness for official monitoring [6].

Guidelines for Successful Proficiency Testing Participation

  • Follow Routine Protocols: Analyze the PT sample exactly as you would a routine, unknown laboratory sample [1].
  • Perform Independent Replicates: Report results from two independent analyses (including weighing, extraction, and analysis) to demonstrate method precision [1].
  • Document Your Method: Accurately report the details of your chosen method (e.g., "HPLC-FLD with IAC clean-up and OPA derivatization") to the PT provider [1].
  • Investigate Poor Outcomes: Use questionable or unsatisfactory z-scores as a trigger to investigate potential issues, from instrument calibration and reagent quality to analyst technique [1].

References

fumonisin B2 production on different growth substrates

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of FB2 Production

The tables below consolidate experimental data on FB2 production, highlighting the influence of substrate, fungal species, and strain function.

Table 1: FB2 Production by Aspergillus niger on Different Substrates [1] This study measured FB2 production by 27 strains of A. niger intended for use in the food industry, categorized by their function. The values represent the range of average FB2 levels produced.

Strain Function Number of Strains Corn (μg/kg) Rice (μg/kg) Wheat Bran (μg/kg)
Saccharifying Enzyme Producers 13 3,553 - 10,270 5,455 - 9,241 5,959 - 7,709
Organic Acid Producers 6 1,059 - 12,036 559 - 2,190 9,491 - 17,339
Tannase Producers 7 3 - 7 4 - 9 8 - 14
β-galactosidase Producer 1 2 - 4 6 - 10 120 - 222

Table 2: FB2 Production by Different Fungal Species [1] This data compares the fumonisin production profile of A. niger with the typical producer, Fusarium verticillioides.

Fungal Species Fumonisin B1 Fumonisin B2 Fumonisin B3 Maximum FB2 Level Reported
Aspergillus niger Not produced Produced Not produced Up to 70,488 μg/kg on corn [1]
Fusarium verticillioides Produced Produced Produced Produced at "much lower levels" than some A. niger strains [1]

Table 3: Prevalence of FB2-Producing A. niger Strains [2] A study of isolates from Japan showed that the ability to produce FB2 is not universal across the A. niger clade.

Source of Isolates Number of A. niger Isolates Number of FB2 Producers Percentage of FB2 Producers
Food (Imported) 20 9 45%
Food (Domestic) 15 10 67%
Environment 8 4 50%
Total 43 23 54%

Detailed Experimental Protocols

Here are the methodologies used in the key studies cited above.

Protocol for Assessing FB2 Production by A. niger on Cereal Substrates [1]

This protocol explains how the data in Table 1 was generated.

  • Fungal Strains: 27 strains of A. niger intended for use in the food industry, categorized by function.
  • Growth Substrates: Corn, rice, and wheat bran.
  • Culture Conditions:
    • Substrates were autoclaved.
    • Inoculated with a spore suspension of A. niger.
    • Incubated at temperatures optimal for growth (e.g., 25°C, 28°C).
    • FB2 production was measured at different time intervals (e.g., 7, 14, 21, and 28 days) to track dynamic production.
  • FB2 Analysis:
    • Extraction: Fumonisins were extracted from the cultured substrates with methanol/water or acetonitrile/water solvent mixtures.
    • Detection and Quantification: Analysis was performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Protocol for Screening FB2-Producing Aspergillus Section Nigri [2]

This method was used to isolate and screen strains, as referenced in Table 3.

  • Isolation from Samples:
    • Food and environmental samples were plated on Dichloran Glycerol (DG-18) agar.
    • Plates were incubated at 25°C for 7-10 days.
    • Black Aspergillus colonies (section Nigri) were collected and purified.
  • Identification:
    • Isolates were identified using morphological techniques (colony texture, microscopic observation on Czapek agar, malt extract agar) and molecular techniques (phylogenetic analysis).
  • FB2 Production Screening (Tip Culture Method):
    • A small amount of conidia (spores) was inoculated onto the center of an agar plate (e.g., Czapek yeast extract broth +5% NaCl (CYBS)).
    • Plates were incubated at 28°C for 7 days.
    • FB2 production was initially screened using Enzyme-Linked Immunosorbent Assay (ELISA).
    • Positive results were confirmed and quantified using LC-MS/MS.
Optimized HPLC-FLD Protocol for FB2 Analysis in Food Matrices [3]

This method provides an alternative for precise quantification without access to LC-MS/MS.

  • Extraction: Food samples are extracted with an acetonitrile/water mixture.
  • Clean-up: Several solid-phase extraction (SPE) strategies can be used. The study found that FumoniStar Immunoaffinity columns provided optimal recoveries across various food matrices.
  • Derivatization: An automated online pre-column derivatisation with o-phthaldialdehyde (OPA) was used. This enhances the fluorescence properties of fumonisins for sensitive detection.
  • Chromatography:
    • Technique: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
    • Mobile Phase: Formic acid in water and methanol, used in a gradient elution program to achieve baseline separation.
    • Conditions: Column temperature maintained at 32°C.
    • Performance: The method demonstrated high sensitivity and excellent repeatability.

Key Experimental Workflows

The following diagram illustrates the general workflow for assessing fungal FB2 production on growth substrates, integrating elements from the protocols above:

start Start Experiment prep Substrate Preparation (Autoclave corn, rice, bran) start->prep inoc Fungal Inoculation (Spore suspension) prep->inoc inc Incubation (Specific temp & duration) inoc->inc analy FB2 Analysis inc->analy extr Mycotoxin Extraction (Solvent e.g., methanol/water) analy->extr clean Sample Clean-up (SPE or Immunoaffinity Column) extr->clean detect Detection & Quantification (LC-MS/MS or HPLC-FLD) clean->detect

References

Comparison of Inflammatory Responses to Fumonisin B1 and B2

Author: Smolecule Technical Support Team. Date: February 2026

Inflammatory Aspect Fumonisin B1 (FB1) Fumonisin B2 (FB2) Experimental Model & Citation
Psoriasis Pathophysiology No significant exacerbation of symptoms [1]. Significantly exacerbated symptoms: increased skin thickness, itching, transepidermal water loss, and immune cell infiltration [1]. Mouse model of imiquimod-induced psoriasis [1].
Pro-inflammatory Cytokines Increased mRNA expression of TNF-α, NF-κB, COX-2, and iNOS in intestinal tissue [2]. Significantly enhanced production of IL-17 and IL-22 in auricular lymph nodes [1]. Quail intestine [2]; Mouse psoriasis model [1].
Immune Cell Response Increased goblet cells, neutrophils, and lymphocytes in the ileum [2]. Significantly increased the number of helper T cells (CD3+ CD4+) [1]. Quail intestine [2]; Mouse psoriasis model [1].
Primary Molecular Mechanism Disruption of sphingolipid metabolism by inhibiting ceramide synthase, leading to cytotoxicity and oxidative stress [2] [3] [4]. Also inhibits ceramide synthase, but the stronger inflammatory effect in psoriasis suggests involvement of additional, not fully understood pathways [1]. Various in vivo and in vitro studies [2] [1] [3].
Overall Inflammatory Potential Potent inducer of intestinal and systemic inflammation and oxidative stress [2]. Can be a more potent exacerbator of inflammation in specific disease models like psoriasis, potentially due to higher bioavailability or distinct interactions [1]. Comparative studies in animal models [2] [1].

Detailed Experimental Data and Protocols

For researchers looking to replicate or contextualize these findings, here is a summary of the key experimental methodologies from the cited studies.

Study on FB2-Exacerbated Psoriasis [1]
  • Objective: To determine if oral exposure to FB1 or FB2 contributes to the development of psoriasis.
  • Protocol:
    • Animals: Female BALB/c mice.
    • Psoriasis Induction: Topical application of 5% imiquimod cream on shaved back skin for 5 days.
    • Toxin Exposure: Oral administration of FB1 or FB2 (0.1 mg/kg) for 10 days.
    • Key Measurements:
      • Clinical Symptoms: Back skin thickness, itching behavior (scratching frequency), and transepidermal water loss (TEWL).
      • Histopathology: Inflammatory cell infiltration in ear auricles.
      • Immune Function: Flow cytometry analysis of immune cells (T cells, dendritic cells) in auricular lymph nodes and cytokine (IL-17, IL-22) production.
  • Conclusion: FB2, but not FB1, significantly worsened psoriatic symptoms by enhancing the Th17 immune response.
Study on FB1-Induced Intestinal Inflammation [2]
  • Objective: To investigate FB1-mediated intestinal toxicity and its molecular mechanisms in quails.
  • Protocol:
    • Animals: 120 quail chicks.
    • Toxin Exposure: Fed a diet containing 30 mg/kg FB1 for up to 42 days.
    • Key Measurements:
      • Histopathology: Ileum villus length, crypt depth, and counts of goblet cells/immune cells.
      • Oxidative Stress: mRNA expression of genes related to antioxidant response (Nrf2, HO-1, NQO-1).
      • Inflammation: mRNA expression of pro-inflammatory markers (TLR4, NF-κB, TNF-α, COX-2, iNOS).
      • Nuclear Receptors: mRNA expression of AHR, CAR, PXR, and cytochrome P450 (CYP) isoforms.
  • Conclusion: FB1 exposure induced intestinal inflammation by triggering oxidative stress and modulating nuclear xenobiotic receptors.

Signaling Pathways in Fumonisin-Induced Inflammation

The diagram below illustrates the key signaling pathways involved in the inflammatory response to fumonisins, particularly FB1, as identified in the quail intestinal study [2].

G cluster_oxidative Oxidative Stress Pathway cluster_inflammatory Inflammatory Pathway cluster_nuclear Nuclear Receptor Pathway FB1 FB1 Nrf2_down ↓ Nrf2 Expression FB1->Nrf2_down TLR4_up ↑ TLR4 Expression FB1->TLR4_up NXRs_up ↑ AHR, CAR, PXR FB1->NXRs_up Antioxidants_down ↓ HO-1, NQO-1 Nrf2_down->Antioxidants_down Oxidative_Stress Oxidative Stress Antioxidants_down->Oxidative_Stress NFkB_up ↑ NF-κB Activation Oxidative_Stress->NFkB_up Inflammation Inflammation & Tissue Damage Oxidative_Stress->Inflammation TLR4_up->NFkB_up Cytokines_up ↑ TNF-α, COX-2, iNOS NFkB_up->Cytokines_up Cytokines_up->Inflammation CYP450s Altered CYP450 (CYP1A5, CYP3A4, etc.) NXRs_up->CYP450s CYP450s->Oxidative_Stress CYP450s->Inflammation Cell_Response Altered Cellular Response CYP450s->Cell_Response

The diagram shows that FB1 induces inflammation through interconnected pathways of oxidative stress, direct inflammatory signaling, and modulation of nuclear receptors [2]. The TLR4/NF-κB pathway appears to be a central driver of the pro-inflammatory cytokine production.

Interpretation and Research Implications

  • Model-Dependent Effects: The finding that FB2 exacerbates psoriasis while FB1 does not highlights that their inflammatory potency is not absolute but can vary dramatically depending on the biological context, tissue type, and pre-existing conditions [1].
  • Mechanistic Insights: The stronger effect of FB2 in the psoriasis model may be due to factors beyond ceramide synthase inhibition, such as differences in bioavailability, metabolism, or specific interactions with immune cells in the skin [1]. Further research is needed to clarify this.
  • Toxicity Profile: While FB2 showed a stronger effect in the psoriasis model, FB1 remains the most prevalent and deeply studied fumonisin, with well-documented toxicity in organs like the liver, kidney, and intestine across multiple species [2] [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

705.39355556 g/mol

Monoisotopic Mass

705.39355556 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UX4WHT4MKB

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.56%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens, Environmental

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Fumonisin_B2

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023
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2: Fu M, Li R, Guo C, Pang M, Liu Y, Dong J. Natural incidence of Fusarium species and fumonisins B1 and B2 associated with maize kernels from nine provinces in China in 2012. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):503-11. doi: 10.1080/19440049.2014.976846. Epub 2014 Nov 6. PubMed PMID: 25315450.
3: Wei T, Zhu W, Pang M, Liu Y, Dong J. Natural occurrence of fumonisins B1 and B2 in corn in four provinces of China. Food Addit Contam Part B Surveill. 2013;6(4):270-4. doi: 10.1080/19393210.2013.819816. Epub 2013 Aug 1. PubMed PMID: 24779936.
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6: Esposito F, Fasano E, Scognamiglio G, Nardone A, Triassi M, Cirillo T. Exposure assessment to fumonisins B(1), B(2) and B(3) through consumption of gluten-free foodstuffs intended for people affected by celiac disease. Food Chem Toxicol. 2016 Nov;97:395-401. doi: 10.1016/j.fct.2016.10.013. Epub 2016 Oct 13. PubMed PMID: 27746327.
7: De Girolamo A, Lattanzio VM, Schena R, Visconti A, Pascale M. Effect of alkaline cooking of maize on the content of fumonisins B1 and B2 and their hydrolysed forms. Food Chem. 2016 Feb 1;192:1083-9. doi: 10.1016/j.foodchem.2015.07.059. Epub 2015 Jul 14. PubMed PMID: 26304451.
8: Seo DG, Phat C, Kim DH, Lee C. Occurrence of Fusarium mycotoxin fumonisin B1 and B2 in animal feeds in Korea. Mycotoxin Res. 2013 Aug;29(3):159-67. doi: 10.1007/s12550-013-0172-0. Epub 2013 Jun 27. PubMed PMID: 23807416.
9: Mogensen JM, Møller KA, von Freiesleben P, Labuda R, Varga E, Sulyok M, Kubátová A, Thrane U, Andersen B, Nielsen KF. Production of fumonisins B2 and B4 in Tolypocladium species. J Ind Microbiol Biotechnol. 2011 Sep;38(9):1329-35. doi: 10.1007/s10295-010-0916-1. Epub 2010 Dec 4. PubMed PMID: 21132348.
10: Savi GD, Piacentini KC, Marchi D, Scussel VM. Fumonisins B1 and B2 in the corn-milling process and corn-based products, and evaluation of estimated daily intake. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016;33(2):339-45. doi: 10.1080/19440049.2015.1124459. Epub 2015 Dec 24. PubMed PMID: 26605670.
11: Perrone G, De Girolamo A, Sarigiannis Y, Haidukowski ME, Visconti A. Occurrence of ochratoxin A, fumonisin B2 and black aspergilli in raisins from Western Greece regions in relation to environmental and geographical factors. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1339-47. doi: 10.1080/19440049.2013.796594. Epub 2013 Jun 14. PubMed PMID: 23767884.
12: Renaud JB, Kelman MJ, Qi TF, Seifert KA, Sumarah MW. Product ion filtering with rapid polarity switching for the detection of all fumonisins and AAL-toxins. Rapid Commun Mass Spectrom. 2015 Nov 30;29(22):2131-9. doi: 10.1002/rcm.7374. PubMed PMID: 26467225.
13: Sousa FC, Schamber CR, Amorin SS, Natali MR. Effect of fumonisin-containing diet on the myenteric plexus of the jejunum in rats. Auton Neurosci. 2014 Oct;185:93-9. doi: 10.1016/j.autneu.2014.08.001. Epub 2014 Aug 20. PubMed PMID: 25183308.
14: Cozzi G, Paciolla C, Haidukowski M, De Leonardis S, Mulè G, Logrieco A. Increase of fumonisin b2 and ochratoxin a production by black Aspergillus species and oxidative stress in grape berries damaged by powdery mildew. J Food Prot. 2013 Dec;76(12):2031-6. doi: 10.4315/0362-028X.JFP-13-149. PubMed PMID: 24290677.
15: Tamura M, Mochizuki N, Nagatomi Y, Harayama K, Toriba A, Hayakawa K. Identification and quantification of fumonisin A1, A2, and A3 in corn by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2015 Feb 16;7(2):582-92. doi: 10.3390/toxins7020582. PubMed PMID: 25690692; PubMed Central PMCID: PMC4344643.
16: Xie TT, Qiu F, Yang MH, Qi AD. [Simultaneous determination of fumonisins B1 and B2 in traditional Chinese medicines by high-performance liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao. 2011 Jul;46(7):822-7. Chinese. PubMed PMID: 22010352.
17: Månsson M, Klejnstrup ML, Phipps RK, Nielsen KF, Frisvad JC, Gotfredsen CH, Larsen TO. Isolation and NMR characterization of fumonisin B2 and a new fumonisin B6 from Aspergillus niger. J Agric Food Chem. 2010 Jan 27;58(2):949-53. doi: 10.1021/jf902834g. PubMed PMID: 20028011.
18: Tamura M, Mochizuki N, Nagatomi Y, Toriba A, Hayakawa K. Characterization of fumonisin A-series by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2014 Aug 21;6(8):2580-93. doi: 10.3390/toxins6082580. PubMed PMID: 25153258; PubMed Central PMCID: PMC4147598.
19: Martins HM, Almeida IF, Camacho CR, Santos SM, Costa JM, Bernardo FM. Occurrence of fumonisins in feed for swine and horses. Rev Iberoam Micol. 2012 Jul-Sep;29(3):175-7. doi: 10.1016/j.riam.2011.07.005. Epub 2011 Aug 11. PubMed PMID: 21907302.
20: Yoshinari T, Tanaka T, Ishikuro E, Horie M, Nagayama T, Nakajima M, Naito S, Ohnishi T, Sugita-Konishi Y. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of fumonisin B1, B2 and B3 in corn. Shokuhin Eiseigaku Zasshi. 2013;54(4):266-76. PubMed PMID: 24025204.

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